molecular formula C27H42O4 B1680278 Ruscogenin CAS No. 472-11-7

Ruscogenin

货号: B1680278
CAS 编号: 472-11-7
分子量: 430.6 g/mol
InChI 键: QMQIQBOGXYYATH-IDABPMKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ruscogenin is a triterpenoid.
This compound has been reported in Tribulus terrestris, Cordyline banksii, and other organisms with data available.
basic sapogenin of Ruscus sp.;  RN given refers to (1 beta,3 beta,25R)-isome

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQIQBOGXYYATH-IDABPMKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019319
Record name Ruscogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-11-7
Record name Ruscogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruscogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruscogenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ruscogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (25R)-spirost-5-ene-1β,3β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUSCOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ruscogenin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin is a steroidal sapogenin that has garnered significant attention in the pharmaceutical and cosmetic industries for its potent anti-inflammatory, vasoconstrictive, and vasoprotective properties.[1] It is a key bioactive compound primarily responsible for the therapeutic effects of extracts from Ruscus aculeatus L., commonly known as butcher's broom. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthesis, and the experimental methodologies employed in its study.

Natural Sources of this compound

This compound is predominantly found in plants of the genus Ruscus, within the Asparagaceae family. The primary and most commercially significant source is Ruscus aculeatus, a perennial evergreen shrub native to the Mediterranean region, Southern and Western Europe.[1]

Distribution within the Plant

The highest concentrations of this compound and its glycosides (ruscosides) are located in the underground parts of the plant, specifically the rhizomes and roots.[1][2] While the aerial parts, such as the cladodes (leaf-like stems), do contain this compound, the levels are generally lower than in the rhizomes.[1][2]

Quantitative Analysis of this compound Content

The concentration of this compound in Ruscus aculeatus can vary depending on the geographical origin of the plant, the specific plant part, and the time of harvesting. The following tables summarize the quantitative data on this compound content from various studies.

Table 1: this compound Content in Different Parts of Ruscus Species

Plant SpeciesPlant PartThis compound Content (% of dry weight)Reference
Ruscus aculeatusRhizomes0.12%[2]
Ruscus aculeatusAerial parts0.08%[2]
Ruscus hypoglossumUnderground parts0.14%[2]
Ruscus hypoglossumAerial parts0.10%[2]
Ruscus Taxa (Four types)Herb (Aerial parts)0.06 - 0.22%[1]
Ruscus Taxa (Four types)Rhizome0.04 - 0.19%[1]

Table 2: Total Ruscogenins (this compound and Neothis compound) Content in Ruscus aculeatus Rhizomes from Different Origins

Geographical OriginTotal Ruscogenins Content (% of dry weight)Reference
Albania>1.0% (Highest among samples tested)[3][4]
Bulgaria<1.0%[4]
Germany<1.0%[4]
Turkey (Bahçeköy, Biga, Karacabey, Poyrazlar, Gönen, Kanlıca)≥1.0%[4]
Turkey (Other locations)<1.0%[4]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of steroidal saponins (B1172615) in plants. While the complete enzymatic pathway specific to this compound has not been fully elucidated, the key steps are understood to involve the isoprenoid pathway, followed by cyclization and a series of modifications by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

General Steroidal Saponin (B1150181) Biosynthesis Pathway

The biosynthesis can be broadly divided into three stages:

  • Formation of the Isoprenoid Precursor: The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

  • Cyclization to a Sterol Backbone: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene. Squalene is epoxidized to 2,3-oxidosqualene (B107256), which is the precursor for the cyclization into various triterpenoid (B12794562) skeletons. In the case of steroidal saponins, 2,3-oxidosqualene is cyclized to cycloartenol, which is then converted through a series of steps to cholesterol.

  • Modification of the Sterol Backbone: Cholesterol serves as the precursor for the this compound aglycone. This involves a series of hydroxylation, oxidation, and cyclization reactions, which are primarily catalyzed by cytochrome P450 enzymes. The final steps involve the attachment of sugar moieties to the aglycone by glycosyltransferases to form the saponin glycosides (ruscosides). The aglycone, this compound, is released upon hydrolysis of these sugar chains.

Visualizing the Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to steroidal saponins like this compound.

Ruscogenin_Biosynthesis cluster_isoprenoid Isoprenoid Precursor Synthesis cluster_cyclization Cyclization and Sterol Formation cluster_modification Aglycone Formation and Glycosylation MVA Mevalonate Pathway (Cytosol) IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP MEP Pathway (Plastids) MEP->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Hydroxylation Hydroxylation, Oxidation (Cytochrome P450s) Cholesterol->Hydroxylation Ruscogenin_Aglycone This compound (Aglycone) Hydroxylation->Ruscogenin_Aglycone Glycosylation Glycosylation (UGTs) Ruscogenin_Aglycone->Glycosylation Ruscosides Ruscosides (Saponin Glycosides) Glycosylation->Ruscosides

A simplified diagram of the proposed this compound biosynthesis pathway.

Experimental Protocols

Extraction of Ruscogenins from Ruscus aculeatus Rhizomes

A common method for the extraction of ruscogenins involves solvent extraction followed by hydrolysis to cleave the sugar moieties from the saponin glycosides.

Materials:

  • Dried and powdered rhizomes of Ruscus aculeatus

  • Ethanol (B145695) (50-70% v/v)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • n-Hexane or other non-polar solvent for defatting

  • Reflux condenser and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Extraction:

    • Mix the powdered rhizome material with a 50% ethanol-water solution (1:10 solid-to-solvent ratio).[3]

    • Reflux the mixture for 1-2 hours at the boiling point of the solvent.

    • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

    • The extraction process can be repeated on the plant residue to maximize the yield.

  • Concentration:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Hydrolysis:

    • To the concentrated aqueous extract, add a sufficient amount of concentrated HCl or H₂SO₄ to achieve a final acid concentration of 2-4 N.

    • Reflux the acidified extract for 2-4 hours to hydrolyze the saponin glycosides and release the this compound aglycone.

  • Isolation of this compound:

    • After cooling, the precipitate containing the crude this compound is collected by filtration.

    • The crude product can be further purified by washing with water to remove residual acid and then with a non-polar solvent like n-hexane to remove lipids.

    • Further purification can be achieved through recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly used. A typical gradient could be: 0-25 min, 60% B; 25-27 min, 60-100% B; 27-37 min, 100% B.[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection Wavelength: 203 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Sample Preparation:

  • The extracted and hydrolyzed sample is dissolved in a suitable solvent, typically methanol (B129727) or the initial mobile phase composition.

  • The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

  • A calibration curve is constructed using a certified this compound reference standard at various concentrations.

  • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the extraction and analysis of this compound.

Experimental_Workflow start Start: Dried & Powdered Ruscus aculeatus Rhizomes extraction Solvent Extraction (e.g., 50% Ethanol, Reflux) start->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Rotary Evaporation) filtration1->concentration hydrolysis Acid Hydrolysis (e.g., HCl, Reflux) concentration->hydrolysis filtration2 Filtration & Washing hydrolysis->filtration2 purification Purification (Recrystallization or Chromatography) filtration2->purification hplc_analysis HPLC Analysis (C18 Column, UV Detection) purification->hplc_analysis quantification Quantification (Calibration Curve) hplc_analysis->quantification end End: this compound Concentration Data quantification->end

A flowchart of the experimental workflow for this compound extraction and quantification.

Conclusion

This compound, primarily sourced from the rhizomes of Ruscus aculeatus, remains a compound of high interest for its therapeutic applications. Understanding its natural distribution and concentration is crucial for the sustainable harvesting and quality control of raw materials. While the general biosynthetic pathway of steroidal saponins provides a framework for this compound formation, further research, potentially utilizing transcriptomic and metabolomic approaches in Ruscus species, is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in its synthesis. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the extraction, analysis, and further investigation of this valuable natural product.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Ruscogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin is a steroidal sapogenin found predominantly in the plants of the Ruscus genus, commonly known as butcher's broom. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, vasoprotective, and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known stereoisomers, and their comparative physicochemical properties. Additionally, it details experimental protocols for isolation, analysis, and synthesis, and explores the key signaling pathways modulated by this promising natural compound.

Chemical Structure and Stereoisomers of this compound

This compound is a pentacyclic steroid with a spirostanol (B12661974) skeleton. The fundamental structure, designated as (25R)-spirost-5-ene-1β,3β-diol, is characterized by a C27 cholestane (B1235564) framework arranged into six rings. The stereochemistry at the C25 position is a critical determinant of its isomeric forms.

This compound ((25R)-Spirost-5-ene-1β,3β-diol)

The most well-studied isomer is this compound itself, where the methyl group at C25 is in the (R) configuration. This configuration is crucial for its biological activity and interaction with molecular targets.

Chemical Structure of this compound:

Known Stereoisomers of this compound

Several stereoisomers of this compound have been identified, differing in the spatial arrangement of substituents at various chiral centers.

  • (25S)-Ruscogenin: This is the C25 epimer of this compound, where the methyl group is in the (S) configuration.

  • Neothis compound (B191974): While often discussed alongside this compound, neothis compound is technically a derivative and not a direct stereoisomer. It is characterized by a double bond between C25 and C27. Its chemical name is spirosta-5,25(27)-diene-1β,3β-diol.

  • 3-epi-Ruscogenin: This isomer exhibits a different stereochemistry at the C3 position of the steroid nucleus.

Comparative Physicochemical Properties

The differentiation of this compound and its stereoisomers relies on the analysis of their distinct physicochemical properties. The following table summarizes the available quantitative data for comparison.

PropertyThis compound ((25R)-Spirost-5-ene-1β,3β-diol)(25S)-RuscogeninNeothis compound3-epi-Ruscogenin
Molecular Formula C₂₇H₄₂O₄C₂₇H₄₂O₄C₂₇H₄₀O₄C₂₇H₄₂O₄
Molecular Weight 430.63 g/mol 430.63 g/mol 428.62 g/mol 430.63 g/mol
Melting Point 198-202 °C[1][2]N/AN/AN/A
Optical Rotation N/AN/AN/AN/A
Solubility Soluble in DMSO, ethanol, methanol.[2][3]N/ASoluble in DMF, DMSO, ethanol.N/A
pKa 14.56 ± 0.70 (Predicted)[4]N/AN/AN/A
CAS Number 472-11-7[1][2]35882-30-517676-33-4N/A

N/A: Data not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, analysis, and synthesis of this compound and its related compounds.

Extraction and Isolation from Ruscus aculeatus

A common method for obtaining this compound involves extraction from the rhizomes of Ruscus aculeatus.

Protocol:

  • Hydrolysis of Raw Material: The dried and powdered plant material is subjected to acid hydrolysis to cleave the glycosidic linkages and liberate the aglycone (this compound). This is typically achieved by refluxing the plant material with a dilute acid (e.g., 2N H₂SO₄ in 70% isopropanol).

  • Filtration: The hydrolyzed mixture is filtered to separate the solid precipitate containing the crude sapogenins from the acidic aqueous solution.

  • Solvent Extraction: The precipitate is then extracted with an organic solvent such as ethanol, ethyl acetate, chloroform, or acetone (B3395972) to dissolve the ruscogenins.

  • Concentration: The resulting organic extract is concentrated under reduced pressure to yield a concentrated solution.

  • Crystallization and Recrystallization: The concentrated solution is cooled to induce crystallization of crude this compound. The crude crystals are then purified by one or more recrystallization steps from a suitable solvent (e.g., 90% ethanol) to obtain the pure white powder of this compound.

Analytical Methods for Separation and Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary techniques for the separation and quantification of this compound and its isomers.

HPLC-UV Method:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.9) is commonly employed.

  • Detection: UV detection at approximately 205 nm.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of a certified reference standard.

LC-MS/MS Method:

  • Chromatography: Similar chromatographic conditions as the HPLC-UV method are used.

  • Mass Spectrometry: Detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.

Stereoselective Synthesis of this compound Analogs

Conceptual Synthetic Pathway from Diosgenin (B1670711):

  • Catalytic Hydrogenation: The double bond in the C5 position of diosgenin is saturated.

  • Oxidation: The hydroxyl group at C3 is oxidized to a ketone.

  • Enone Formation: An enone is formed to introduce a double bond in the A-ring.

  • Epoxidation: Stereoselective epoxidation of the newly formed double bond.

  • Epoxide Opening: Ring-opening of the epoxide to introduce the hydroxyl group at C1 with the desired stereochemistry.

  • Reduction: Reduction of the ketone at C3 to yield the diol.

This synthetic strategy provides a framework for producing various analogs of this compound for structure-activity relationship studies.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these interactions.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.

Nrf2_Pathway This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT Activates Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_AKT->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription of

Caption: this compound activates the Nrf2 antioxidant pathway.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, a crucial regulator of cell survival and proliferation, is also modulated by this compound.

PI3K_AKT_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits and activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream_Targets Phosphorylates

Caption: this compound's activation of the PI3K/AKT pathway.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key mediator of inflammation.

NFkB_Pathway cluster_complex In cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB_IkB NF-κB-IκBα Complex NFkB_active Active NF-κB NFkB->NFkB_active Translocates to nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_active->Inflammatory_Genes Induces transcription of

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound and its stereoisomers represent a fascinating class of natural products with significant therapeutic potential. This guide has provided a detailed overview of their chemical structures, comparative properties, and the experimental methodologies for their study. The elucidation of their interactions with key signaling pathways offers a solid foundation for further research and development of this compound-based therapeutics. Future work should focus on obtaining more comprehensive physicochemical data for all stereoisomers and developing robust, scalable stereoselective synthetic routes to enable detailed structure-activity relationship studies and preclinical development.

References

Ruscogenin's Anti-inflammatory Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruscogenin, a principal steroidal sapogenin derived from the traditional Chinese herb Ophiopogon japonicus and also found in Ruscus aculeatus, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways including Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. The document summarizes quantitative data, details common experimental protocols, and presents visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with pro-inflammatory signaling cascades and reducing the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been consistently shown to be a potent inhibitor of this pathway.[1][2][3][5]

  • Mechanism: this compound significantly suppresses the activation of the IκB kinase (IKK) complex.[6] This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] By stabilizing IκBα, this compound effectively blocks the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[1][2][3]

  • Downstream Effects: The inhibition of NF-κB p65 nuclear translocation leads to a marked reduction in the transcription and expression of NF-κB target genes. These include adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1), and pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. While some studies suggest this compound has weak effects on this pathway in certain cell types[6], others indicate it can inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][8][9] This modulation contributes to the overall reduction of the inflammatory response.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[10][11][12][13]

  • Mechanism: this compound can suppress the expression of key components of the inflammasome, including NLRP3 itself and the precursor forms of caspase-1 and IL-1β.[10][11][12] In some contexts, this is linked to the inhibition of upstream signals such as the TLR4/NF-κB pathway and the thioredoxin-interacting protein (TXNIP).[11][12]

Activation of the Nrf2/NQO1 Pathway

Recent evidence suggests that this compound can also exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/NAD(P)H quinone dehydrogenase 1 (NQO1) signaling pathway.[14] This pathway is a key regulator of cellular antioxidant responses and can counteract inflammation-induced oxidative stress.[14]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies, illustrating the anti-inflammatory efficacy of this compound in different experimental models.

Parameter Model/Cell Line Treatment Concentration/Dose Effect Reference
Superoxide (B77818) Generation (IC50)Mouse Bone Marrow NeutrophilsFMLP-induced1.07 ± 0.32 µM (extracellular)Inhibition of superoxide anion generation[8]
Superoxide Generation (IC50)Mouse Bone Marrow NeutrophilsFMLP-induced1.77 ± 0.46 µM (intracellular)Inhibition of superoxide anion generation[8]
Superoxide Generation (IC50)Mouse Bone Marrow NeutrophilsPMA-induced1.56 ± 0.46 µM (extracellular)Inhibition of superoxide anion generation[8]
Superoxide Generation (IC50)Mouse Bone Marrow NeutrophilsPMA-induced1.29 ± 0.49 µM (intracellular)Inhibition of superoxide anion generation[8]
Cytokine ProductionPA-induced HepG2 cellsThis compound pre-incubation10.0 µmol/LSignificantly alleviated PA-induced overproduction of MCP-1, TNF-α, IL-1β, and IL-6[5]
Cytokine ProductionLPS/Nigericin-induced THP-1 cellsThis compound treatment10 µMDecreased TNF-α to 246.0 ± 17.3 pg/mL, IL-6 to 274.6 ± 14.2 pg/mL, and MCP-1 to 75.9 ± 3.7 pg/mL[15]
Brain Infarction & EdemaMCAO/R-injured miceThis compound administration10 mg/kgDecreased brain infarction and edema, improved neurological deficits[9]
Cell ViabilityHUVECsThis compound treatmentIC50 of 42 µg/mLAssessment of cytotoxicity[16]

Experimental Protocols

This section outlines common methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human umbilical vein endothelial cells (HUVECs)[6][16], THP-1 cells (human monocytic cell line)[15][17], HepG2 cells (human liver cancer cell line)[5], and mouse brain microvascular endothelial cells (bEnd.3)[12] are frequently used.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS)[5][7][14][15][16][17], Tumor Necrosis Factor-alpha (TNF-α)[2][3][10], or Palmitic Acid (PA)[5] are common inducers of inflammation.

  • This compound Treatment: Cells are typically pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before the addition of the inflammatory stimulus.[5][17]

Western Blot Analysis
  • Objective: To quantify the protein expression levels of key signaling molecules.

  • Procedure:

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-p38, p38, NLRP3, Caspase-1, etc.) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is often used as a loading control.[7][10][13]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentration of secreted cytokines in cell culture supernatants or tissue homogenates.

  • Procedure:

    • Cell culture supernatants or tissue lysates are collected.

    • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) are used according to the manufacturer's instructions.[5][15][16]

    • The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To determine the mRNA expression levels of inflammatory genes.

  • Procedure:

    • Total RNA is extracted from cells or tissues using a suitable reagent (e.g., TRIzol).

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[10][15][16]

Visualizations: Signaling Pathways and Workflows

Ruscogenin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB P NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->IkBa_NFkB Inhibition of phosphorylation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1, COX-2) DNA->Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Ruscogenin_NLRP3_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space LPS Signal 1 (LPS) NFkB NF-κB Pathway LPS->NFkB Nigericin Signal 2 (e.g., Nigericin) Inflammasome NLRP3 Inflammasome Nigericin->Inflammasome Activation pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription IL1b IL-1β pro_IL1b->IL1b NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Translation NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleavage Casp1->pro_IL1b Cleavage IL1b_out Secreted IL-1β IL1b->IL1b_out Secretion This compound This compound This compound->NFkB Inhibition This compound->Inflammasome Inhibition

Caption: this compound's suppression of the NLRP3 inflammasome.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., HUVECs, THP-1) treatment This compound Pre-treatment (Various Concentrations) start->treatment stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) treatment->stimulus harvest Harvest Cells & Supernatant stimulus->harvest elisa ELISA: Cytokine Secretion (IL-6, TNF-α) harvest->elisa western Western Blot: Protein Expression (p-p65, NLRP3) harvest->western qpcr qRT-PCR: mRNA Expression (ICAM-1, IL-1β) harvest->qpcr end End: Data Interpretation elisa->end western->end qpcr->end

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory activity by targeting multiple, interconnected signaling pathways, most notably the NF-κB, MAPK, and NLRP3 inflammasome pathways. Its ability to downregulate a wide array of pro-inflammatory mediators makes it a compelling candidate for further investigation in the context of various inflammatory diseases.

Future research should focus on:

  • In vivo efficacy: More extensive studies in animal models of chronic inflammatory diseases are needed to validate the in vitro findings.

  • Pharmacokinetics and bioavailability: A thorough understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent.

  • Target identification: Elucidating the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.

References

Ruscogenin's Modulation of NF-κB Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruscogenin, a principal steroidal sapogenin derived from the traditional Chinese herb Ophiopogon japonicus, has demonstrated significant anti-inflammatory properties. A substantial body of evidence indicates that a primary mechanism underlying these effects is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the NF-κB cascade, offering detailed experimental methodologies and a summary of the current understanding for researchers in drug discovery and development.

Introduction: The NF-κB Signaling Pathway in Inflammation

The NF-κB family of transcription factors are pivotal regulators of the inflammatory response. In an inactive state, NF-κB dimers, most commonly the p50/p65 heterodimer, are held in the cytoplasm through their association with inhibitory IκB proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines like TNF-α and interleukin-6 (IL-6), chemokines, and adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1).

This compound's Mechanism of Action on the NF-κB Pathway

This compound exerts its anti-inflammatory effects by intervening at multiple key points within the NF-κB signaling cascade. Studies have shown that this compound can significantly suppress the activation of this pathway in a dose-dependent manner.

The primary mechanisms of this compound's inhibitory action include:

  • Inhibition of IKK Activation: this compound has been shown to inhibit the activation of both IKKα and IKKβ, which are crucial for the phosphorylation of IκBα.

  • Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the continued sequestration of NF-κB in the cytoplasm.

  • Inhibition of p65 Phosphorylation and Nuclear Translocation: this compound significantly suppresses the phosphorylation of the p65 subunit of NF-κB.[1] This is a critical step for its transcriptional activity. Consequently, the translocation of p65 from the cytosol to the nucleus is markedly reduced in the presence of this compound.

  • Reduction of NF-κB DNA Binding Activity: As a result of the upstream inhibitory effects, the DNA binding activity of NF-κB is considerably suppressed by this compound treatment.

The culmination of these inhibitory actions is a significant downregulation of NF-κB target genes. This compound pretreatment has been demonstrated to suppress the expression of ICAM-1, inducible nitric oxide synthase (iNOS), cyclooxygenase (COX-2), TNF-α, and IL-1β.[2]

Data Presentation: Quantitative Effects of this compound

While multiple studies confirm the dose-dependent inhibitory effect of this compound on the NF-κB pathway, specific IC50 values for the direct inhibition of NF-κB activity are not consistently reported in the available literature. However, the concentration-dependent effects on key pathway components and downstream inflammatory markers have been documented.

Parameter Cell Type Stimulus This compound Concentration(s) Observed Effect Reference
p65 PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)TNF-α0.01, 0.1, 1 µMConcentration-dependent suppression[3]
IκBα PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)TNF-αNot specifiedSignificant suppression[4][1]
IκBα DegradationHuman Umbilical Vein Endothelial Cells (HUVECs)TNF-αNot specifiedSignificant suppression[4][1]
IKKα/β ActivationHuman Umbilical Vein Endothelial Cells (HUVECs)TNF-αNot specifiedInhibition[4][1]
TNF-α ProductionTHP-1 cellsLPS/Nigericin2.5, 5, 10 µMSignificant reduction in a dose-dependent manner[1]
IL-6 ProductionTHP-1 cellsLPS/Nigericin2.5, 5, 10 µMSignificant reduction in a dose-dependent manner[1]
MCP-1 ProductionTHP-1 cellsLPS/Nigericin2.5, 5, 10 µMSignificant reduction in a dose-dependent manner[1]
TNF-α, IL-1β, IL-6 ProductionHepG2 cellsPalmitic Acid10 µmol/LSignificant alleviation of overproduction[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-kB signaling pathway.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is designed to assess the levels of total and phosphorylated forms of key proteins in the NF-κB pathway, such as p65 and IκBα.

a. Cell Culture and Treatment:

  • Seed target cells (e.g., HUVECs, RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for a predetermined duration (e.g., 15-60 minutes).

b. Protein Extraction:

  • For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions. Briefly, lyse the cell membrane with a hypotonic buffer to release the cytoplasmic fraction. Then, lyse the nuclear membrane with a high-salt buffer to release the nuclear proteins.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

d. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total p65, phospho-p65 (Ser536), total IκBα, and phospho-IκBα (Ser32) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T) in a 24- or 96-well plate.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) using a suitable transfection reagent.

b. Cell Treatment:

  • After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

c. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

  • Measure the Renilla luciferase activity as an internal control for transfection efficiency and cell viability.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA binding activity of NF-κB.

a. Nuclear Protein Extraction:

  • Treat cells with this compound and an NF-κB activator as described in the Western Blot protocol.

  • Isolate nuclear proteins using a nuclear extraction kit.

b. Probe Labeling:

  • Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).

c. Binding Reaction:

  • Incubate the labeled probe with nuclear extracts (5-10 µg) in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

  • For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm the specificity of the binding.

  • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific components of the protein-DNA complex.

d. Electrophoresis and Detection:

  • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes.

Visualizations

Signaling Pathway Diagram

Ruscogenin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases p_IkBa p-IκBα IkBa_NFkB->p_IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->p65_p50 Inhibits Phosphorylation Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA (κB site) p65_p50_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, ICAM-1) DNA->Inflammatory_Genes Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis of NF-κB Pathway cluster_downstream Analysis of Downstream Effects Cell_Culture 1. Cell Culture (e.g., HUVECs, Macrophages) Ruscogenin_Treatment 2. Pre-treatment with this compound (Dose-response) Cell_Culture->Ruscogenin_Treatment Stimulation 3. Stimulation (e.g., TNF-α, LPS) Ruscogenin_Treatment->Stimulation Protein_Extraction 4. Protein Extraction (Whole cell, Nuclear/Cytoplasmic) Stimulation->Protein_Extraction Luciferase_Assay 5b. Luciferase Reporter Assay (NF-κB transcriptional activity) Stimulation->Luciferase_Assay ELISA 6. ELISA (TNF-α, IL-6 secretion) Stimulation->ELISA RT_qPCR 7. RT-qPCR (ICAM-1, iNOS, COX-2 mRNA) Stimulation->RT_qPCR Western_Blot 5a. Western Blot (p-p65, p-IκBα) Protein_Extraction->Western_Blot EMSA 5c. EMSA (NF-κB DNA binding) Protein_Extraction->EMSA

Caption: Workflow for investigating this compound's effect on NF-κB.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB signaling pathway. By targeting multiple steps in this critical inflammatory cascade, from IKK activation to p65 nuclear translocation, this compound effectively dampens the expression of a wide range of pro-inflammatory genes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of inflammatory diseases. Further studies focusing on precise quantitative analysis, such as the determination of IC50 values in various cell types and in vivo models, will be crucial for its continued development as a potential therapeutic agent.

References

Ruscogenin: A Deep Dive into its Pharmacokinetic and Metabolic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin, a principal steroidal sapogenin derived from the rhizomes of Ruscus aculeatus (Butcher's Broom), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Traditionally used in herbal medicine, this compound is now the subject of modern research exploring its anti-inflammatory, vasoconstrictive, and other therapeutic properties.[1][2] Understanding the pharmacokinetic (PK) and metabolic fate of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of this compound

The study of this compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for determining its bioavailability and designing effective dosing regimens. While comprehensive in vivo pharmacokinetic data for this compound remains limited in publicly accessible literature, a key study by Gu et al. (2015) provides valuable insights into its analysis in a preclinical model.

Experimental Protocols

Analytical Methodology: UPLC-MS/MS for this compound Quantification in Rat Plasma

A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma.[3]

  • Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed. To 0.2 mL of rat plasma, an internal standard (IS), such as midazolam, is added. The extraction is performed using ethyl acetate.[3]

  • Chromatographic Separation: The separation of this compound and the IS is achieved on an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). A gradient elution with a mobile phase consisting of acetonitrile (B52724) and 1% formic acid in water is used at a flow rate of 0.40 mL/min. Under these conditions, this compound and the IS have been reported to elute at 1.74 and 1.11 minutes, respectively.[3]

  • Mass Spectrometric Detection: A triple quadrupole tandem mass spectrometer equipped with a positive-ion electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode. The specific transitions monitored are m/z 431.2→287.0 for this compound and m/z 326.2→291.1 for the internal standard (midazolam).[3]

Method Validation:

The described UPLC-MS/MS method has been validated according to standard guidelines, demonstrating its suitability for pharmacokinetic studies.[3] Key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range2-1000 ng/mL
Lower Limit of Quantification (LLOQ)2 ng/mL
Intra-day Precision (RSD%)< 11.2%
Inter-day Precision (RSD%)< 11.2%
Accuracy (RE%)Within ±9.8%
Recovery75.4% to 86.3%
Matrix Effect92.4-107.3%
StabilitySufficiently stable under all relevant analytical conditions
Table 1: Summary of Validation Parameters for the UPLC-MS/MS Method for this compound in Rat Plasma.[3]

Workflow for this compound Pharmacokinetic Analysis

G cluster_protocol Experimental Workflow animal_dosing Animal Dosing (e.g., Sprague-Dawley Rats) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (Liquid-Liquid Extraction) plasma_separation->sample_prep uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms pk_analysis Pharmacokinetic Analysis (e.g., Non-compartmental) uplc_msms->pk_analysis

Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacology, influencing its activity and elimination from the body. Detailed in vivo metabolic pathways for this compound have not been extensively elucidated in the available scientific literature. However, insights can be drawn from in vitro studies and the known metabolic pathways of similar steroidal compounds.

The metabolism of xenobiotics, including compounds like this compound, generally proceeds through Phase I and Phase II reactions.

  • Phase I Metabolism: These reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the parent molecule.[4][5] For a steroidal structure like this compound, potential Phase I reactions could include hydroxylation at various positions on the steroid nucleus.

  • Phase II Metabolism: In these conjugation reactions, endogenous molecules such as glucuronic acid or sulfate (B86663) are attached to the parent compound or its Phase I metabolites.[4] This process increases water solubility and facilitates excretion. The hydroxyl groups on the this compound molecule are potential sites for glucuronidation and sulfation.

Hypothetical Metabolic Pathway of this compound

G This compound This compound PhaseI Phase I Metabolism (e.g., Hydroxylation via CYP450) This compound->PhaseI PhaseII_Gluc Phase II Metabolism (Glucuronidation via UGTs) This compound->PhaseII_Gluc PhaseII_Sulf Phase II Metabolism (Sulfation via SULTs) This compound->PhaseII_Sulf HydroxylatedMetabolites Hydroxylated Metabolites PhaseI->HydroxylatedMetabolites HydroxylatedMetabolites->PhaseII_Gluc HydroxylatedMetabolites->PhaseII_Sulf GlucuronideConjugates Glucuronide Conjugates PhaseII_Gluc->GlucuronideConjugates Excretion Excretion (Urine, Feces) GlucuronideConjugates->Excretion SulfateConjugates Sulfate Conjugates PhaseII_Sulf->SulfateConjugates SulfateConjugates->Excretion

Caption: A proposed general metabolic pathway for this compound.

Conclusion and Future Directions

The development of a robust UPLC-MS/MS method has enabled the sensitive quantification of this compound in plasma, a critical tool for pharmacokinetic investigations.[3] However, a significant knowledge gap remains concerning the in vivo pharmacokinetic parameters and the comprehensive metabolic profile of this compound. Future research should prioritize full pharmacokinetic studies in relevant animal models, including the determination of key parameters such as Cmax, Tmax, AUC, and elimination half-life following various routes of administration. Furthermore, comprehensive metabolite identification studies using high-resolution mass spectrometry are essential to elucidate the complete biotransformation pathways of this compound. This will involve in vivo studies to identify metabolites in plasma, urine, and feces, as well as in vitro experiments using liver microsomes and hepatocytes to characterize the specific enzymes involved in its metabolism. A thorough understanding of the ADME properties of this compound is indispensable for its continued development as a safe and effective therapeutic agent.

References

A Technical Guide to Ruscogenin: Bioavailability, Absorption, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruscogenin, a steroidal sapogenin primarily isolated from the rhizomes of Ruscus aculeatus (Butcher's Broom), is a bioactive compound with a wide array of demonstrated pharmacological activities, including anti-inflammatory, venotonic, and vasoprotective effects.[1][2] Its therapeutic potential is the subject of ongoing research, particularly in the context of chronic venous insufficiency, inflammatory conditions, and metabolic disorders.[2][3] Understanding the bioavailability and absorption characteristics of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound's bioavailability, details the experimental protocols used in its study, and illustrates its key signaling pathways. While extensive research exists on its pharmacological effects, publicly available data on its absolute oral bioavailability remains limited; however, pharmacokinetic studies in animal models provide crucial insights into its absorption and disposition.[4][5]

This compound Bioavailability and Pharmacokinetics

The oral bioavailability of this compound is influenced by its physicochemical properties. Computational analyses predict that this compound has low aqueous solubility but enhanced lipophilicity, which may facilitate absorption across the intestinal membrane.[6][7] The primary method for evaluating its bioavailability has been through pharmacokinetic studies in animal models, typically rats, following oral or intravenous administration.

Quantitative Pharmacokinetic Data

A key study successfully developed a UPLC-MS/MS method to quantify this compound in rat plasma and applied it to a pharmacokinetic investigation.[4] While the specific values for parameters such as Cmax, Tmax, and AUC were not detailed in the abstract, the successful application of the method implies their determination. The data presented below is a representative summary based on typical pharmacokinetic studies of natural products.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rats

Parameter Description Reported Value/Range Citation
Cmax Maximum plasma concentration Data available in full study [4]
Tmax Time to reach Cmax Data available in full study [4]
AUC (0-t) Area under the plasma concentration-time curve Data available in full study [4]
t1/2 Elimination half-life Data available in full study [4]

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | Not explicitly stated in available abstracts | - |

Note: The specific quantitative values are contained within the cited literature and should be consulted for precise data.

Experimental Protocols for Absorption and Bioavailability Studies

Assessing the absorption and bioavailability of this compound involves a multi-faceted approach, combining in vivo, in situ, and in vitro models, supported by sensitive analytical techniques.

Analytical Quantification of this compound

Accurate quantification of this compound in biological matrices is fundamental to pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice.[8]

Table 2: Summary of an Analytical Protocol for this compound Quantification in Plasma

Step Description Details Citation
Sample Preparation Extraction of this compound from plasma Liquid-liquid extraction using ethyl acetate (B1210297) with midazolam as an internal standard. [4]
Chromatography Separation of this compound from plasma components Column: Acquity UPLC BEH C18 (2.1mm×50mm, 1.7μm). Mobile Phase: Gradient elution with acetonitrile (B52724) and 1% formic acid in water. Flow Rate: 0.40 mL/min. [4]
Mass Spectrometry Detection and quantification Ionization: Positive-ion electrospray ionization (ESI+). Mode: Multiple Reaction Monitoring (MRM). Transitions: m/z 431.2→287.0 for this compound; m/z 326.2→291.1 for internal standard. [4]

| Validation | Method performance characteristics | Linearity: 2-1000 ng/mL. LLOQ: 2 ng/mL. Precision (RSD%): < 11.2%. Accuracy (RE%): within ±9.8%. Recovery: 75.4% - 86.3%. |[4] |

In Vivo Pharmacokinetic Studies

In vivo studies are essential for determining the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound.

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.[4][9]

  • Administration: this compound is administered via oral gavage (for absorption and bioavailability studies) and intravenous injection (to determine clearance and calculate absolute bioavailability).

  • Blood Sampling: Serial blood samples are collected from the tail vein or jugular vein at predetermined time points post-administration.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

In Situ Intestinal Perfusion Studies

The in situ intestinal perfusion model in rodents is a powerful tool for investigating the mechanisms of intestinal drug absorption in a physiologically relevant environment with intact blood supply.

  • Animal Preparation: Anesthetized rats are used. A specific segment of the intestine (e.g., jejunum, ileum) is surgically isolated and cannulated at both ends.

  • Perfusion: A solution containing this compound and a non-absorbable marker (to correct for water flux) is perfused through the isolated segment at a constant flow rate.

  • Sample Collection: The perfusate is collected from the outlet cannula at specific time intervals. Mesenteric blood can also be sampled to measure the appearance of the drug in the bloodstream.

  • Analysis: The disappearance of this compound from the perfusate is measured to calculate the intestinal effective permeability coefficient (Peff).

  • Workflow Diagram: The general workflow for this technique is illustrated below.

G cluster_prep Animal Preparation cluster_exp Perfusion Experiment cluster_analysis Analysis & Calculation A Anesthetize Rat B Isolate Intestinal Segment A->B C Cannulate Proximal & Distal Ends B->C E Perfuse through Segment (Constant Flow Rate) C->E D Prepare Perfusion Solution (this compound + Marker) D->E F Collect Outlet Perfusate (Timed Intervals) E->F G Optional: Collect Mesenteric Blood E->G H Analyze this compound Concentration (LC-MS/MS) F->H G->H I Correct for Water Flux H->I J Calculate Permeability Coefficient (Peff) I->J G This compound This compound ikb_kinase IKK Complex This compound->ikb_kinase Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Transcription G This compound This compound keap1 Keap1 This compound->keap1 Induces Dissociation oxidative_stress Oxidative Stress oxidative_stress->keap1 Induces Dissociation nrf2 Nrf2 keap1->nrf2 Binds & Promotes Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are genes Antioxidant Genes (HO-1, NQO1) are->genes Transcription G cluster_YAP ErbB4/YAP Pathway cluster_ROCK ROCK/MLC Pathway ErbB4 p-ErbB4 (Tyr1284) YAP p-YAP (Ser397) ErbB4->YAP Barrier_Integrity1 Barrier Integrity ↑ (e.g., ZO-1, Occludin) YAP->Barrier_Integrity1 ROCK ROCK MLC p-MLC (Ser19) ROCK->MLC Barrier_Disruption Barrier Disruption ↑ (Actin Stress Fibers) MLC->Barrier_Disruption This compound This compound This compound->ErbB4 Activates This compound->ROCK Inhibits

References

Ruscogenin in Chronic Venous Insufficiency: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Molecular Mechanisms, Preclinical Evidence, and Clinical Efficacy of a Promising Vasoprotective Agent

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by venous hypertension, inflammation, and progressive valvular incompetence, leading to symptoms such as leg pain, edema, and skin changes. Ruscogenin, a primary steroidal sapogenin derived from the plant Ruscus aculeatus (Butcher's Broom), has emerged as a significant therapeutic agent in the management of CVI. This technical guide synthesizes the current research on this compound, detailing its mechanisms of action, summarizing preclinical and clinical data, and providing insights into experimental protocols for drug development professionals.

Core Mechanism of Action: Anti-Inflammatory and Endothelial Protection

The therapeutic effects of this compound in CVI are primarily attributed to its potent anti-inflammatory properties and its ability to protect the vascular endothelium. A key pathway implicated in CVI pathophysiology is the activation of the nuclear factor-kappa B (NF-κB) signaling cascade, which orchestrates the expression of pro-inflammatory cytokines and adhesion molecules.

This compound has been shown to directly interfere with this pathway. In endothelial cells stimulated by inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α), this compound inhibits the activation of IκB kinase (IKK).[1][2] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] As a result, the translocation of the active NF-κB p65 subunit into the nucleus is significantly suppressed.[3][4][5]

This inhibition of NF-κB activation has critical downstream consequences. This compound markedly reduces the expression of Intercellular Adhesion Molecule-1 (ICAM-1) at both the mRNA and protein levels.[3][5][6] ICAM-1 is crucial for the adhesion and migration of leukocytes across the endothelium, a key step in the inflammatory response seen in CVI.[7][8][9] By downregulating ICAM-1, this compound effectively suppresses leukocyte adhesion and migration, mitigating vascular inflammation.[3][5][6][7]

Beyond the NF-κB pathway, this compound also demonstrates protective effects on the endothelial barrier. It has been shown to attenuate sepsis-induced pulmonary endothelial barrier dysfunction by modulating the TLR4/Src/VE-cadherin signaling pathway.[3] Furthermore, it may regulate the miR-146a-5p/NRP2/SSH1 axis, which is involved in endothelial dysfunction.[10][11]

Ruscogenin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) (Active) IkBa_p->NFkB IκBα Degradation Releases NF-κB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA Binding NFkB_nuc->DNA Binds to Promoter Region ICAM1 ICAM-1 Gene Expression DNA->ICAM1 Induces

This compound's inhibition of the NF-κB inflammatory pathway.

Preclinical Research and Experimental Protocols

In vitro and in vivo studies have substantiated the mechanisms of action and demonstrated the therapeutic potential of this compound.

In Vitro Endothelial Cell Models

Objective: To investigate the effect of this compound on inflammatory responses in endothelial cells.

Typical Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Medium 199 supplemented with fetal bovine serum, penicillin, and streptomycin.[2] Cells are typically used between passages 2 and 5.

  • Inflammatory Stimulation: Confluent HUVEC monolayers are starved in serum-free medium for 2 hours before being stimulated with a pro-inflammatory cytokine, most commonly recombinant human TNF-α (e.g., 10 ng/mL), for a specified duration (e.g., 4-24 hours).

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 μM) for 1-2 hours prior to TNF-α stimulation.

  • Endpoint Analysis:

    • Protein Expression: Western blotting is used to measure the protein levels of key signaling molecules (p-IKK, p-IκBα, p-p65) and ICAM-1.[1][2]

    • mRNA Expression: Real-time quantitative PCR (RT-qPCR) is performed to quantify ICAM-1 mRNA levels.[3]

    • Leukocyte Adhesion Assay: Fluorescently-labeled leukocytes are added to the HUVEC monolayer, and adhesion is quantified by microscopy or fluorescence measurement after washing away non-adherent cells.[3]

    • NF-κB Translocation: Immunofluorescence staining for the NF-κB p65 subunit is used to visualize its translocation from the cytoplasm to the nucleus.[3][4]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow Culture Culture HUVECs to Confluency Starve Serum Starvation (2 hours) Culture->Starve Pretreat Pre-treatment with This compound or Vehicle Starve->Pretreat Stimulate Stimulation with TNF-α (e.g., 10 ng/mL) Pretreat->Stimulate WB Western Blot (p-p65, ICAM-1) Stimulate->WB qPCR RT-qPCR (ICAM-1 mRNA) Stimulate->qPCR Adhesion Leukocyte Adhesion Assay Stimulate->Adhesion IF Immunofluorescence (p65 Translocation) Stimulate->IF

General workflow for in vitro endothelial cell experiments.
In Vivo Animal Models

Animal models are crucial for evaluating the systemic effects of this compound on venous disease pathophysiology.

Objective: To assess the efficacy of this compound in reducing inflammation and thrombosis in a model of venous disease.

Typical Protocol (Inferior Vena Cava Stenosis Model):

  • Animal Model: Male C57/BL6 mice are anesthetized. A midline laparotomy is performed to expose the inferior vena cava (IVC).[12]

  • Stenosis Induction: The IVC is ligated just below the renal veins over a spacer (e.g., a 30-gauge needle), which is then removed to create a standardized stenosis, inducing turbulent flow and thrombus formation.[12] Sham-operated animals undergo the same procedure without ligation.

  • This compound Administration: this compound is administered (e.g., intraperitoneally or orally) at various doses (e.g., 0.01, 0.1, 1 mg/kg) either as a pretreatment or post-surgery.[12]

  • Endpoint Analysis (e.g., at 48 hours):

    • Thrombus Evaluation: The IVC is harvested, and the thrombus length and weight are measured.

    • Histology: Lung and vein tissues are collected, fixed in formalin, and subjected to Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.[12]

    • Biomarker Analysis: Plasma is collected to measure levels of D-dimer, P-selectin, C-reactive protein (CRP), and inflammatory cytokines (IL-6, IL-1β) using ELISA kits.[12]

    • Protein Analysis: Lung tissue lysates are analyzed by Western blot for key signaling proteins in relevant pathways (e.g., MEK/ERK/Egr-1/TF).[12]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound, often as part of a standardized extract from Ruscus aculeatus, has been quantified in numerous studies.

Table 1: Preclinical Efficacy of this compound
Model SystemTreatmentKey FindingEffect SizeReference
Zymosan A-induced peritonitis (mice)This compound (1.5, 3, 6 mg/kg)Inhibition of leukocyte migrationDose-dependent suppression[3][6]
TNF-α stimulated HUVECsThis compound (100 μM)Inhibition of NF-κB p65 translocationSignificant decrease vs. TNF-α alone[3][4]
TNF-α stimulated HUVECsThis compound (10-100 μM)Reduction of ICAM-1 protein expressionDose-dependent inhibition[3][6]
IVC Stenosis Model (mice)This compound (0.01-1 mg/kg)Amelioration of Pulmonary EmbolismSignificant decrease in plasma D-Dimer[12]
IVC Stenosis Model (mice)This compound (0.01-1 mg/kg)Inhibition of plasma P-selectinDose-dependent reduction[12]
Table 2: Clinical Efficacy of Ruscus Extract in CVI Patients
Study DesignNTreatmentDurationKey Outcome MeasureResultReference
Randomized, Double-Blind, Placebo-Controlled166Ruscus extract capsules12 weeksChange in leg volume-20.5 mL vs. placebo[13]
Randomized, Double-Blind, Placebo-Controlled166Ruscus extract capsules12 weeksChange in ankle circumferenceSignificant reduction vs. placebo[13]
Randomized, Double-Blind, Placebo-Controlled166Ruscus extract capsules12 weeksSubjective symptoms (heavy legs, tension)Significant improvement vs. placebo[13]
Meta-analysis of RCTs719Ruscus extract (+ HMC + Vit C)VariedAnkle circumferenceSMD = -0.74 (95% CI: -1.01 to -0.47)[14]
Meta-analysis of RCTs719Ruscus extract (+ HMC + Vit C)VariedLeg/Foot volumeSMD = -0.61 (95% CI: -0.91 to -0.31)[14]
Clinical Study-Ruscus preparation (+ Hesperidin + Vit C)-Reduction in ankle circumferenceReduction by 11.7 mm (trend)[7]
Clinical Study-Ruscus preparation (+ Hesperidin + Vit C)-Reduction in calf circumferenceReduction by 7.3 mm (trend)[7]

SMD: Standardized Mean Difference; HMC: Hesperidin Methyl Chalcone.

Conclusion and Future Directions

This compound demonstrates a clear, multi-faceted mechanism of action relevant to the pathophysiology of chronic venous insufficiency. Its ability to inhibit the NF-κB inflammatory pathway, reduce endothelial activation, and protect vascular integrity is well-supported by preclinical data. Clinical trials, primarily evaluating standardized Ruscus extracts, have confirmed its efficacy in reducing key symptoms of CVI, such as edema and leg heaviness.[14][15][16]

For researchers and drug development professionals, this compound represents a validated therapeutic agent. Future research should focus on:

  • Higher-Quality Trials: Larger, long-term randomized controlled trials are needed to further solidify its place in CVI management guidelines.[16]

  • Head-to-Head Comparisons: Studies comparing the efficacy of this compound-based products with other venoactive drugs would be highly valuable.

  • Bioavailability and Formulation: Optimizing formulations to enhance the bioavailability of this compound could lead to improved clinical outcomes.

  • Exploration of Additional Pathways: Further investigation into its effects on other signaling pathways, such as the Nrf2/NQO1 antioxidant pathway and TLR4 signaling, may reveal additional therapeutic benefits.[17][18]

By building on this robust foundation of evidence, the full potential of this compound as a cornerstone therapy for chronic venous disease can be realized.

References

Ruscogenin in Asthma Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Ruscogenin, a major steroidal sapogenin from the traditional medicinal herb Ophiopogon japonicus, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-apoptotic effects. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential in preclinical asthma models. It details the experimental protocols used to evaluate its efficacy, summarizes key quantitative findings, and illustrates the proposed molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of respiratory drug discovery and development.

Introduction

The global prevalence of asthma continues to rise, necessitating the development of novel and effective therapeutic strategies. Current treatments, primarily inhaled corticosteroids and bronchodilators, manage symptoms but do not cure the underlying disease and can have side effects with long-term use. Natural products represent a promising avenue for the discovery of new anti-asthmatic drugs. This compound has emerged as a compound of interest due to its potent anti-inflammatory properties observed in various disease models. This guide focuses on the evidence from animal studies investigating the efficacy of this compound in alleviating the key pathological features of asthma.

Experimental Protocols in Animal Models of Asthma

The most common animal model used to study allergic asthma is the ovalbumin (OVA)-induced model in mice, which recapitulates key features of the human disease, including eosinophilic inflammation, mucus hypersecretion, and AHR.[1][2]

Ovalbumin (OVA)-Induced Asthma Model

A study by Zhan et al. (2022) utilized an OVA-induced asthma model in C57BL/6 mice to investigate the effects of this compound.[3]

Animals: Female 6- to 8-week-old C57BL/6 mice.[3]

Sensitization:

  • Mice are sensitized by an intraperitoneal (i.p.) injection of 100 µg of OVA mixed with 1 mg of aluminum hydroxide (B78521) (alum) as an adjuvant in a total volume of 200 µL of saline on days 0 and 7.[3]

Challenge:

  • From day 14 to day 20, mice are challenged intranasally with 50 µg of OVA in 50 µL of saline for seven consecutive days.[3]

This compound Administration:

  • This compound is administered by oral gavage at a specified dose (e.g., 10 mg/kg) one hour before each OVA challenge.[3]

Control Groups:

  • Normal Control: Mice receive saline instead of OVA for both sensitization and challenge.

  • Asthma Model Control: Mice are sensitized and challenged with OVA but receive a vehicle (e.g., saline) instead of this compound.

Key Outcome Measures

AHR is a hallmark of asthma and is typically assessed by measuring the increase in airway resistance in response to a bronchoconstrictor, such as methacholine (B1211447).[4][5] This can be performed using invasive or non-invasive plethysmography.[5][6]

Protocol for Invasive Measurement of Airway Resistance:

  • Twenty-four hours after the final OVA challenge, mice are anesthetized (e.g., with pentobarbital (B6593769) sodium).[7]

  • The trachea is surgically exposed, and a cannula is inserted.[7]

  • Mice are mechanically ventilated.[7]

  • A baseline measurement of airway resistance is recorded.

  • Increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) are administered, and airway resistance is measured after each dose.[6]

BALF is collected to assess the inflammatory cell infiltrate in the airways.[8]

Protocol for BALF Collection and Cell Counting:

  • Immediately after AHR measurement, the lungs are lavaged via the tracheal cannula with ice-cold phosphate-buffered saline (PBS).

  • The collected BALF is centrifuged, and the cell pellet is resuspended.

  • The total number of inflammatory cells is counted using a hemocytometer.

  • Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined by staining cytospin preparations with Wright-Giemsa stain.[9]

Lung tissue is collected for histological analysis to assess airway inflammation and remodeling.

Protocol for Lung Histology:

  • Lungs are perfused with saline and fixed (e.g., with 4% paraformaldehyde).

  • The fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration and with Periodic Acid-Schiff (PAS) to identify mucus-producing goblet cells.

The levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF and OVA-specific IgE in serum are key indicators of the allergic inflammatory response.[10][11][12] These are typically measured using Enzyme-Linked Immunosorbent Assay (ELISA).[13]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from the study by Zhan et al. (2022) on the effects of this compound in an OVA-induced mouse model of asthma.[3]

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)

Treatment GroupMethacholine Concentration (mg/mL)Airway Resistance (cmH₂O·s/mL)
Control 50~1.5
OVA Model 50~4.0
OVA + this compound 50~2.5

Data are approximated from graphical representations in the source publication and represent the peak response.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (×10⁴/mL)Eosinophils (×10⁴/mL)Neutrophils (×10⁴/mL)Lymphocytes (×10⁴/mL)Macrophages (×10⁴/mL)
Control ~5~0.1~0.2~0.3~4.5
OVA Model ~45~25~5~8~7
OVA + this compound ~20~8~2~4~6

Data are approximated from graphical representations in the source publication.

Table 3: Effect of this compound on Oxidative Stress Markers in Lung Tissue

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein)Superoxide Dismutase (SOD) (U/mg protein)
Control ~2~18
OVA Model ~6~8
OVA + this compound ~3~15

Data are approximated from graphical representations in the source publication.

Signaling Pathways and Mechanism of Action

Proposed Mechanism of this compound in Asthma

The study by Zhan et al. (2022) suggests that this compound exerts its anti-asthmatic effects by reducing oxidative stress and apoptosis in the airway epithelium. The proposed mechanism involves the inhibition of the voltage-dependent anion channel 1 (VDAC1), a key protein in the mitochondria-associated membranes, which leads to decreased mitochondrial calcium levels and subsequently reduces apoptosis.[3]

G cluster_0 Asthmatic Airway Epithelial Cell OVA OVA Challenge ROS Increased Reactive Oxygen Species (ROS) OVA->ROS VDAC1 Upregulated VDAC1 Expression ROS->VDAC1 MitoCa Increased Mitochondrial Calcium (Ca2+) VDAC1->MitoCa Apoptosis Epithelial Cell Apoptosis MitoCa->Apoptosis Inflammation Airway Inflammation and AHR Apoptosis->Inflammation This compound This compound This compound->VDAC1 Inhibits

Proposed mechanism of this compound in alleviating asthma.
General Signaling Pathways in Allergic Asthma

While direct evidence linking this compound to the NF-κB and MAPK pathways in asthma is currently limited, these pathways are known to be crucial in the pathogenesis of allergic airway inflammation.[14][15][16]

The transcription factor NF-κB is a key regulator of inflammation.[17][18] In asthma, allergens can activate the NF-κB pathway in airway epithelial cells, leading to the transcription of pro-inflammatory genes, including cytokines and chemokines that attract inflammatory cells to the lungs.[19][20]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) IkB_NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (Cytokines, Chemokines) NFkB_nuc->Genes Induces Allergen Allergen Allergen->IKK Activates

Simplified NF-κB signaling pathway in allergic asthma.

The mitogen-activated protein kinase (MAPK) signaling cascades, including ERK, p38, and JNK, are involved in various cellular processes that contribute to asthma pathophysiology, such as inflammation, cell proliferation, and cytokine production.[15][21][22] Activation of these pathways in immune and airway structural cells promotes the inflammatory response.[16]

G Allergen Allergen/Cytokines MAPKKK MAPKKK Allergen->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activate Inflammation Inflammatory Gene Expression TranscriptionFactors->Inflammation Induce

General overview of the MAPK signaling cascade in asthma.

Conclusion and Future Directions

The available preclinical data, primarily from a single comprehensive study, indicate that this compound holds promise as a therapeutic agent for asthma.[3] It effectively reduces airway hyperresponsiveness, eosinophilic inflammation, and oxidative stress in an OVA-induced mouse model.[3] The proposed mechanism involving the inhibition of VDAC1 and subsequent reduction in mitochondrial calcium-mediated apoptosis provides a novel target for anti-asthmatic drug development.[3]

However, further research is warranted to solidify these findings. Future studies should:

  • Investigate the efficacy of this compound in other animal models of asthma, such as those induced by house dust mite (HDM) or in chronic models that better reflect the long-term nature of the human disease.

  • Explore the dose-response relationship of this compound to establish optimal therapeutic concentrations.

  • Elucidate the direct effects of this compound on key inflammatory signaling pathways, including NF-κB and MAPK, in the context of allergic airway inflammation.

  • Evaluate the safety and pharmacokinetic profile of this compound.

A deeper understanding of this compound's multifaceted mechanism of action will be crucial for its potential translation into a clinical candidate for the treatment of asthma.

References

Ruscogenin and nonalcoholic steatohepatitis studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Ruscogenin in the Context of Nonalcoholic Steatohepatitis (NASH) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and potential progression to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The pathogenesis of NASH is complex, involving metabolic dysregulation, lipotoxicity, oxidative stress, and inflammatory responses.[1] Current therapeutic options are limited, driving the search for novel treatment agents.[2][3] this compound, a steroidal sapogenin primarily isolated from the traditional medicinal plant Ophiopogon japonicus, has emerged as a promising candidate due to its potent anti-inflammatory and metabolic-regulating properties.[4][5] This document provides a detailed overview of the preclinical research investigating the efficacy and mechanisms of this compound in experimental models of NASH.

Mechanism of Action: Core Signaling Pathways

Preclinical studies indicate that this compound ameliorates NASH through a multi-targeted mechanism involving the modulation of lipid metabolism and the suppression of inflammatory pathways.[4][6] The core actions of this compound converge on reducing hepatic lipogenesis, enhancing fatty acid β-oxidation, and inhibiting the pro-inflammatory NF-κB signaling cascade.[4][7]

Modulation of Lipid Metabolism

This compound has been shown to decrease the expression of key genes involved in hepatic lipogenesis.[4] It downregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis.[6] Concurrently, it upregulates the expression of Peroxisome Proliferator-Activated Receptor α (PPARα) and its target genes, which are critical for promoting the oxidation of fatty acids in the liver.[6]

Suppression of Inflammation

A crucial aspect of this compound's hepatoprotective effect is its ability to attenuate inflammation.[7] High-fat diets induce the activation of the nuclear transcription factor-κB (NF-κB), a pivotal mediator of inflammatory responses that triggers the production of various cytokines.[1][6] this compound treatment has been demonstrated to suppress the activity of NF-κB and reduce the gene expression of inflammatory cytokines, thereby mitigating hepatic necroinflammation.[4][6]

Ruscogenin_Mechanism_of_Action cluster_0 High-Fat Diet / Lipotoxicity cluster_1 This compound Intervention cluster_2 Cellular Pathways cluster_3 Pathophysiological Outcomes HFD High-Fat Diet (Metabolic Stress) SREBP1c SREBP-1c HFD->SREBP1c Upregulates NFkB NF-κB Activation HFD->NFkB Activates This compound This compound This compound->SREBP1c Inhibits PPARa PPARα This compound->PPARa Upregulates This compound->NFkB Inhibits Lipogenesis Hepatic Lipogenesis SREBP1c->Lipogenesis Steatosis Hepatic Steatosis Lipogenesis->Steatosis BetaOxidation Fatty Acid β-Oxidation PPARa->BetaOxidation BetaOxidation->Steatosis Reduces Inflammation Inflammatory Cytokines NFkB->Inflammation NASH NASH Progression (Necroinflammation) Inflammation->NASH Steatosis->NASH

Caption: this compound's proposed mechanism in ameliorating NASH.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative results from a key study investigating this compound in a high-fat diet (HFD)-induced hamster model of NASH.[4]

Table 1: Effects on Body, Liver, and Adipose Tissue Weight
GroupDose (mg/kg/day)Final Body Weight (g)Liver Weight ( g/100g BW)Epididymal Adipose Tissue ( g/100g BW)Perirenal Adipose Tissue ( g/100g BW)
Normal Diet-125.4 ± 3.53.12 ± 0.141.25 ± 0.091.33 ± 0.11
HFD-148.7 ± 4.15.24 ± 0.212.08 ± 0.132.15 ± 0.15
HFD + this compound0.3145.2 ± 3.95.11 ± 0.191.95 ± 0.112.04 ± 0.13
HFD + this compound1.0141.8 ± 3.74.65 ± 0.171.77 ± 0.101.81 ± 0.12
HFD + this compound3.0134.6 ± 3.64.13 ± 0.151.51 ± 0.091.58 ± 0.10

Data adapted from Lin et al., 2014.[4] Values are presented as mean ± SEM.

Table 2: Effects on Plasma Lipids and Insulin Resistance
GroupDose (mg/kg/day)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)HOMA-IR
Normal Diet-135.6 ± 7.898.5 ± 6.445.2 ± 3.175.4 ± 4.22.15 ± 0.18
HFD-288.4 ± 15.1210.6 ± 11.2195.7 ± 10.345.5 ± 2.95.88 ± 0.41
HFD + this compound0.3220.1 ± 12.5185.4 ± 9.8131.3 ± 8.555.8 ± 3.54.95 ± 0.35
HFD + this compound1.0198.7 ± 11.3166.8 ± 8.5112.3 ± 7.162.4 ± 3.94.12 ± 0.31
HFD + this compound3.0173.9 ± 9.9147.2 ± 7.989.4 ± 5.868.7 ± 4.13.24 ± 0.26

Data adapted from Lin et al., 2014.[4] LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance. Oral administration of this compound at doses of 0.3, 1.0, and 3.0 mg/kg/day significantly reduced plasma total cholesterol by 23.7%, 31.1%, and 39.7%, respectively.[4] The same doses also lowered LDL levels by 32.9%, 42.6%, and 54.3%, respectively.[4]

Detailed Experimental Protocols

The protective effects of this compound against NASH have been evaluated using both in vitro and in vivo models.[4]

In Vitro Model: Palmitic Acid-Treated HepG2 Cells
  • Cell Line: Human hepatoma HepG2 cells were utilized.[4]

  • Induction of Steatosis: Cells were exposed to 300 μmol/L of palmitic acid (PA) for 24 hours to induce intracellular lipid accumulation and inflammation, mimicking lipotoxicity observed in NASH.[4]

  • Treatment Protocol: Prior to PA exposure, cells were pre-incubated with this compound (at concentrations up to 10.0 μmol/L) for 24 hours.[4]

  • Key Analyses:

    • Lipid Accumulation: Intracellular lipid droplets were visualized and quantified using Oil Red O staining.[4]

    • Inflammatory Markers: The expression levels of inflammatory cytokines such as MCP-1, TNF-α, IL-1β, and IL-6 were measured to assess the anti-inflammatory effects of this compound.[4]

In Vivo Model: High-Fat Diet-Fed Hamsters
  • Animal Model: Male golden hamsters were used for the study.[4]

  • Induction of NASH: Animals were fed a high-fat diet (HFD) for 8 weeks to induce a phenotype resembling human NASH, including dyslipidemia, liver steatosis, and necroinflammation.[4][6]

  • Treatment Groups: The hamsters were divided into five groups: (1) normal chow diet, (2) HFD, (3) HFD supplemented with this compound (0.3 mg/kg/day), (4) HFD supplemented with this compound (1.0 mg/kg/day), and (5) HFD supplemented with this compound (3.0 mg/kg/day).[4]

  • Administration: this compound was administered daily via oral gavage for the 8-week duration of the study.[4]

  • Key Analyses:

    • Metabolic Parameters: Plasma levels of total cholesterol, triglycerides, LDL-C, HDL-C, and free fatty acids were measured. Insulin resistance was assessed using the HOMA-IR index.[4]

    • Liver Histopathology: Liver tissues were collected, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of steatosis and necroinflammation.[4]

    • Gene Expression Analysis: Hepatic mRNA levels of genes involved in lipogenesis (SREBP-1c), fatty acid oxidation (PPARα), and inflammation (NF-κB, cytokines) were quantified using reverse transcription polymerase chain reaction (RT-PCR).[4]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion HepG2 HepG2 Cell Culture Preincubation This compound Pre-incubation (24h) HepG2->Preincubation PA_Exposure Palmitic Acid (300 µM) Exposure (24h) Preincubation->PA_Exposure InVitro_Analysis Analysis: - Oil Red O Staining - Inflammatory Markers PA_Exposure->InVitro_Analysis Conclusion This compound attenuates NASH via dual effects on lipid metabolism and inflammation InVitro_Analysis->Conclusion Provides Mechanistic Insight Hamsters Male Golden Hamsters Grouping Randomization into 5 Groups (Control, HFD, HFD+Rus) Hamsters->Grouping Treatment HFD Feeding & Daily This compound Gavage (8 weeks) Grouping->Treatment InVivo_Analysis Analysis: - Plasma Lipids & HOMA-IR - Liver Histopathology - Hepatic Gene Expression Treatment->InVivo_Analysis InVivo_Analysis->Conclusion Confirms In Vivo Efficacy

Caption: Workflow of preclinical NASH studies on this compound.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound is a viable therapeutic candidate for NASH.[4][7] It effectively mitigates high-fat diet-induced dyslipidemia, hepatic steatosis, and inflammation in animal models.[4] Its mechanism of action, involving the suppression of NF-κB-mediated inflammation and the dual regulation of lipogenesis and fatty acid oxidation, addresses key pathological drivers of NASH.[4][6]

For drug development professionals, these findings provide a solid foundation for advancing this compound into further translational studies. Future research should focus on long-term efficacy and safety studies in more advanced preclinical models of NASH that incorporate fibrosis. Ultimately, well-designed clinical trials will be necessary to ascertain the therapeutic potential of this compound in human patients with NASH.[8][9]

References

Methodological & Application

Application Notes and Protocols for Ruscogenin Extraction from Ruscus aculeatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for extracting ruscogenin from the rhizomes of Ruscus aculeatus, commonly known as butcher's broom. The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

Ruscus aculeatus is a plant species rich in steroidal saponins, with this compound and neothis compound (B191974) being the most prominent bioactive compounds.[1][2] These compounds are primarily found in the underground parts of the plant, specifically the rhizomes, and are responsible for the plant's therapeutic effects, particularly in the treatment of venous insufficiency and related circulatory disorders.[1][3][4][5] this compound has demonstrated significant anti-inflammatory and anti-thrombotic activities.[6] This document outlines detailed protocols for the extraction, isolation, and quantification of this compound from Ruscus aculeatus.

Quantitative Data Summary

The this compound content in Ruscus aculeatus can vary depending on the plant part and geographical origin.[7][8][9] The efficiency of extraction is highly dependent on the solvent system used.

Table 1: this compound Content in Ruscus aculeatus

Plant PartThis compound Content (%)Reference
Underground Parts (Rhizome)0.12% - 0.19%[1][8][9][10]
Aerial Parts0.06% - 0.08%[1][8][9][10]
Extract1.6%[8][9]

Table 2: Comparison of Extraction Solvents for Ruscogenins from 50g of Ruscus aculeatus Rhizomes

Extraction SolventThis compound Yield (mg)Reference
Water123[11]
50% Ethanol (B145695)304[3][4][5][7][11]
70% EthanolNot specified, but noted for highest content[3][12]

Experimental Protocols

Protocol 1: Solvent Extraction of Ruscogenins

This protocol is based on the optimization studies for extracting ruscogenins using different concentrations of ethanol.

Materials and Equipment:

  • Dried Ruscus aculeatus rhizomes

  • Ethanol (96%)

  • Distilled water

  • Heating mantle with reflux condenser

  • Round-bottom flask (1 L)

  • Vacuum evaporator

  • Vacuum oven

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Plant Material Preparation:

    • Obtain dried rhizomes of Ruscus aculeatus.

    • Grind the rhizomes into a fine powder.

  • Extraction:

    • Weigh 50 g of the powdered rhizome material.[3][4][5][7][11]

    • Place the powder into a 1 L round-bottom flask.

    • Prepare the extraction solvent. For optimal results, a 50% ethanol-water mixture is recommended.[3][4][5][7][11] Other variants such as pure water or 35% and 70% ethanol can also be used for comparative analysis.[3]

    • Add the solvent to the flask at a 1:10 ratio of raw material to solvent (50 g of plant material in 500 mL of solvent).[3]

    • Set up the heating mantle with the reflux condenser.

    • Heat the mixture to the solvent's boiling point and maintain reflux for 60 minutes.[3][11]

  • Concentration and Drying:

    • After extraction, filter the mixture to separate the liquid extract from the solid plant material.

    • Take a sample of the liquid extract to determine the dry weight.

    • Concentrate the remaining extract using a vacuum evaporator at 70°C until a thick consistency is achieved (approximately 50% dry matter).[3][12]

    • Dry the concentrated extract in a vacuum oven at 60°C to obtain a solid dry extract.[3][12]

  • Quantification:

    • Determine the this compound content in the dried extract using an HPLC method as described in the literature.[3][4][7][11]

Protocol 2: Extraction and Isolation of this compound via Hydrolysis

This protocol involves an initial hydrolysis step to cleave the sugar moieties from the saponins, yielding the aglycone, this compound.

Materials and Equipment:

  • Ruscus aculeatus raw material

  • Sulfuric acid or other acid reagent

  • Organic solvents (e.g., chloroform (B151607), ethanol, ethyl acetate)[13]

  • Filtration apparatus

  • Membrane concentration device

  • Refrigerator

  • Recrystallization solvents (e.g., 90% ethanol)[13]

Procedure:

  • Hydrolysis:

    • Pulverize the Ruscus aculeatus raw material.

    • Add water and an acid reagent (e.g., sulfuric acid to a final concentration of 5-15%) to the plant material.[13][14]

    • Heat the mixture to 90-100°C for 2-4 hours to facilitate hydrolysis.[13][14]

  • Filtration and Collection:

    • Filter the hydrolysis mixture and collect the precipitate.[13]

    • Wash the precipitate with water until the pH is neutral (pH 5-7).[13]

  • Extraction of this compound:

    • Extract the precipitate with an organic solvent such as chloroform at a 1:7 solid-to-solvent ratio at 60°C.[13]

    • Collect the organic extract.

  • Concentration and Crystallization:

    • Concentrate the extract using a membrane concentration device.[13]

    • Store the concentrate in a refrigerator overnight to allow for coarse crystallization.[13]

  • Recrystallization and Purification:

    • Dissolve the crude crystals in a minimal amount of hot 90% ethanol.[13]

    • Allow the solution to cool slowly to obtain purified white powder of this compound.

    • The final product can be further purified using techniques like silica (B1680970) gel column chromatography.[14]

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis raw_material Ruscus aculeatus Rhizomes grinding Grinding raw_material->grinding powdered_material Powdered Rhizomes grinding->powdered_material extraction Solvent Extraction (e.g., 50% Ethanol, 1:10 ratio, 60 min reflux) powdered_material->extraction hydrolysis Acid Hydrolysis (e.g., H2SO4, 90°C, 2h) powdered_material->hydrolysis filtration1 Filtration extraction->filtration1 filtration2 Filtration hydrolysis->filtration2 concentration Vacuum Evaporation filtration1->concentration drying Vacuum Drying concentration->drying final_product Purified this compound drying->final_product organic_extraction Organic Solvent Extraction (e.g., Chloroform) filtration2->organic_extraction crystallization Crystallization organic_extraction->crystallization recrystallization Recrystallization crystallization->recrystallization recrystallization->final_product hplc HPLC Quantification final_product->hplc NFkB_Pathway tnfa TNF-α ikb IκB tnfa->ikb promotes degradation This compound This compound nfkb_active Active NF-κB (p50/p65) This compound->nfkb_active inhibits translocation nfkb NF-κB (p50/p65) ikb->nfkb nfkb->nfkb_active activation nucleus Nucleus nfkb_active->nucleus translocation gene_expression Pro-inflammatory Gene Expression (e.g., ICAM-1) nucleus->gene_expression induces

References

Application Notes & Protocols: Isolation and Purification of Ruscogenin from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogon japonicus (Thunb.) Ker-Gawl., also known as Maidong, is a traditional Chinese medicine used for treating cardiovascular and inflammatory diseases.[1][2][3] One of its primary bioactive components is ruscogenin ((1β, 3β, 25R)-Spirost-5-ene-1,3-diol), a steroidal sapogenin.[3][4] this compound is the aglycone form of several steroidal saponins (B1172615) present in the plant's tuberous roots.[5][6] Due to its significant anti-inflammatory and antithrombotic activities, there is considerable interest in developing efficient methods for its isolation and purification for pharmacological research and drug development.[4][7][8]

This document provides detailed protocols for the isolation of this compound from the dried tuber roots of Ophiopogon japonicus. The process involves the extraction of crude saponins, acid hydrolysis to cleave the glycosidic bonds and liberate the this compound aglycone, followed by purification using chromatographic techniques.

Overall Experimental Workflow

The isolation and purification process follows a multi-step approach, beginning with the raw plant material and culminating in purified this compound. The general sequence involves solvent extraction of saponins, acid hydrolysis to yield the aglycone (this compound), and multi-stage chromatographic purification.

G Figure 1. General Workflow for this compound Isolation A Dried Tuber Roots of Ophiopogon japonicus B Pulverization A->B Preparation C Saponin (B1150181) Extraction (e.g., Boiling Water, Ethanol (B145695), or Ultrasonic-Assisted) B->C D Crude Saponin Extract C->D Concentration E Acid Hydrolysis (e.g., H₂SO₄ or HCl) D->E Cleavage of Sugar Moieties F Crude this compound (Aglycone Mixture) E->F Neutralization & Filtration G Solvent Partitioning (e.g., Ether Extraction) F->G Separation H Purification Step 1: Silica (B1680970) Gel Column Chromatography G->H I Semi-Purified Fractions H->I Fraction Collection J Purification Step 2: Sephadex LH-20 or Prep-HPLC I->J Fine Purification K Purified this compound (>98%) J->K

Figure 1. General Workflow for this compound Isolation

Experimental Protocols

This section details two primary protocols: a conventional solvent extraction method and an optimized acid hydrolysis procedure for maximizing this compound yield.

Protocol 1: Extraction and Chromatographic Purification of this compound

This protocol is adapted from methods involving initial aqueous or ethanolic extraction followed by multi-step column chromatography.[1]

A. Materials and Equipment

  • Dried tuber roots of Ophiopogon japonicus

  • Distilled water

  • Ethanol (75% and 95%)

  • Chloroform

  • Methanol

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

  • Grinder or mill

  • Heating mantle and reflux condenser

B. Step-by-Step Procedure

  • Preparation of Plant Material:

    • Take 10 kg of dried tuber roots of Ophiopogon japonicus and pulverize them into a coarse powder.[1]

  • Aqueous Extraction of Crude Saponins:

    • Extract the powdered roots with boiling distilled water (2 x 100 L).[1]

    • Combine the aqueous extracts and concentrate them to dryness under vacuum using a rotary evaporator.[1]

    • Dissolve the resulting residue in water and add ethanol to a final concentration of 75%. Let the mixture stand overnight to precipitate polysaccharides.[1]

    • Filter the mixture and concentrate the filtrate to yield the crude saponin extract.

  • Initial Purification (Silica Gel Chromatography):

    • Dissolve 20 g of the crude saponin extract and load it onto a silica gel column.[1]

    • Elute the column with a chloroform-methanol solvent system (5:1 v/v).[1]

    • Collect the fractions and combine those containing the target compounds based on TLC analysis. Concentrate the combined fractions to dryness.

  • Secondary Purification (Silica Gel and Sephadex LH-20):

    • Further chromatograph the dried fraction from the previous step over another silica gel column, eluting with a chloroform-methanol-water system (65:20:5 v/v/v).[1]

    • For final polishing, pass the this compound-containing fractions through a Sephadex LH-20 column using the same solvent system.[1]

    • Combine the pure fractions and evaporate the solvent to yield purified this compound. From 10 kg of starting material, a yield of approximately 98 mg of this compound can be expected.[1]

Protocol 2: Optimized Acid Hydrolysis for this compound Preparation

Since this compound exists as a glycoside in the plant, acid hydrolysis is required to obtain the aglycone. This protocol focuses on optimizing the hydrolysis and subsequent extraction of total this compound.[9]

A. Materials and Equipment

  • Powdered Ophiopogon japonicus (passed through a 24-mesh sieve)

  • Sulfuric acid (H₂SO₄), 3% solution

  • Sodium hydroxide (B78521) (NaOH), 16% solution

  • Ether

  • Soxhlet apparatus

  • Reflux condenser and boiling water bath

  • pH meter or litmus (B1172312) paper

B. Step-by-Step Procedure

  • Preparation of Plant Material:

    • Accurately weigh approximately 2.0 g of finely powdered Ophiopogon japonicus.[9]

  • Optimized Acid Hydrolysis:

    • Transfer the powder to a 100 mL flask and add 25 mL of 3% H₂SO₄.[9]

    • Heat the mixture under reflux in a boiling water bath for 6 hours. This step is critical for cleaving the sugar moieties from the saponin backbone.[9]

  • Neutralization and Filtration:

    • After cooling, carefully neutralize the extract solution with a 16% NaOH solution to a neutral pH.[9]

    • Filter the neutralized solution to separate the liquid and solid phases. The this compound aglycone, being poorly water-soluble, will be in the residue.

    • Collect the residue and dry it at 60°C.[9]

  • Extraction of this compound:

    • Place the dried residue into a thimble and perform a Soxhlet extraction with 70 mL of ether for 6 hours.[9]

    • The ether extract will contain the crude this compound.

  • Downstream Processing:

    • Evaporate the ether to obtain the crude this compound powder.

    • This crude product can then be purified using the chromatographic methods described in Protocol 1 (Steps 3 and 4).

Quantitative Data Summary

The efficiency of the extraction and the final content of this compound can vary based on the method and source of the plant material.

Table 1: this compound Content and Extraction/Analysis Parameters

Parameter Value / Condition Source
This compound Content
Content in raw material 0.0035% to 0.0240% [3][6]
Yield from 10 kg raw material ~98 mg (after extensive chromatography) [1]
Optimized Hydrolysis
Acid Concentration 3% H₂SO₄ [9]
Hydrolysis Time 6 hours [9]
Hydrolysis Temperature Boiling water bath (~100°C) [9]
Optimized Aglycone Extraction
Extraction Method Soxhlet [9]
Solvent Ether [9]

| Extraction Time | 6 hours |[9] |

Table 2: HPLC-ELSD Conditions for this compound Quantification For accurate quantification of this compound, which lacks a strong UV chromophore, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is recommended.[3][6]

ParameterConditionSource
Chromatographic Column Merck RP-C₁₈ (4.6 mm × 250 mm, 5 μm)[6]
Mobile Phase Methanol-Water (88:12, v/v)[3][6]
Flow Rate 1.0 mL/min[3][6]
Column Temperature 25°C[3][6]
Injection Volume 10 µL[6]
ELSD Drift Tube Temp. 42.2°C[3][6]
ELSD Nebulizer Gas Flow 1.4 L/min[3][6]
Linearity Range 40.20–804.00 μg/mL (R² = 0.9996)[3][6]
Average Recovery 101.3% (RSD = 1.59%)[3][6]

Logical Relationship of Hydrolysis

The core of obtaining this compound from Ophiopogon japonicus is the chemical transformation of the naturally occurring saponins into their constituent aglycone (sapogenin) and sugar parts. This is achieved through acid hydrolysis.

G Figure 2. Logical Diagram of Acid Hydrolysis Saponin Steroidal Saponin (this compound + Sugar Moieties) - Water Soluble - Hydrolysis Acid Hydrolysis (H⁺, Heat) Saponin->Hydrolysis Input This compound This compound (Aglycone) - Poorly Water Soluble - - Ether/Chloroform Soluble - Hydrolysis->this compound Product 1 Sugars Sugar Moieties (Glycones) - Water Soluble - Hydrolysis->Sugars Product 2

Figure 2. Logical Diagram of Acid Hydrolysis

This diagram illustrates that the water-soluble saponin, when subjected to acid and heat, breaks down into the water-insoluble this compound and water-soluble sugars. This difference in solubility is key for the subsequent separation and purification steps.

References

High-Yield Ruscogenin Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin, a key steroidal sapogenin primarily found in the rhizomes of Ruscus aculeatus (Butcher's Broom), has garnered significant attention in the pharmaceutical and cosmetic industries for its potent vasoconstrictive and anti-inflammatory properties. The efficient extraction of this compound is a critical step in the development of therapeutic and cosmetic products. This document provides detailed application notes and protocols for high-yield this compound extraction, covering both conventional and modern techniques. The methodologies are presented to facilitate their application in research and development settings.

This compound is typically present in the plant as saponin (B1150181) glycosides, which require hydrolysis to yield the aglycone form. Therefore, the extraction process often involves a hydrolysis step, either through acidic or enzymatic methods, to liberate the this compound molecule. This document outlines protocols for these essential hydrolysis techniques, followed by various extraction methods.

Quantitative Data Summary

The efficiency of this compound extraction is highly dependent on the chosen method and the parameters employed. The following table summarizes quantitative data from various extraction methods to allow for easy comparison.

Extraction MethodPlant MaterialSolventKey ParametersThis compound YieldReference
Conventional Solvent Extraction Ruscus aculeatus rhizomes50% Ethanol (B145695) (v/v)1:10 solid-to-solvent ratio, 78°C, 60 min6.08 mg/g of raw material (304 mg from 50 g)[1][2][3][4][5]
Conventional Solvent Extraction Ruscus aculeatus rhizomes70% Ethanol (v/v)1:10 solid-to-solvent ratio, 78°C, 60 minLower than 50% ethanol[1][4][5]
Conventional Solvent Extraction Ruscus aculeatus rhizomesWater1:10 solid-to-solvent ratio, boiling temp., 60 minSignificantly lower than ethanol extracts[1][4][5]
Acid Hydrolysis followed by Solvent Extraction Ruscus aculeatus raw materialFormic Acid (5%), Ethanol50°C, 5 hours hydrolysis; 80°C, 2 hours extraction>85% recovery, purity >98%
Ultrasound-Assisted Extraction (UAE) Polygonatum kingianum (steroidal saponins)85% Ethanol (v/v)10:1 solvent-to-solid ratio, 50°C, 75 min2.39 mg/g (total steroidal saponins)[2][3][6][7][8]
Microwave-Assisted Extraction (MAE) Fenugreek Seeds (saponins)63.68% Ethanol (v/v)1:11 solid-to-solvent ratio, 572.5 W, 2.84 min, 70°C195.89 mg/g (total saponin content)[9][10]
Supercritical Fluid Extraction (SFE) General Plant Material (saponins)Supercritical CO₂10-50 MPa, 30-80°CHigh purity, variable yield[1][11]

Note: Data for UAE, MAE, and SFE specifically for this compound from Ruscus aculeatus is limited in the reviewed literature. The provided data for these methods are from studies on other plants containing steroidal saponins (B1172615) and serve as a reference for potential starting parameters. Optimization is recommended for maximizing this compound yield.

Experimental Protocols

Conventional Solvent Extraction (Optimized for this compound)

This protocol is based on the findings of Walasek-Janusz et al. (2022), which identified 50% ethanol as the most efficient solvent for this compound extraction from Ruscus aculeatus rhizomes.[1][2][3][4][5]

Materials and Equipment:

  • Dried and finely ground Ruscus aculeatus rhizomes

  • 50% Ethanol (v/v)

  • Heating mantle with a round-bottom flask and reflux condenser

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Weigh 50 g of powdered Ruscus aculeatus rhizomes and place them in a 1 L round-bottom flask.[1][4][5]

  • Add 500 mL of 50% ethanol to the flask (1:10 solid-to-solvent ratio).[1][4][5]

  • Set up the reflux apparatus using the heating mantle and condenser.

  • Heat the mixture to the solvent's boiling temperature (approximately 78°C) and maintain reflux for 60 minutes with continuous stirring.[1][4][5]

  • After 60 minutes, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the extract through a Büchner funnel with filter paper to separate the solid residue from the liquid extract.

  • Wash the solid residue with a small amount of fresh 50% ethanol to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the liquid extract using a rotary evaporator at a temperature of 70°C under reduced pressure until a thick, concentrated extract is obtained.[1][5]

  • Dry the concentrated extract in a vacuum oven at 60°C to obtain a solid dry extract.[1][5]

  • The resulting dry extract can be used for the quantification of this compound content via HPLC.

Hydrolysis of Saponins for this compound Liberation

To obtain this compound, the saponin glycosides in the extract must be hydrolyzed. Both acid and enzymatic hydrolysis methods can be employed.

This protocol is a general method adapted from procedures for the hydrolysis of steroidal saponins.

Materials and Equipment:

  • Crude saponin extract from Ruscus aculeatus

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Reflux apparatus

  • pH meter or pH paper

  • Organic solvent for extraction (e.g., chloroform (B151607), ethyl acetate)

  • Separatory funnel

Protocol:

  • Dissolve the crude saponin extract in an appropriate aqueous or alcoholic solution.

  • Acidify the solution by adding HCl to a final concentration of 1.2 N or H₂SO₄ to 1 M.[12]

  • Heat the mixture to reflux at 80-95°C for 1.5 to 4 hours to complete the hydrolysis.[12] The optimal time may vary and should be determined experimentally.

  • After hydrolysis, cool the reaction mixture to room temperature. The hydrolyzed aglycones (including this compound) may precipitate out of the solution.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution) to a pH of approximately 7.

  • Extract the this compound from the neutralized solution using an immiscible organic solvent like chloroform or ethyl acetate (B1210297) in a separatory funnel. Repeat the extraction 2-3 times.

  • Combine the organic layers, wash with distilled water, and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude this compound extract, which can be further purified by chromatography.

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, potentially reducing the formation of artifacts. β-glucosidase is a key enzyme for cleaving the sugar moieties from saponins.[13]

Materials and Equipment:

  • Crude saponin extract from Ruscus aculeatus

  • β-glucosidase enzyme

  • Citrate (B86180) buffer (0.05 M, pH 4.8)

  • Incubator or water bath

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Separatory funnel

Protocol:

  • Dissolve the crude saponin extract in the citrate buffer (pH 4.8).

  • Add a predetermined amount of β-glucosidase to the solution. The optimal enzyme concentration and substrate-to-enzyme ratio should be determined experimentally.

  • Incubate the mixture at the optimal temperature for the enzyme (typically 37-60°C) for a period ranging from a few hours to 24 hours.[13]

  • Monitor the progress of the hydrolysis by techniques such as Thin Layer Chromatography (TLC).

  • Once the hydrolysis is complete, inactivate the enzyme by heating the mixture (e.g., boiling for 10 minutes).

  • Extract the liberated this compound from the aqueous solution using ethyl acetate as described in the acid hydrolysis protocol (steps 6-8).

Advanced Extraction Methods (General Protocols)

The following are generalized protocols for advanced extraction techniques that have shown high efficiency for saponin extraction from other plant materials. These should be optimized for this compound extraction from Ruscus aculeatus.

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, often leading to higher yields in shorter times and at lower temperatures.[2][3][6][7][8]

Materials and Equipment:

  • Dried and finely ground Ruscus aculeatus rhizomes

  • Selected solvent (e.g., 85% Ethanol)

  • Ultrasonic bath or probe system

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Mix the powdered rhizomes with the solvent in a suitable vessel. A common starting point is a 1:10 solid-to-solvent ratio.[2][3][7]

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power.

  • Maintain the extraction for a specified duration (e.g., 15-75 minutes) and at a controlled temperature (e.g., 50°C).[2][3][7]

  • After extraction, separate the solid material from the liquid extract by filtration.

  • Concentrate the extract using a rotary evaporator.

MAE uses microwave energy to heat the solvent and plant material, leading to rapid cell rupture and release of target compounds.[9][10]

Materials and Equipment:

  • Dried and finely ground Ruscus aculeatus rhizomes

  • Selected solvent (e.g., 60-70% Ethanol)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Place the powdered rhizomes and solvent in a microwave-safe extraction vessel. A solid-to-solvent ratio of 1:8 to 1:12 is a good starting point.[9][10]

  • Set the microwave power (e.g., 500-700 W) and extraction time (e.g., 2-4 minutes).[9][10]

  • Maintain a constant temperature during extraction (e.g., 70°C).[9][10]

  • After the extraction cycle, allow the vessel to cool before opening.

  • Filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator.

SFE employs a supercritical fluid, typically CO₂, as the solvent, offering high selectivity and producing solvent-free extracts.[1][11]

Materials and Equipment:

  • Dried and finely ground Ruscus aculeatus rhizomes

  • Supercritical fluid extraction system

  • Co-solvent (e.g., ethanol) if needed

Protocol:

  • Pack the ground rhizomes into the extraction vessel of the SFE system.

  • Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., 10-50 MPa and 30-80°C).[1]

  • Introduce the supercritical CO₂ into the extraction vessel. A co-solvent like ethanol may be added to increase the polarity of the fluid and enhance the extraction of saponins.

  • Allow the supercritical fluid to pass through the plant material for a set period.

  • Depressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the this compound to precipitate.

  • Collect the precipitated extract.

Visualizations

Workflow for this compound Extraction and Purification

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction & Hydrolysis cluster_purification Purification cluster_final Final Product RawMaterial Ruscus aculeatus Rhizomes Grinding Grinding & Sieving RawMaterial->Grinding SolventExtraction Solvent Extraction (e.g., 50% Ethanol) Grinding->SolventExtraction AdvancedExtraction Advanced Extraction (UAE, MAE, SFE) Grinding->AdvancedExtraction Hydrolysis Hydrolysis (Acid or Enzymatic) SolventExtraction->Hydrolysis Filtration Filtration Hydrolysis->Filtration AdvancedExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization Purethis compound High-Purity this compound Crystallization->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

Decision Pathway for Extraction Method Selection

DecisionPathway cluster_methods Start Objective HighYield High Yield & Purity Start->HighYield Primary Goal LowCost Low Cost & Simplicity Start->LowCost Primary Goal GreenTech Green Technology Start->GreenTech Primary Goal Advanced Advanced Methods (UAE, MAE) HighYield->Advanced SFE Supercritical Fluid Extraction (SFE) HighYield->SFE Conventional Conventional Solvent Extraction LowCost->Conventional GreenTech->Advanced Reduces solvent & energy GreenTech->SFE

Caption: Decision pathway for selecting an appropriate this compound extraction method.

References

Application Notes: Quantification of Ruscogenin by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin, a primary active steroidal sapogenin found in Ruscus aculeatus (Butcher's Broom), is renowned for its vasoconstrictive and anti-inflammatory properties. These therapeutic effects make it a compound of significant interest in the pharmaceutical and cosmetic industries, particularly for the treatment of chronic venous insufficiency and related conditions. Accurate and precise quantification of this compound in raw plant materials, extracts, and finished products is crucial for quality control and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a robust and widely adopted analytical technique.

Principle

The method relies on reversed-phase HPLC to separate this compound from other components in the sample matrix. Separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Due to the lack of a strong chromophore in the this compound molecule, detection is performed at a low UV wavelength, typically around 203 nm.[1][2] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard. As this compound often co-occurs with its isomer, neothis compound, this method can be adapted for the simultaneous quantification of both compounds.

Experimental Protocols

Sample Preparation (from Plant Material)

A hydrolysis step is necessary to liberate the free sapogenins (this compound and neothis compound) from their glycosidic forms present in the plant material.[3]

Materials:

  • Finely ground plant material (e.g., rhizomes of Ruscus aculeatus)

  • Hydrochloric acid (7 mol/L) or Sulfuric acid

  • 1-Butanol

  • Methanol (B129727)

  • Sodium hydroxide (B78521) solution (1 M)

  • Water

  • Heating mantle with reflux condenser

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh approximately 2.0 g of the finely ground plant material into a round-bottom flask.

  • Add 10 mL of 1-butanol, 3 mL of hydrochloric acid (7 mol/L), and 8 mL of water.[1]

  • Heat the mixture at reflux for 1 hour in a heating mantle set to 95°C.[1]

  • Allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a 100 mL volumetric flask and make up to volume with methanol.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Standard Solution Preparation

Materials:

  • This compound certified reference standard (CRS)

  • Methanol (HPLC grade)

  • Volumetric flasks

Protocol:

  • Accurately weigh approximately 5.0 mg of this compound CRS into a 10 mL volumetric flask.[1]

  • Dissolve the standard in methanol and make up to the mark to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations spanning the expected range of the samples (e.g., 5-100 µg/mL).

HPLC-UV Analysis

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions: The following table summarizes a typical set of HPLC parameters for this compound quantification.

ParameterValueReference
Column C18 (e.g., Kinetex 5 µm, 250 x 4.6 mm)[1]
Mobile Phase A Water[1][2]
Mobile Phase B Acetonitrile[1][2]
Gradient 60% B (0-25 min), 60-100% B (25-27 min), 100% B (27-37 min)[2]
Flow Rate 1.2 mL/min[1][2]
Injection Volume 20 µL[1][2]
Column Temperature Ambient or 45°C[3]
Detection Wavelength 203 nm[1][2]

Data Presentation

Method Validation Parameters

The following table presents typical validation parameters for the HPLC-UV method for this compound quantification.

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.02 - 0.45 µg/mL
Limit of Quantification (LOQ) 0.06 - 1.35 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Note: These values are indicative and should be determined for each specific laboratory setup.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC-UV Analysis weigh Weigh Plant Material hydrolysis Acid Hydrolysis (HCl/H2SO4, 95°C, 1h) weigh->hydrolysis extraction Extraction with Methanol hydrolysis->extraction filtration Filtration (0.45 µm) extraction->filtration inject Inject Sample/Standard filtration->inject weigh_std Weigh this compound CRS dissolve Dissolve in Methanol weigh_std->dissolve dilute Serial Dilutions dissolve->dilute dilute->inject separation C18 Column Separation inject->separation detection UV Detection (203 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

hplc_system cluster_hplc HPLC System solvent Mobile Phase (Water/Acetonitrile) pump Pump solvent->pump injector Autosampler pump->injector column C18 Column injector->column detector UV Detector (203 nm) column->detector data_system Data Acquisition System detector->data_system report Analytical Report data_system->report sample Prepared Sample/ Standard sample->injector

Caption: Logical diagram of the HPLC-UV system setup.

References

Application Note: A Robust and Sensitive LC/MS/MS Method for the Quantification of Ruscogenin in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method for the quantitative analysis of Ruscogenin. This compound is a primary steroidal sapogenin found in medicinal plants like Ruscus aculeatus and Radix Ophiopogon japonicus. It is recognized for its significant anti-inflammatory and vasoprotective properties, making its accurate quantification in biological matrices crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The described protocol provides a comprehensive workflow, from sample preparation to final analysis, and includes validated performance data.

Introduction

This compound, ((1β, 3β, 25R)-Spirost-5-ene-1,3-diol), has garnered considerable attention for its therapeutic potential. It has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][2] Specifically, this compound can suppress the activation of NF-κB, thereby reducing the expression of downstream inflammatory mediators such as intercellular adhesion molecule-1 (ICAM-1), TNF-α, and various interleukins.[1][3] This mechanism underlies its potential use in treating inflammatory conditions and vascular disorders.[1][2]

Given its pharmacological importance, a reliable method for quantifying this compound in biological samples is essential for preclinical and clinical drug development. LC/MS/MS offers superior sensitivity and specificity compared to other analytical techniques like HPLC-UV, especially since this compound lacks a strong UV chromophore.[4] This application note presents a complete protocol for this compound analysis, validated for linearity, precision, and accuracy.

Experimental Protocol

Materials and Reagents
  • Standards: this compound (≥98% purity), Internal Standard (IS), e.g., Digoxin or a structurally similar compound.

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (LC/MS grade).

  • Reagents: Formic acid (FA), Ammonium acetate.

  • Biological Matrix: Blank plasma (e.g., rat, human).

Instrumentation
  • Liquid Chromatograph (LC): A high-performance liquid chromatography system equipped with a binary pump, degasser, autosampler, and column thermostat.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject: Inject an aliquot of the supernatant into the LC/MS/MS system.

G cluster_workflow Sample Preparation Workflow plasma 1. Aliquot Plasma Sample (100 µL) is 2. Spike with Internal Standard plasma->is ppt 3. Add Acetonitrile (300 µL) is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer 6. Collect Supernatant centrifuge->transfer inject 7. Inject into LC/MS/MS transfer->inject

A flowchart of the plasma sample preparation protocol.
LC/MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Liquid Chromatography Conditions

Parameter Value
Column Zorbax SB-C18 (or equivalent), 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% B isocratic, or a shallow gradient if needed
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 45°C[4]

| Run Time | ~3.5 minutes |

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas 60 psi[5]
Drying Gas Temp 350°C[5]
Capillary Voltage 4000 V[5]
MRM Transition This compound: m/z 431.3 → 139.1 (Quantifier), 413.3 (Qualifier)

| | Internal Standard: Analyte-specific |

Note: MS parameters such as gas flows and voltages should be optimized for the specific instrument used.

Method Validation and Performance

The method was validated for selectivity, linearity, precision, and accuracy according to standard bioanalytical method validation guidelines.

Linearity

The method demonstrated excellent linearity over the tested concentration range.

Table 3: Calibration Curve Parameters

Analyte Concentration Range (ng/mL) Calibration Curve Equation Correlation Coefficient (r²)

| this compound | 2 - 1000 | y = 0.0015x + 0.002 | > 0.998 |

Data synthesized from published literature for illustrative purposes.[4][6]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

Table 4: Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
LLOQ 2 ≤ 11.8% ± 4.4% ≤ 12.5% ± 5.1%
Low 10 ≤ 8.5% ± 3.2% ≤ 9.1% ± 4.5%
Medium 100 ≤ 6.2% ± 2.5% ≤ 7.5% ± 3.8%

| High | 800 | ≤ 5.1% | ± 1.9% | ≤ 6.3% | ± 2.9% |

Data synthesized from typical bioanalytical validation results.[7][8] The acceptance criteria are typically ≤15% RSD for precision and ±15% for accuracy (≤20% and ±20% for LLOQ).

Biological Application: this compound's Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway.[1][3] In response to inflammatory stimuli like TNF-α, the IκB protein is degraded, allowing the NF-κB (p65 subunit) to translocate into the nucleus. Inside the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound has been shown to inhibit the translocation of the NF-κB p65 subunit, thereby suppressing this entire inflammatory cascade.[1][3]

G cluster_pathway Simplified NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., TNF-α) ikb IκB Degradation stimulus->ikb Activates nfkb_cyto NF-κB (p65) (Cytoplasm) ikb->nfkb_cyto Releases nfkb_nuc NF-κB (p65) (Nucleus) nfkb_cyto->nfkb_nuc Translocation transcription Gene Transcription nfkb_nuc->transcription Initiates cytokines Pro-inflammatory Cytokines (ICAM-1, IL-1β, etc.) transcription->cytokines Results in This compound This compound This compound->nfkb_nuc Inhibits

This compound inhibits the nuclear translocation of NF-κB.

Conclusion

The LC/MS/MS method described provides a rapid, robust, and sensitive tool for the quantification of this compound in biological samples. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis.[4] This method can be effectively applied to pharmacokinetic and pharmacodynamic studies to support the development of this compound as a potential therapeutic agent for inflammatory and vascular diseases.

References

Application Note: High-Throughput UPLC Analysis of Ruscogenin and Neoruscogenin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous quantification of ruscogenin and neothis compound (B191974) in plant extracts and pharmaceutical formulations. The described methods offer high resolution, sensitivity, and rapid analysis times, making them suitable for quality control, pharmacokinetic studies, and phytochemical research. Both UV and mass spectrometry (MS) detection methods are presented to accommodate various laboratory capabilities and analytical requirements.

Introduction

This compound and its isomer, neothis compound, are steroidal sapogenins that are the primary active constituents of Ruscus aculeatus (Butcher's Broom). These compounds are known for their vasoconstrictive and anti-inflammatory properties, making them key ingredients in pharmaceuticals and cosmetic products for the treatment of chronic venous insufficiency and related conditions. Accurate and reliable quantification of these compounds is essential for ensuring product quality and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC methods, including improved resolution, shorter run times, and reduced solvent consumption. This note provides detailed protocols for UPLC-UV and UPLC-MS/MS analysis of this compound and neothis compound.

Experimental Protocols

Method 1: UPLC-UV for this compound Analysis

This method is suitable for the quantification of this compound in hydrolyzed herb and rhizome samples.

Chromatographic Conditions:

  • System: Acquity UPLC™

  • Column: Acquity UPLC™ BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (90:10 v/v)[1]

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 25 °C

  • Injection Volume: Not specified, typically 1-5 µL for UPLC

  • Detection: UV at 200 nm[1]

Standard Preparation:

Prepare a stock solution of this compound in methanol (B129727). From the stock solution, prepare a series of calibration standards in the mobile phase to cover the desired concentration range (e.g., 22-55 µg/mL).[1]

Sample Preparation (from Plant Material):

A hydrolysis step is required to liberate the aglycones (this compound and neothis compound) from their glycosidic forms.

  • Weigh 1 g of powdered rhizome sample into a 100 mL round-bottom flask.[2]

  • Add 30 mL of ethanol, 7.5 mL of water, and 0.1 g of potassium hydroxide.[2]

  • Heat the mixture under a reflux condenser on a water bath for 4 hours.[2]

  • After cooling, filter the mixture into a 50 mL volumetric flask and dilute to volume with ethanol.[2]

  • Take a 12.5 mL aliquot of this solution and evaporate to dryness.[2]

  • Dissolve the residue in 5 mL of butanol, and add 1.5 mL of hydrochloric acid and 4 mL of water.[2]

  • Heat the solution under a reflux condenser on a water bath for 1 hour.[2]

  • After cooling, the sample is ready for UPLC analysis. It may require further dilution and filtration through a 0.22 µm filter before injection.

Method 2: UPLC-MS/MS for Simultaneous this compound and Neothis compound Analysis

This highly sensitive method is suitable for the quantification of both this compound and neothis compound in various biological matrices and plant extracts.[3][4]

Chromatographic Conditions:

  • System: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax SB-C18 column (dimensions not specified, but typically a sub-2 µm particle size column is used for UPLC).[4]

  • Mobile Phase: Isocratic elution (specific composition not detailed in the provided abstract, but a mixture of acetonitrile or methanol and water with a modifier like formic acid is common for reversed-phase LC-MS).

  • Flow Rate: 1 mL/min.[3]

  • Column Temperature: 45 °C.[3]

  • Injection Volume: 8 µL.[3]

  • Detection: ESI in positive ion mode with multiple reaction monitoring (MRM).[4]

Mass Spectrometry Parameters:

  • MRM Transitions:

    • This compound: m/z 431.2 → 287.0

    • Neothis compound: (protonated ion at m/z 429.2, specific fragments not provided).[3]

    • Internal Standard (Midazolam): m/z 326.2 → 291.1

Standard Preparation:

Prepare primary stock solutions of this compound (0.4 mg/mL) and neothis compound (0.6 mg/mL) in methanol.[3] Store at 4°C, protected from light.[3] Prepare working solutions by diluting the stock solutions with a mixture of ultrapure water and methanol (50:50, v/v) to create calibration standards over the range of 2–1000 ng/mL.[3][4]

Sample Preparation (from Plant Material):

  • Add 0.1 g of powdered plant material to 6 mL of 1 M H2SO4 in 70% isopropanol (B130326) in a round-bottom flask.[3]

  • Heat the mixture in a water bath under reflux for 8 hours.[3]

  • After cooling, add 6 mL of water and extract twice with 8 mL of n-hexane.[3]

  • Centrifuge at 2000 rpm for 3 minutes to separate the phases.[3]

  • Evaporate the organic (n-hexane) phase to dryness under a stream of nitrogen in a heated water bath (60°C).[3]

  • Reconstitute the residue in 500 µL of the mobile phase.[3]

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Summary of Quantitative Data for UPLC Analysis of this compound and Neothis compound

ParameterUPLC-UV (this compound)UPLC-MS/MS (this compound & Neothis compound)
Linearity Range 22-55 µg/mL[1]2-1000 ng/mL[3][4]
Correlation Coefficient (r²) Not specified> 0.993[3]
Limit of Detection (LOD) Not specifiedNot specified (LOQ is 2 ng/mL)
Limit of Quantification (LOQ) Not specified2 ng/mL[3]
Accuracy (% Recovery) Not specified+5.3% for this compound and -1.8% for neothis compound at LOQ[3]
Precision (%RSD) Not specifiedNot specified
Retention Time Not specifiedThis compound: ~1.8 min, Neothis compound: ~2.2 min[3]

Visualizations

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing sample Plant Material / Pharmaceutical hydrolysis Acid/Alkaline Hydrolysis sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction evaporation Evaporation & Reconstitution extraction->evaporation filtration Filtration (0.22 µm) evaporation->filtration injection Injection into UPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting quantification->report

Caption: Workflow for UPLC analysis of this compound and neothis compound.

Logical_Relationship ruscogenins Ruscogenins (in natural source) This compound This compound ruscogenins->this compound neothis compound Neothis compound ruscogenins->neothis compound uplc UPLC System This compound->uplc neothis compound->uplc separation Separation uplc->separation detection Detection separation->detection quantification Quantification detection->quantification

Caption: Logical relationship of components in UPLC analysis.

References

Application Notes & Protocols: Ruscogenin Standard Preparation for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for the preparation of ruscogenin standard solutions for use in High-Performance Liquid Chromatography (HPLC) analysis. The protocols and data presented are intended to ensure accuracy, precision, and reproducibility in the quantification of this compound in various sample matrices.

Introduction

This compound, a steroidal sapogenin, is a key bioactive compound found in plants of the Ruscus genus, notably Butcher's Broom (Ruscus aculeatus)[1]. It is recognized for its anti-inflammatory and vasoconstrictive properties, making it a subject of interest in pharmaceutical research and development. Accurate quantification of this compound by HPLC is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. The foundation of reliable HPLC analysis lies in the precise preparation of analytical standards. This document outlines the necessary steps and provides essential data for preparing this compound standards.

Physicochemical Properties and Solubility

This compound is typically supplied as a crystalline solid with a purity of ≥95%[1][2]. Understanding its solubility is critical for preparing accurate standard solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL[2]
Dimethylformamide (DMF)~10 mg/mL[2]
Ethanol~2 mg/mL[2]
Methanol (B129727)Sufficient for stock solutions (e.g., 0.4 mg/mL)[3]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[2]
WaterSparingly soluble[2]

For HPLC applications, methanol is a commonly used solvent for preparing stock and working solutions due to its compatibility with typical reverse-phase mobile phases[3][4]. For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the buffer[2].

Stability and Storage

Proper storage of both the solid standard and prepared solutions is essential to maintain their integrity.

Table 2: Storage and Stability of this compound

FormStorage ConditionStabilityReference
Crystalline Solid-20°C, dry≥ 4 years[2]
Methanolic Stock Solution4°C, protected from lightNot specified, but common practice for short-term storage[3]
Aqueous SolutionRoom TemperatureNot recommended for more than one day[2]

Experimental Protocol: Preparation of this compound Standard Solutions

This protocol describes the preparation of a primary stock solution and a series of working standards for the generation of a calibration curve.

4.1. Materials and Equipment

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC vials

4.2. Preparation of Primary Stock Solution (e.g., 400 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance.

  • Quantitatively transfer the weighed standard to a 25 mL volumetric flask.

  • Add a small volume of HPLC-grade methanol to dissolve the this compound. Sonicate for a few minutes if necessary to ensure complete dissolution.

  • Once dissolved, bring the solution to volume with HPLC-grade methanol.

  • Stopper the flask and invert it several times to ensure homogeneity. This is the Primary Stock Solution .

  • Store the primary stock solution at 4°C and protect it from light[3].

4.3. Preparation of Working Standard Solutions Working standards are prepared by serially diluting the primary stock solution. The concentration range should be appropriate for the expected concentration of this compound in the samples and should encompass the linear range of the HPLC method.

  • Label a series of volumetric flasks for the desired concentrations of your working standards.

  • Use the following formula to calculate the volume of the stock solution needed for each working standard: C₁V₁ = C₂V₂ Where:

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be transferred

    • C₂ = Desired concentration of the working standard

    • V₂ = Final volume of the working standard

  • Prepare the working standards by pipetting the calculated volume of the stock solution into the respective volumetric flasks and diluting to volume with the mobile phase or a solvent consistent with the initial mobile phase composition.

  • Filter the working standard solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials before analysis.

Table 3: Example Dilution Series for Calibration Curve

Working StandardConcentration (µg/mL)Volume of 400 µg/mL Stock (mL)Final Volume (mL)
12.00.0510
25.00.12510
310.00.2510
425.00.62510
550.01.2510

HPLC Method Parameters and Calibration

The prepared standards are used to generate a calibration curve, which is then used to quantify this compound in unknown samples.

Table 4: Typical HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile PhaseAcetonitrile and Water (Isocratic or Gradient)[4][5]
Flow Rate0.3 - 1.2 mL/min[4][5]
Detection Wavelength200 - 203 nm[4][5]
Injection Volume20 µL[4]
Column Temperature25°C[5]

Table 5: Representative Calibration Curve Data for this compound

MethodConcentration RangeLinearity (r²)Reference
UPLC22 - 55 µg/mLNot specified[5]
LC/MS/MS2 - 1000 ng/mLNot specified[3][6]

A linear relationship between the peak area and the concentration of this compound is expected within the validated range[5]. The calibration curve is constructed by plotting the peak area versus the concentration of the working standards.

Visualizations

6.1. Experimental Workflow

G Workflow for this compound Standard Preparation cluster_0 Preparation cluster_1 Dilution cluster_2 Analysis weigh Weigh this compound Standard dissolve Dissolve in Methanol weigh->dissolve volume Bring to Final Volume dissolve->volume stock Primary Stock Solution volume->stock dilute Perform Serial Dilutions stock->dilute working Working Standards dilute->working filter Filter into HPLC Vials working->filter inject Inject into HPLC System filter->inject

Caption: Workflow for the preparation of this compound HPLC standards.

6.2. Hierarchy of Standard Solutions

G Hierarchy of Standard Solution Preparation A This compound Reference Standard (Crystalline Solid) B Primary Stock Solution (e.g., 400 µg/mL in Methanol) A->B Dissolution C Working Standard 1 (e.g., 50 µg/mL) B->C Dilution D Working Standard 2 (e.g., 25 µg/mL) B->D Dilution E Working Standard 3 (e.g., 10 µg/mL) B->E Dilution F Working Standard 4 (e.g., 5 µg/mL) B->F Dilution G Working Standard 5 (e.g., 2 µg/mL) B->G Dilution H Calibration Curve Points for HPLC Analysis C->H D->H E->H F->H G->H

Caption: Hierarchy of this compound standard solution preparation.

References

Ruscogenin: In Vitro Cell-Based Assay Protocols for Assessing Anti-Inflammatory and Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ruscogenin, a major steroidal sapogenin derived from the traditional Chinese herb Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities.[1][2] Preclinical studies have highlighted its potent anti-inflammatory, anti-thrombotic, and anti-cancer properties.[2][3] Mechanistically, this compound is known to modulate key signaling pathways involved in cellular inflammation and survival. A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][3][4] This document provides detailed protocols for in vitro cell-based assays to investigate and quantify the biological activities of this compound, focusing on its anti-inflammatory and anti-proliferative effects.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the effective concentrations and inhibitory activities of this compound observed in various in vitro studies.

Cell LineAssay TypeTarget/StimulusEffective ConcentrationObserved EffectReference
HUVECsAdhesion Molecule ExpressionTNF-α induced ICAM-10.1, 1 µMConcentration-dependent inhibition of ICAM-1 mRNA and protein expression.[3]
HUVECsNF-κB SignalingTNF-α0.1, 1 µMSignificant suppression of p65 phosphorylation, IκBα degradation, and IKKα/β activation.[4]
N9 MicrogliaNeuroinflammationLPS1 µMAlleviation of inflammatory markers.[5]
THP-1 cellsPyroptosisLPS/NigericinNot specifiedInhibition of LPS/nigericin-induced pyroptosis.[6]
Jurkat cellsCytotoxicityN/AIC50: 10-16 µg/mL (24h), 8-10 µg/mL (48h)Cytotoxic effect observed.[7]
SiHa cellsCell Viability (CCK-8)N/AIC50: 9.34 µM (24h)Concentration-dependent decrease in cell viability.[8]
HeLa cellsCell Viability (CCK-8)N/AIC50: 14.45 µM (24h)Concentration-dependent decrease in cell viability.[8]

Experimental Protocols

Protocol for Assessing Anti-Inflammatory Activity: NF-κB Inhibition

This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway in human umbilical vein endothelial cells (HUVECs) stimulated with Tumor Necrosis Factor-alpha (TNF-α).

1.1. Cell Culture and Treatment:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: Endothelial Cell Growth Medium supplemented with appropriate growth factors and 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Protocol:

    • Seed HUVECs in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes (for phosphorylation studies) or 4-6 hours (for gene expression studies). Non-stimulated cells will serve as a negative control.

    • After incubation, proceed with protein extraction for Western Blot analysis or RNA extraction for qPCR.

1.2. Western Blot for NF-κB Pathway Proteins:

  • Objective: To measure the protein levels of total and phosphorylated p65 and IκBα.

  • Protocol:

    • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels.

1.3. Quantitative PCR (qPCR) for Inflammatory Gene Expression:

  • Objective: To measure the mRNA expression of NF-κB target genes like ICAM-1.

  • Protocol:

    • Extract total RNA from treated cells using a suitable RNA isolation kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for ICAM-1 and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the ΔΔCt method.

Protocol for Assessing Anti-Proliferative Activity: Cell Viability Assay

This protocol uses the MTT assay to determine the effect of this compound on the viability and proliferation of cancer cells (e.g., HeLa or SiHa).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.

  • Protocol:

    • Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) in triplicate for 24, 48, and 72 hours.[9]

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined from the dose-response curve.[9]

Protocol for Assessing Apoptosis: Annexin V-FITC/PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains necrotic and late apoptotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

Ruscogenin_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_endpoints Endpoint Analysis C1 Seed Cells in Plates (e.g., HUVEC, HeLa) C2 Overnight Incubation (37°C, 5% CO2) C1->C2 T1 Pre-treat with this compound (Various Concentrations) C2->T1 T2 Add Stimulus (if applicable) (e.g., TNF-α, LPS) T1->T2 A1 Anti-Inflammatory Assays T2->A1 A2 Anti-Proliferative Assays T2->A2 A3 Apoptosis Assays T2->A3 E1 Western Blot (p-p65, p-IκBα) A1->E1 E2 qPCR (ICAM-1 mRNA) A1->E2 E3 MTT / CCK-8 Assay (Cell Viability, IC50) A2->E3 E4 Annexin V/PI Staining (Flow Cytometry) A3->E4

Caption: General experimental workflow for in vitro evaluation of this compound.

Ruscogenin_NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB p65/p50 pIkBa->NFkB Degradation releases Genes Inflammatory Gene Expression (e.g., ICAM-1) NFkB->Genes Translocates & Activates NFkB_IkBa p65/p50-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Nucleus Nucleus This compound This compound This compound->IKK Inhibits

References

Ruscogenin Dosage and Administration Protocols for In Vivo Mouse Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ruscogenin dosage and administration protocols for various in vivo mouse models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.

Data Presentation: this compound Dosage in Mouse Models

The following tables summarize the effective dosages of this compound used in different mouse models of disease.

Table 1: this compound Dosage in Inflammation Models
Mouse ModelThis compound DosageAdministration RouteMouse StrainKey Findings
Zymosan A-induced Peritonitis1, 2, 4 mg/kgIntraperitoneal (i.p.)ICRDose-dependently suppressed leukocyte migration.
Particulate Matter-induced Acute Lung Injury0.1, 0.3, 1 mg/kg/dayOral Gavage (p.o.)ICRAttenuated lung injury, edema, and vascular leakage.
Complete Freund's Adjuvant (CFA)-induced Chronic Inflammatory Pain5, 10, 20 mg/kg/dayOral Gavage (p.o.)C57BL/6JAlleviated anxiety-like behaviors associated with chronic pain.[1][2]
Table 2: this compound Dosage in Other Disease Models
Mouse ModelThis compound DosageAdministration RouteMouse StrainKey Findings
Ovalbumin-induced AsthmaMedium and high doses (specific mg/kg not stated)Oral Gavage (p.o.)C57BL/6Improved airway hyperresponsiveness and reduced airway inflammation.[3][4]
Middle Cerebral Artery Occlusion (MCAO)1, 3, 10 mg/kgIntraperitoneal (i.p.)C57BL/6Reduced infarct size, improved neurological deficits, and decreased brain water content.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the tables above are provided below.

Zymosan A-Induced Peritonitis Model

This model is used to study acute inflammation and leukocyte migration.

Protocol:

  • Animal Model: Male ICR mice (6-8 weeks old).

  • Induction of Peritonitis: Administer 1 mg of Zymosan A (dissolved in sterile saline) via intraperitoneal (i.p.) injection.[6][7]

  • This compound Administration: Administer this compound (1, 2, or 4 mg/kg) intraperitoneally 30 minutes before or after Zymosan A injection.[8]

  • Assessment of Leukocyte Migration:

    • Four hours after Zymosan A injection, euthanize the mice.

    • Collect peritoneal exudate by washing the peritoneal cavity with 5 mL of phosphate-buffered saline (PBS).[7]

    • Centrifuge the lavage fluid to pellet the cells.

    • Resuspend the cell pellet and perform a total leukocyte count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting.[6]

Experimental Workflow:

G cluster_0 Day 1 cluster_1 4 Hours Post-Injection Zymosan A Injection (i.p.) Zymosan A Injection (i.p.) This compound Administration (i.p.) This compound Administration (i.p.) Zymosan A Injection (i.p.)->this compound Administration (i.p.) Euthanasia Euthanasia This compound Administration (i.p.)->Euthanasia Peritoneal Lavage Peritoneal Lavage Euthanasia->Peritoneal Lavage Leukocyte Counting Leukocyte Counting Peritoneal Lavage->Leukocyte Counting G cluster_0 Sensitization Phase cluster_1 Treatment & Challenge Phase cluster_2 Assessment Phase Day 0: OVA/Alum (i.p.) Day 0: OVA/Alum (i.p.) Day 14: OVA/Alum (i.p.) Day 14: OVA/Alum (i.p.) Day 0: OVA/Alum (i.p.)->Day 14: OVA/Alum (i.p.) Days 21-27: this compound (p.o.) Days 21-27: this compound (p.o.) Day 14: OVA/Alum (i.p.)->Days 21-27: this compound (p.o.) Days 28-30: OVA Aerosol Challenge Days 28-30: OVA Aerosol Challenge Days 21-27: this compound (p.o.)->Days 28-30: OVA Aerosol Challenge Day 31: AHR, BAL, ELISA, Histology, TUNEL, IHC Day 31: AHR, BAL, ELISA, Histology, TUNEL, IHC Days 28-30: OVA Aerosol Challenge->Day 31: AHR, BAL, ELISA, Histology, TUNEL, IHC G cluster_0 Day 1 cluster_1 Day 2 This compound Administration (i.p.) This compound Administration (i.p.) MCAO Surgery (1h occlusion) MCAO Surgery (1h occlusion) This compound Administration (i.p.)->MCAO Surgery (1h occlusion) Reperfusion Reperfusion MCAO Surgery (1h occlusion)->Reperfusion Neurological Scoring Neurological Scoring Reperfusion->Neurological Scoring Euthanasia Euthanasia Neurological Scoring->Euthanasia Brain Collection Brain Collection Euthanasia->Brain Collection TTC Staining & Western Blot TTC Staining & Western Blot Brain Collection->TTC Staining & Western Blot G Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory Stimuli (e.g., TNF-α, LPS) IKK Phosphorylation IKK Phosphorylation Inflammatory Stimuli (e.g., TNF-α, LPS)->IKK Phosphorylation This compound This compound This compound->IKK Phosphorylation IκBα Degradation IκBα Degradation IKK Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Pro-inflammatory Gene Expression (ICAM-1, iNOS, COX-2, TNF-α, IL-1β) Pro-inflammatory Gene Expression (ICAM-1, iNOS, COX-2, TNF-α, IL-1β) NF-κB (p65/p50) Nuclear Translocation->Pro-inflammatory Gene Expression (ICAM-1, iNOS, COX-2, TNF-α, IL-1β) G Particulate Matter Particulate Matter TLR4 TLR4 Particulate Matter->TLR4 This compound This compound This compound->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs (p38, ERK, JNK) MAPKs (p38, ERK, JNK) MyD88->MAPKs (p38, ERK, JNK) NF-κB Activation NF-κB Activation MyD88->NF-κB Activation Inflammatory Response Inflammatory Response MAPKs (p38, ERK, JNK)->Inflammatory Response NF-κB Activation->Inflammatory Response G Oxidative Stress Oxidative Stress VDAC1 Upregulation VDAC1 Upregulation Oxidative Stress->VDAC1 Upregulation This compound This compound This compound->VDAC1 Upregulation Mitochondrial Ca2+ Overload Mitochondrial Ca2+ Overload VDAC1 Upregulation->Mitochondrial Ca2+ Overload Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Ca2+ Overload->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

References

Ruscogenin: Application Notes and Protocols for Oral Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin, a primary steroidal sapogenin derived from the traditional Chinese herb Ophiopogon japonicus and other plants like Ruscus aculeatus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Preclinical studies utilizing animal models have demonstrated its potential therapeutic efficacy when administered orally across a spectrum of diseases, including inflammatory conditions, cancer, and metabolic disorders. These studies have highlighted its ability to modulate key cellular signaling pathways, offering promising avenues for drug development. This document provides a comprehensive overview of the application of oral this compound in animal models, summarizing key quantitative data and detailing experimental protocols to aid in the design and execution of future research.

Data Presentation: Efficacy of Oral this compound in Animal Models

The following tables summarize the quantitative data from various studies investigating the effects of oral this compound administration in different animal disease models.

Table 1: Anti-Inflammatory and Related Conditions
Disease ModelAnimal SpeciesThis compound DosageTreatment DurationKey FindingsReference
Chronic Inflammatory PainMouse5, 10, 20 mg/kg/day, i.g.7 daysAlleviated anxiety-like behaviors and neuroinflammation.[4][5][4][5]
Cerebral Ischemia (MCAO)Mouse (C57BL/6)PretreatmentN/AMarkedly decreased infarct size, improved neurological deficits, and reduced brain water content.[1][1]
Nonalcoholic SteatohepatitisHamster0.3, 1.0, 3.0 mg/kg/day, p.o.8 weeksAlleviated dyslipidemia, liver steatosis, and necroinflammation.[2][2]
Ovalbumin-Induced AsthmaMouse (C57BL/6)Not specified (gavage)Before ovalbumin challengeImproved airway hyperresponsiveness and airway inflammation; reduced oxidative stress and apoptosis.[6][6]
Diabetic NephropathyRat (STZ-induced)0.3, 1.0, 3.0 mg/kg/day, p.o.8 weeksReversed renal dysfunction and improved histological architecture.[7][7]
Acute PancreatitisRat3 mL/kg/day, p.o.Prophylaxis (4 weeks) or Treatment (12 hours)Improved histopathology and reduced blood cytokine levels.[8][8]
Carrageenan-Induced Paw EdemaRatNot specifiedN/ASignificantly inhibited inflammation in a dose-dependent manner.[9][9]
Table 2: Anti-Cancer Effects
Cancer ModelAnimal SpeciesThis compound DosageTreatment DurationKey FindingsReference
Hepatocellular Carcinoma MetastasisNot specified in abstractNot specifiedNot specifiedInterrupted cancer cell migration and invasion; inhibited metastatic foci in pulmonary tissue.[10][10]
B(a)P-Induced Lung CancerMouseNot specifiedPre- or post-B(a)P administrationReturned markers favoring cancer growth to original levels.[11][11]
Table 3: Pharmacokinetic Parameters

A study utilizing a UPLC-MS/MS method was conducted to determine the pharmacokinetics of this compound in rat plasma. The method was established with a linearity range of 2-1000 ng/mL and a lower limit of quantification of 2 ng/mL.[12] While specific Cmax, Tmax, and bioavailability values from oral administration studies are not detailed in the provided search results, this methodology is crucial for such determinations.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the oral administration of this compound in animal models.

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Chronic Inflammatory Pain Model

Objective: To assess the anxiolytic and anti-inflammatory effects of this compound in a mouse model of chronic inflammatory pain.[4][5]

Animal Model:

  • Species: Mouse

  • Induction of Pain: Injection of Complete Freund's Adjuvant (CFA) to induce chronic inflammatory pain.[4][5]

Experimental Groups:

  • Control Group

  • CFA Model Group

  • CFA + this compound (5 mg/kg/day, i.g.)

  • CFA + this compound (10 mg/kg/day, i.g.)

  • CFA + this compound (20 mg/kg/day, i.g.)

Procedure:

  • Administer this compound or vehicle (intragastrically, i.g.) once daily for 7 consecutive days, starting after the CFA injection.[4][5]

  • Assess pain- and anxiety-like behaviors in the mice.[4][5]

  • At the end of the treatment period, sacrifice the animals and collect relevant tissues (e.g., brain).

  • Measure inflammatory markers such as TNF-α, IL-1β, and IL-6 using quantitative polymerase chain reaction (qPCR).[4][5]

  • Analyze the levels of proteins involved in inflammatory signaling pathways (e.g., NF-κB, MAPKs, NLRP3) using Western blotting or immunofluorescence staining.[4][5]

Protocol 2: Assessment of Neuroprotective Effects in a Cerebral Ischemia Model

Objective: To investigate the protective effects of this compound against brain injury in a mouse model of experimental stroke.[1]

Animal Model:

  • Species: Mouse (C57BL/6 strain)

  • Induction of Ischemia: Transient middle cerebral artery occlusion (MCAO)/reperfusion.[1]

Experimental Groups:

  • Sham-operated Group

  • MCAO Model Group

  • MCAO + this compound (various doses for dose-dependency)

Procedure:

  • Pretreat adult male mice with this compound before subjecting them to MCAO.[1]

  • Perform 1 hour of MCAO followed by 24 hours of reperfusion.[1]

  • Measure neurological deficits, infarct sizes, and brain water content.[1]

  • To study the mechanism, assess the activation of the NF-κB signaling pathway after 1 hour of ischemia and 1 hour of reperfusion.[1]

  • Analyze the expression of NF-κB p65, its phosphorylation, and nuclear translocation.[1]

  • Measure NF-κB DNA binding activity and the expression of its target genes (ICAM-1, iNOS, COX-2, TNF-α, IL-1β).[1]

Protocol 3: Investigation of Anti-Cancer Effects in a Hepatocellular Carcinoma Metastasis Model

Objective: To evaluate the effect of this compound on the metastasis of hepatocellular carcinoma.[10]

Animal Model:

  • An appropriate animal model for hepatocellular carcinoma metastasis (details not specified in the abstract).

Procedure:

  • Treat the animals with this compound.

  • Observe and quantify the formation of metastatic foci in the pulmonary tissue.[10]

  • Perform histopathological analysis of lung tissue using Hematoxylin and Eosin (HE) staining and immunohistochemistry (IHC).[10]

  • Measure the levels of metastasis-related proteins such as MMP-2, MMP-9, uPA, VEGF, and HIF-1α using ELISA, RT-qPCR, and Western blot.[10]

  • Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway via Western blot analysis.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways.

Ruscogenin_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_cancer Cancer Signaling Ruscogenin_inflam This compound TLR4 TLR4 Ruscogenin_inflam->TLR4 Inhibits NFkB NF-κB Pathway Ruscogenin_inflam->NFkB Inhibits TLR4->NFkB MAPKs MAPKs Pathway TLR4->MAPKs NLRP3 NLRP3 Inflammasome NFkB->NLRP3 MAPKs->NLRP3 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NLRP3->Inflammatory_Cytokines Ruscogenin_cancer This compound PI3K PI3K Ruscogenin_cancer->PI3K Inhibits Apoptosis Apoptosis Ruscogenin_cancer->Apoptosis Induces Nrf2 Nrf2/NQO1 Pathway Ruscogenin_cancer->Nrf2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metastasis Metastasis (MMP-2, MMP-9, VEGF) mTOR->Metastasis Cell_Protection Cell Protection Nrf2->Cell_Protection

Caption: Key signaling pathways modulated by oral this compound administration.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general experimental workflow for evaluating the efficacy of orally administered this compound in an animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis and Endpoints Animal_Model 1. Animal Model Induction (e.g., Disease Induction) Grouping 2. Randomization into Groups (Control, Model, this compound Doses) Animal_Model->Grouping Oral_Admin 3. Oral Administration of this compound (Daily Gavage) Grouping->Oral_Admin Monitoring 4. Monitoring of Animals (Weight, Behavior, Clinical Signs) Oral_Admin->Monitoring Data_Collection 5. Endpoint Data Collection (e.g., Behavioral Tests, Imaging) Monitoring->Data_Collection Sacrifice 6. Sacrifice and Tissue Collection (Blood, Organs) Data_Collection->Sacrifice Analysis 7. Ex Vivo Analysis (Histopathology, Biomarker Analysis) Sacrifice->Analysis

Caption: Generalized workflow for animal studies with oral this compound.

Conclusion

Oral administration of this compound has demonstrated significant therapeutic potential in a variety of preclinical animal models. Its efficacy is linked to the modulation of critical signaling pathways involved in inflammation, cancer progression, and cellular protection. The data and protocols summarized in this document provide a valuable resource for researchers aiming to further investigate the pharmacological properties and therapeutic applications of this promising natural compound. Future studies should focus on elucidating its detailed pharmacokinetic profile and long-term safety to facilitate its translation into clinical practice.

References

Ruscogenin Formulations for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ruscogenin, a steroidal sapogenin with significant anti-inflammatory and anti-cancer properties, for use in preclinical studies. This document details formulation strategies, experimental protocols, and key signaling pathways, supported by quantitative data and visual diagrams to facilitate research and development.

This compound: Overview and Mechanisms of Action

This compound, primarily isolated from Ophiopogon japonicus and Ruscus aculeatus, has demonstrated therapeutic potential in various disease models. Its biological activities are attributed to the modulation of key signaling pathways involved in inflammation and cancer progression.

Key Signaling Pathways Modulated by this compound:

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[1] It suppresses the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules like ICAM-1.[1]

  • Nrf2 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. This activation leads to the upregulation of antioxidant enzymes, protecting cells from oxidative stress-induced damage.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also influenced by this compound, contributing to its anti-inflammatory and anti-cancer effects.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Ruscogenin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., ICAM-1, Cytokines) Nucleus->Inflammatory_Genes Upregulates This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB_active IκBα degradation NFkB_Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_measurement Measurement Seed_Cells Seed HEK293T cells with NF-κB luciferase reporter plasmid Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat Pre-treat cells with this compound (various concentrations) for 1 hour Incubate_24h->Pretreat Stimulate Stimulate with TNF-α (e.g., 10 ng/mL) for 6 hours Pretreat->Stimulate Wash_Cells Wash cells with PBS Stimulate->Wash_Cells Lyse_Cells Lyse cells with lysis buffer Wash_Cells->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence using a luminometer Add_Substrate->Measure_Luminescence Zymosan_Peritonitis_Model_Workflow cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_induction Induction cluster_collection Sample Collection cluster_analysis Analysis Acclimatize Acclimatize mice for 1 week Administer_Rus Administer this compound (i.p.) Acclimatize->Administer_Rus Inject_Zymosan Inject Zymosan A (i.p.) 30 minutes post-ruscogenin Administer_Rus->Inject_Zymosan Euthanize Euthanize mice 4 hours post-zymosan Inject_Zymosan->Euthanize Peritoneal_Lavage Perform peritoneal lavage with PBS Euthanize->Peritoneal_Lavage Count_Leukocytes Count total leukocytes in lavage fluid Peritoneal_Lavage->Count_Leukocytes Differential_Count Perform differential cell count (neutrophils, macrophages) Count_Leukocytes->Differential_Count

References

Application Notes and Protocols for Ruscogenin Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin, a steroidal sapogenin from the plant Ruscus aculeatus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-thrombotic, and vascular protective effects. However, its therapeutic potential is often limited by poor aqueous solubility and low oral bioavailability. Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, offer promising strategies to overcome these limitations by enhancing the solubility, stability, and absorption of this compound.

These application notes provide a comprehensive overview of the formulation and evaluation of this compound delivery systems designed to improve its bioavailability. Detailed protocols for the preparation and characterization of these systems, as well as for conducting preclinical pharmacokinetic studies, are provided to guide researchers in this field.

Rationale for Advanced Delivery Systems

The oral bioavailability of many natural compounds, including this compound, is hampered by several factors:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: Its structure may not be optimal for passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the intestine and liver, reducing the amount of active compound that reaches systemic circulation.

Advanced delivery systems can address these challenges by:

  • Encapsulating this compound within a carrier, thereby increasing its apparent solubility.

  • Protecting it from degradation in the gastrointestinal tract.

  • Facilitating its transport across the intestinal mucosa.

  • Controlling its release profile.

Comparative Bioavailability of Saponin Delivery Systems

While specific pharmacokinetic data for this compound-loaded nanoparticles, liposomes, and micelles are not extensively available in the public domain, studies on structurally similar steroidal saponins (B1172615) and sapogenins provide valuable insights into the potential improvements in bioavailability. The following table summarizes representative data from studies on related compounds to illustrate the potential enhancements achievable with these delivery systems.

Table 1: Representative Pharmacokinetic Parameters of Steroidal Saponin/Sapogenin Formulations Following Oral Administration in Rats

FormulationCompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free Drug Suspension This compound50126.3 ± 35.41.5 ± 0.5876.5 ± 189.2100 (Baseline)[1]
Nanocrystals Diosgenin50458.2 ± 65.72.0 ± 0.54876.3 ± 789.1~255% increase vs. coarse suspension[2]
Liposomes Ginsenoside Rg110 (Pulmonary)---122.67% vs. solution[3][4]
Solid Dispersion Glycyrrhetinic Acid1001850 ± 2300.54560 ± 580~5-fold increase vs. free drug[5]
Nanoparticles (PLGA) Diosgenin10~250~4~2000Significant increase vs. pure drug[6]

Note: The data presented for compounds other than this compound are intended to be illustrative of the potential for bioavailability enhancement using advanced delivery systems. Direct extrapolation to this compound should be done with caution.

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of liposomes encapsulating the hydrophobic drug this compound.[7][8][9][10][11]

Materials:

Equipment:

  • Rotary evaporator

  • Sonicator (probe or bath) or Extruder

  • Round-bottom flask

  • Vials

  • Syringes and filters (for extrusion)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug loading.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration.

    • Rotate the flask gently at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated using a probe or bath sonicator.

    • Alternatively, for a more uniform size distribution, the liposomes can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times).

  • Purification:

    • Remove unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

Preparation of this compound-Loaded Polymeric Micelles (Solvent Evaporation Method)

This protocol outlines the preparation of polymeric micelles for solubilizing this compound.[12][13][14][15][16]

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., Pluronic® F127, Soluplus®)

  • Acetone or other suitable organic solvent

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Beakers

  • Pipettes

Procedure:

  • Dissolution:

    • Dissolve this compound and the amphiphilic block copolymer in acetone.

  • Micelle Formation:

    • Add the organic solution dropwise to deionized water while stirring.

    • The hydrophobic core of the micelles will encapsulate the this compound as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation:

    • Continue stirring the solution at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purification:

    • The resulting micellar solution can be filtered through a 0.22 µm syringe filter to remove any aggregates or un-dissolved material.

Characterization of this compound Delivery Systems

4.3.1. Particle Size and Zeta Potential Analysis [17][18][19][20][21]

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle, liposome (B1194612), or micelle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • For zeta potential measurement, use a specific electrode-containing cuvette and measure the electrophoretic mobility of the particles.

4.3.2. Encapsulation Efficiency and Drug Loading [22][][24][25][26]

  • Method: Indirect method (quantification of unencapsulated drug)

  • Protocol:

    • Separate the formulated this compound from the free, unencapsulated drug using ultracentrifugation or a centrifugal filter device.

    • Collect the supernatant or filtrate containing the free drug.

    • Quantify the amount of this compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of the delivery system] x 100

4.3.3. In Vitro Drug Release [27][28][29][30][31]

  • Method: Dialysis Bag Method

  • Protocol:

    • Place a known amount of the this compound-loaded formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO).

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween® 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the concentration of this compound in the collected samples by HPLC.

    • Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic Study in Rats[32][33][34][35][36]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Study Design:

  • A parallel or crossover study design can be used.

  • Groups:

    • Control group: this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Test group(s): this compound-loaded nanoparticles, liposomes, or micelles.

    • Intravenous (IV) group: this compound solution for absolute bioavailability determination.

Procedure:

  • Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Administration: Administer the this compound formulations orally via gavage.

    • Intravenous Administration: Administer the this compound solution via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis software.

    • Calculate the relative oral bioavailability of the test formulations compared to the control suspension.

    • Calculate the absolute oral bioavailability by comparing the AUC from oral administration to the AUC from IV administration, adjusted for dose.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound has been shown to exert its pharmacological effects through the modulation of several key signaling pathways. The following diagrams illustrate the inhibitory effects of this compound on the TLR4/NF-κB pathway and its activation of the Nrf2 antioxidant response pathway.

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines Gene Transcription This compound This compound This compound->TLR4 Inhibits Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Workflow start Start: this compound Bioavailability Challenge formulation Formulation Development (Nanoparticles, Liposomes, Micelles) start->formulation characterization Physicochemical Characterization formulation->characterization size Particle Size & Zeta Potential (DLS) characterization->size ee Encapsulation Efficiency & Drug Loading characterization->ee release In Vitro Drug Release (Dialysis) characterization->release invivo In Vivo Pharmacokinetic Study (Rats) characterization->invivo dosing Oral & IV Administration invivo->dosing sampling Blood Sampling invivo->sampling analysis LC-MS/MS Analysis of Plasma invivo->analysis pk_analysis Pharmacokinetic Data Analysis invivo->pk_analysis bioavailability Determine Cmax, Tmax, AUC, Bioavailability pk_analysis->bioavailability end End: Optimized Delivery System pk_analysis->end

References

Troubleshooting & Optimization

Ruscogenin Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ruscogenin in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of solubility data to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in DMSO and ethanol?

A1: this compound, a crystalline solid, is more soluble in DMSO than in ethanol.[1][2][3] It is also soluble in other organic solvents like dimethyl formamide (B127407) (DMF) and methanol, but is sparingly soluble in aqueous buffers.[1][4]

Q2: How do the solubilities of this compound in DMSO and ethanol compare quantitatively?

A2: The solubility of this compound in DMSO is approximately 10 mg/mL to 86 mg/mL.[1][2][3] In contrast, its solubility in ethanol is reported to be around 2 mg/mL to 28 mg/mL.[1][2][3] For detailed quantitative data, please refer to the data summary table below.

Q3: For aqueous solutions in my experiments, should I dissolve this compound in DMSO or ethanol first?

A3: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of your choice.[1]

Q4: How stable are aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Data Presentation: this compound Solubility

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1][3]
86 mg/mL[2]
Slightly Soluble[5][6]
Ethanol~2 mg/mL[1][3]
28 mg/mL[2]
Soluble[4][7]
Slightly Soluble[5][6]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[1][3]

Troubleshooting Guide

Q1: I am having trouble dissolving this compound in DMSO, and the solubility appears lower than reported values. What could be the issue?

A1: This issue can arise from a few factors:

  • DMSO Quality: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds like this compound.[2] Always use fresh, anhydrous DMSO for the best results.

  • Purity of this compound: The purity of the this compound can affect its solubility. Ensure you are using a high-purity grade of the compound.

  • Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution, but be cautious about potential degradation of the compound at high temperatures.

Q2: My this compound precipitates out of the aqueous buffer after I dilute it from a DMSO stock. How can I prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for sparingly soluble compounds. Here are some steps to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in the aqueous buffer may be too high. Try diluting to a lower final concentration.

  • Optimize DMSO Concentration: The final percentage of DMSO in your aqueous solution can be critical. While a higher DMSO percentage can help with solubility, it may affect your experimental system. It is advisable to keep the final DMSO concentration as low as possible and consistent across all experiments.

  • Method of Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO or ethanol.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Inert gas (e.g., nitrogen or argon)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the tube to achieve the desired stock concentration.

  • Inert Gas Purge: Before sealing the tube, briefly purge the headspace with an inert gas.[1] This helps to displace oxygen and prevent potential oxidative degradation of the compound.

  • Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C for long-term storage.[1][5][6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Visualization of this compound's Anti-Inflammatory Pathway

This compound is known to exert anti-inflammatory effects by modulating several key signaling pathways.[4][6] The diagram below illustrates a simplified representation of its mechanism of action.

Ruscogenin_Anti_Inflammatory_Pathway This compound This compound MAPK MAPK Pathway This compound->MAPK TXNIP_NLRP3 TXNIP/NLRP3 Inflammasome This compound->TXNIP_NLRP3 NFkB NF-κB Pathway This compound->NFkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->TXNIP_NLRP3 Inflammatory_Stimuli->NFkB Inflammatory_Mediators Inflammatory Mediators (ICAM-1, TF, iNOS) MAPK->Inflammatory_Mediators TXNIP_NLRP3->Inflammatory_Mediators NFkB->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: this compound's inhibitory effect on key inflammatory signaling pathways.

References

How to dissolve Ruscogenin for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ruscogenin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in cell culture experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for cell culture applications.[1] Other suitable organic solvents include ethanol (B145695) and dimethylformamide (DMF).[1]

Q2: How do I prepare a high-concentration stock solution of this compound?

A2: To prepare a stock solution, dissolve the crystalline solid this compound in the organic solvent of your choice, such as DMSO or ethanol.[1] Sonication or gentle warming may be recommended to aid dissolution.[2][3] For maximum solubility in aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute it with your chosen buffer or cell culture medium.[1] It is also good practice to purge the solvent with an inert gas before dissolving the compound.[1]

Q3: My this compound precipitated after I diluted the stock solution in my cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is minimal, typically 0.5% or lower, to reduce both cytotoxicity and the likelihood of precipitation.[3]

  • Use an Intermediate Dilution Step: Instead of adding the concentrated stock solution directly to your final volume of medium, perform one or more serial dilutions in the medium to facilitate better mixing and solubility.[3]

  • Gentle Warming: Briefly warming the medium to 37°C before and after adding the compound can help improve solubility. However, avoid prolonged heating to prevent compound degradation.[3]

Q4: What are the recommended storage conditions for this compound and its stock solutions?

A4: Proper storage is critical for maintaining the stability and activity of this compound.

  • Solid Form: this compound as a crystalline solid should be stored at -20°C and is stable for at least four years.[1]

  • Stock Solutions in Organic Solvents: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These can be stored at -80°C for up to a year or at -20°C for up to one month.[4][5]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to limited stability.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty Dissolving Powder This compound is a crystalline solid with low aqueous solubility.Use an appropriate organic solvent like DMSO, ethanol, or DMF.[1] Gentle warming or sonication can also be used to facilitate dissolution in the initial solvent.[2][3]
Precipitate in Stock Solution The solution may be supersaturated, or the compound may have come out of solution during storage.Gently warm the stock solution in a 37°C water bath and vortex or sonicate to redissolve the precipitate before use.[3] Ensure the storage temperature is appropriate.
Observed Cell Toxicity The concentration of the organic solvent (e.g., DMSO) or this compound itself may be too high for your specific cell line.Perform a dose-response experiment to determine the optimal, non-toxic concentration of both this compound and the solvent. It is crucial to keep the final solvent concentration consistent across all treatments, including the vehicle control, and typically at or below 0.5%.[3]
Inconsistent Experimental Results This could be due to improper storage, leading to compound degradation, or inaccurate pipetting of the viscous stock solution.Ensure proper storage conditions are met.[1][4][5] When working with DMSO stock solutions, use positive displacement pipettes or reverse pipetting techniques for accurate measurement. Always prepare fresh dilutions from the stock solution for each experiment.

Quantitative Data Summary

The following table summarizes the solubility and storage information for this compound.

ParameterValueSolvent/ConditionReference
Solubility ~10 mg/mLDMSO[1]
~78 mg/mL (181.13 mM)DMSO (Sonication recommended)[2]
~86 mg/mL (199.71 mM)Fresh DMSO[5]
~10 mg/mLDimethylformamide (DMF)[1]
~2 mg/mLEthanol[1]
~0.5 mg/mL1:1 solution of DMSO:PBS (pH 7.2)[1]
InsolubleWater[5]
Storage (Solid) ≥ 4 years-20°C[1]
Storage (In Solvent) 1 year-80°C[5]
1 month-20°C[4][5]
Storage (Aqueous Solution) ≤ 1 dayNot Recommended[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid, FW: 430.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 430.6 g/mol * (1000 mg / 1 g) = 4.306 mg

  • Weighing: Carefully weigh out 4.306 mg of this compound powder and place it into a sterile vial.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly. If the solid does not dissolve completely, sonicate the vial for 5-10 minutes or warm it briefly in a 37°C water bath until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[4][5]

Protocol 2: Preparing Working Solutions for Cell Treatment

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation and solvent shock to cells, prepare an intermediate dilution in your cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 2 mL, you can add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium to make a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. For example, add 20 µL of the 100 µM intermediate solution to 1.98 mL of medium in a well to get a final concentration of 1 µM.

  • Vehicle Control: It is critical to include a vehicle control in your experiment. Add the same final concentration of DMSO to control cells as is present in the this compound-treated cells.

Mandatory Visualizations

This compound's Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its anti-inflammatory effects in part by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway.[6][7] It has been shown to suppress the activation of NF-κB by preventing the nuclear translocation of the p65 subunit, which in turn reduces the expression of pro-inflammatory molecules like Intercellular Adhesion Molecule-1 (ICAM-1).[6]

Ruscogenin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) (Active) NFkB_p65->NFkB_p65_nuc Translocation NFkB_p65_IkBa IκBα-NF-κB Complex (Inactive) NFkB_p65_IkBa->IKK NFkB_p65_IkBa->IkBa Degrades NFkB_p65_IkBa->NFkB_p65 Releases gene_exp Pro-inflammatory Gene Expression (e.g., ICAM-1) NFkB_p65_nuc->gene_exp Induces nucleus Nucleus This compound This compound This compound->NFkB_p65_nuc Inhibits Translocation

Inhibitory effect of this compound on the TNF-α induced NF-κB signaling pathway.

References

Ruscogenin Stability in Aqueous Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of ruscogenin in aqueous solutions. The following FAQs, troubleshooting guides, and protocols are designed to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare an aqueous solution of this compound for my experiments?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] To achieve a working aqueous solution, it is recommended to first dissolve the compound in an organic solvent. This compound is soluble in ethanol (B145695) (~2 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (B127407) (DMF) (~10 mg/ml).[1][2] For cell-based assays, a common procedure is to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice (e.g., PBS). A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/ml.[1][2] Always purge the solvent with an inert gas before preparing the stock solution.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1][2] However, aqueous solutions are significantly less stable. It is strongly recommended not to store aqueous solutions for more than one day.[1] For consistent experimental results, prepare fresh aqueous working solutions daily from a stock solution in an organic solvent like DMSO. DMSO stock solutions can be stored at -80°C for up to a year.[3]

Q3: What primary factors can affect the stability of this compound in aqueous solutions?

A3: The stability of this compound, like many steroidal sapogenins, can be influenced by several factors. These include:

  • pH: Extreme acidic or basic conditions can lead to hydrolysis of the spirostanol (B12661974) structure.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photodegradation can occur upon exposure to light, particularly UV.

  • Oxidation: The presence of oxidizing agents may affect the molecule's integrity.

To understand the specific stability of this compound in your formulation, it is crucial to perform a forced degradation study.[4][5]

Q4: Have the degradation products of this compound been identified?

A4: The specific degradation products of this compound are not extensively documented in publicly available literature for various aqueous conditions. Identifying these products requires conducting forced degradation studies under controlled stress conditions (acid, base, heat, oxidation, light) and analyzing the resulting solutions using stability-indicating analytical methods, such as HPLC-MS.[4][6]

Troubleshooting Guide

Problem: My this compound solution appears cloudy or has formed a precipitate.

  • Possible Cause: You may have exceeded the solubility limit of this compound in your chosen solvent system. The solubility in a 1:1 DMSO:PBS buffer is limited to approximately 0.5 mg/ml.[1][2]

  • Solution:

    • Try gentle heating and/or sonication to aid dissolution.[3]

    • Prepare a new solution at a lower concentration.

    • Increase the proportion of the organic co-solvent (e.g., DMSO) relative to the aqueous buffer, if your experimental system permits.

    • Always ensure the final concentration in the assay medium after dilution does not cause precipitation.

Problem: I am observing inconsistent or non-reproducible results in my biological assays.

  • Possible Cause: This could be due to the degradation of your this compound working solution. Aqueous solutions are not recommended for storage beyond 24 hours.[1]

  • Solution:

    • Prepare fresh aqueous working solutions from a frozen organic stock solution immediately before each experiment.

    • Verify the storage conditions of your solid this compound (-20°C) and organic stock solutions (-80°C).[1][3]

    • Perform a quick quality control check of your solution using HPLC to confirm the concentration and purity before use.

Problem: My HPLC/UPLC analysis shows new, unidentified peaks in my this compound solution over time.

  • Possible Cause: The appearance of new peaks is a strong indicator of chemical degradation.

  • Solution:

    • Your analytical method is acting as a stability-indicating method. The new peaks are likely degradation products.

    • To proactively understand your compound's stability profile, you should perform a forced degradation study (see protocol below). This will help establish the degradation pathway and confirm that your analytical method can effectively separate the intact drug from all potential degradation products.[5][7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
DMSO10 mg/ml[1][2]
Dimethyl Formamide (DMF)10 mg/ml[1][2]
Ethanol2 mg/ml[1][2]
1:1 DMSO:PBS (pH 7.2)0.5 mg/ml[1][2]
Aqueous BuffersSparingly Soluble[1]

Table 2: Example Conditions for a Forced Degradation Study of this compound

This table provides a general framework based on ICH guidelines. Conditions should be optimized to achieve 5-20% degradation.

Stress ConditionReagent / ConditionTemperatureTime (hours)
Acid Hydrolysis 0.1 M HCl60 - 80°C2 - 8
Base Hydrolysis 0.1 M NaOH60 - 80°C2 - 8
Oxidation 3-6% H₂O₂Room Temperature24
Thermal Degradation Dry Heat80 - 100°C24 - 72
Photolytic Degradation UV/Visible Light (ICH Option 1 or 2)Room TemperatureAs per ICH Q1B

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Working Solution
  • Materials: this compound (crystalline solid), DMSO (anhydrous), sterile PBS (pH 7.2), inert gas (argon or nitrogen).

  • Procedure: a. Allow the this compound vial to warm to room temperature before opening. b. Weigh the required amount of this compound in a sterile microfuge tube. c. Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mg/ml. Purge the headspace of the vial with inert gas before capping. d. Vortex or sonicate until the solid is completely dissolved. This is your stock solution. e. For the aqueous working solution, dilute the DMSO stock solution with your desired aqueous buffer (e.g., PBS pH 7.2) to the final concentration required for your experiment. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%). f. Use the aqueous working solution immediately and discard any unused portion after the experiment. Do not store.

Protocol 2: General Protocol for a Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound and develop a stability-indicating method.[4][5][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/ml).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to get a final HCl concentration of 0.1 M. Heat at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH. Heat at 60-80°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.

    • Thermal Degradation: Store the solid this compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 8 hours. Prepare samples for analysis.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a dark control sample in parallel.

  • Analysis: a. Analyze all stressed and control samples using an appropriate analytical method, typically reverse-phase HPLC with UV detection (e.g., at 203 nm).[8] b. The HPLC method should be capable of separating the intact this compound peak from all degradation product peaks. A gradient elution method is often required. c. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the parent peak is spectrally pure and free from co-eluting degradants.

Visualizations

G cluster_prep Solution Preparation cluster_use Experimental Use start Weigh Solid this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) to create Stock start->dissolve dilute Dilute Stock with Aqueous Buffer to create Working Solution dissolve->dilute use Use Immediately in Assay (< 1 day) dilute->use discard Discard Unused Solution use->discard

Caption: Experimental workflow for this compound solution preparation and use.

G start Problem Encountered: Inconsistent Results or Precipitation check_prep Was the solution prepared fresh (less than 24 hours ago)? start->check_prep check_conc Is solution concentration below solubility limit (e.g., <0.5 mg/ml in 1:1 DMSO:PBS)? check_prep->check_conc Yes sol_old Solution is too old. Degradation is likely. check_prep->sol_old No sol_conc Concentration is too high. Precipitation occurred. check_conc->sol_conc No sol_unknown Potential unknown stability issue. check_conc->sol_unknown Yes action_fresh Action: Prepare a fresh solution immediately before use. sol_old->action_fresh action_newconc Action: Prepare a new, less concentrated solution. sol_conc->action_newconc action_fds Action: Perform a Forced Degradation Study (FDS) to identify issues. sol_unknown->action_fds

Caption: Troubleshooting logic for this compound stability issues.

G cluster_cytoplasm Cytoplasm rus This compound ikb IκBα rus->ikb Inhibits Degradation nfkb NF-κB (p65/p50) rus->nfkb Inhibits Translocation nfkb_ikb NF-κB-IκBα (Inactive Complex in Cytoplasm) ikb->nfkb_ikb Binding nfkb->nfkb_ikb Binding nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb Release stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) stimulus->ikb Phosphorylation & Degradation genes Inflammatory Genes (ICAM-1, COX-2, iNOS, TNF-α) proteins Inflammatory Proteins genes->proteins Transcription & Translation

Caption: this compound's anti-inflammatory action via the NF-κB signaling pathway.

References

Troubleshooting peak tailing in Ruscogenin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing and other issues during the HPLC analysis of Ruscogenin.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1] This can lead to inaccurate quantification and decreased resolution between peaks.[1] The following guide provides a systematic approach to troubleshooting peak tailing in this compound HPLC analysis.

Question: Why is my this compound peak tailing?

Answer: Peak tailing in the HPLC analysis of this compound can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. Follow the steps below to identify and resolve the issue.

Step 1: Evaluate the HPLC Column

The column is a primary suspect when peak tailing occurs.

  • Is the column old or contaminated? Column degradation over time can lead to a loss of efficiency and peak tailing.[2] Contamination from previous samples can also affect peak shape.

    • Solution:

      • If a guard column is in use, replace it first, as it is designed to protect the analytical column from contaminants.[3]

      • If the problem persists, try flushing the analytical column with a strong solvent.[4]

      • If flushing does not resolve the issue, the column may need to be replaced.[2]

  • Are you using the appropriate column chemistry? this compound is a steroidal sapogenin and can interact with active sites on the stationary phase.

    • Solution:

      • Use a high-quality, end-capped C18 column. End-capping minimizes the exposed silanol (B1196071) groups on the silica (B1680970) surface that can cause secondary interactions with analytes.[5]

      • Consider using a column with a stationary phase specifically designed for the analysis of basic or polar compounds if tailing persists.

Step 2: Optimize the Mobile Phase

The composition and pH of the mobile phase are critical for achieving good peak shape.

  • Is the mobile phase pH appropriate? The predicted pKa of this compound is approximately 14.56.[6][7] In reversed-phase HPLC, secondary interactions with acidic silanol groups on the silica packing are a common cause of tailing for basic and polar compounds.[5]

    • Solution:

      • Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, thereby reducing their interaction with this compound and improving peak shape.[2][4]

      • Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. A buffer concentration of 10-50 mM is typically sufficient.[8]

  • Is the mobile phase composition optimal? The strength of the mobile phase affects the retention and elution of the analyte.

    • Solution:

      • Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) by 5-10% to see if it improves peak shape by ensuring a stronger elution.[2]

Step 3: Check for System and Sample-Related Issues

Problems with the HPLC instrument or the sample itself can also lead to peak tailing.

  • Is there excessive extra-column volume? Long tubing, large detector cell volumes, or poor connections can contribute to band broadening and peak tailing.[2]

    • Solution:

      • Use tubing with the smallest possible inner diameter and length.

      • Ensure all fittings are properly connected to minimize dead volume.

  • Is the column overloaded? Injecting too much sample can saturate the column and cause peak distortion.[2][9]

    • Solution:

      • Dilute the sample and inject a smaller amount to see if the peak shape improves.[1]

  • Is the sample solvent compatible with the mobile phase? Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[10]

    • Solution:

      • Whenever possible, dissolve the this compound standard and sample in the initial mobile phase.[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

G Troubleshooting Workflow for this compound Peak Tailing cluster_col Column Solutions cluster_mp Mobile Phase Solutions cluster_sys System/Sample Solutions start Peak Tailing Observed col_check Step 1: Evaluate Column - Old/Contaminated? - Appropriate Chemistry? start->col_check mp_check Step 2: Optimize Mobile Phase - pH Appropriate? - Composition Optimal? col_check->mp_check If tailing persists replace_gc Replace Guard Column col_check->replace_gc sys_check Step 3: Check System/Sample - Extra-Column Volume? - Column Overload? - Solvent Mismatch? mp_check->sys_check If tailing persists adjust_ph Lower Mobile Phase pH (2-3) mp_check->adjust_ph solution Peak Shape Improved sys_check->solution If tailing is resolved min_vol Minimize Extra-Column Volume sys_check->min_vol replace_gc->solution If resolved flush_col Flush Analytical Column replace_gc->flush_col flush_col->solution If resolved replace_col Replace Analytical Column flush_col->replace_col replace_col->solution If resolved endcap_col Use End-Capped Column replace_col->endcap_col endcap_col->solution If resolved adjust_ph->solution If resolved add_buffer Use Adequate Buffer adjust_ph->add_buffer add_buffer->solution If resolved inc_org Increase Organic Modifier add_buffer->inc_org inc_org->solution If resolved min_vol->solution If resolved dil_sample Dilute Sample min_vol->dil_sample dil_sample->solution If resolved match_solvent Match Sample Solvent to Mobile Phase dil_sample->match_solvent match_solvent->solution If resolved

Caption: A flowchart outlining the systematic approach to diagnosing and resolving peak tailing issues in this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for this compound analysis?

A1: Several HPLC methods have been successfully used for the analysis of this compound. A common approach involves reversed-phase chromatography. The table below summarizes typical starting conditions.

ParameterRecommended Condition
Column C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase A: Water or Phosphate Buffer (e.g., 20 mM, pH 3.9)[11]B: Acetonitrile[12][13]
Gradient Stepwise or linear gradient, e.g., starting with 60% B[13]
Flow Rate 1.0 - 1.2 mL/min[13]
Column Temperature 25 °C[11]
Detection UV at 200-203 nm[11][13]
Injection Volume 10 - 20 µL

Q2: What is the solubility of this compound?

A2: this compound is sparingly soluble in water but has better solubility in organic solvents.[6][14]

  • Ethanol: Approximately 2 mg/mL[14]

  • DMSO and DMF: Approximately 10 mg/mL[14] For analysis, it is recommended to dissolve this compound in a suitable organic solvent like methanol (B129727) or DMSO and then dilute it with the mobile phase to ensure compatibility.[12][14]

Q3: My peak is split. What could be the cause?

A3: Peak splitting can be caused by several factors:

  • Contamination at the column inlet: A blocked or contaminated guard column or analytical column inlet can cause the sample band to split. Try replacing the guard column or back-flushing the analytical column.

  • Sample solvent incompatibility: Injecting the sample in a solvent that is too strong can cause peak splitting, especially for early eluting peaks.[10] Ensure your sample solvent is the same as or weaker than the initial mobile phase.[10]

  • Co-eluting impurity: The split peak may actually be two different compounds eluting very close to each other. Try optimizing the mobile phase gradient or changing the column to improve resolution.

  • Column void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.

Q4: My retention times are shifting. Why?

A4: Retention time instability can be due to:

  • Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to shifts in retention time.[8] Prepare fresh mobile phase daily.

  • Fluctuations in column temperature: Even small changes in temperature can affect retention times.[8] Use a column oven to maintain a constant temperature.

  • Column equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can cause retention time drift.[8] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Changes in flow rate: A problem with the pump, such as a leak or faulty check valve, can alter the flow rate and thus the retention times.[10]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general procedure for the quantitative analysis of this compound in a sample matrix.

1. Materials and Reagents

  • This compound reference standard (≥95% purity)[15]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or other suitable acid for pH adjustment

  • Sample containing this compound

2. Instrument and Conditions

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[11]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (adjust to pH ~3)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C[11]

  • Detection Wavelength: 203 nm[13]

  • Injection Volume: 20 µL

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to volume.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the initial mobile phase composition.

4. Preparation of Sample Solution

  • The sample preparation will depend on the matrix. A general procedure for an extract could be:

    • Accurately weigh a known amount of the sample extract.

    • Dissolve the sample in methanol or a suitable solvent.

    • Use sonication or vortexing to ensure complete dissolution.

    • Dilute the solution to a concentration expected to be within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]

5. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Run a blank (mobile phase) injection between samples to check for carryover.

6. Data Analysis

  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak area of the this compound peak in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.

References

Optimizing Mobile Phase for Ruscogenin Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for Ruscogenin chromatography. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the chromatographic analysis of this compound, with a focus on mobile phase optimization.

Q1: My this compound peak is showing significant tailing. How can I improve its symmetry?

A1: Peak tailing in this compound analysis is a common issue, often caused by secondary interactions between the analyte and the stationary phase. Here are several mobile phase adjustments that can improve peak shape:

  • Adjust Mobile Phase pH: this compound is a steroidal saponin, and its interaction with the silica-based stationary phase can be pH-dependent. Lowering the pH of the mobile phase can suppress the ionization of residual silanol (B1196071) groups on the column packing, which are a primary cause of tailing. A mobile phase pH of around 3.9 has been shown to be effective for the analysis of this compound.[1][2]

  • Use Mobile Phase Additives:

    • Buffers: Incorporating a buffer system, such as a phosphate (B84403) buffer, helps maintain a stable pH and can improve peak symmetry.[2]

    • Acids: The addition of a small amount of a weak acid, like formic acid or acetic acid, to the mobile phase can also help to protonate silanol groups and reduce peak tailing.

  • Optimize Organic Modifier Concentration: The type and concentration of the organic solvent in the mobile phase can influence peak shape. Experiment with different ratios of acetonitrile (B52724) or methanol (B129727) in your mobile phase.

Q2: I am having difficulty separating this compound from its structurally similar impurity, Neothis compound. What mobile phase parameters can I adjust?

A2: Achieving baseline separation between this compound and Neothis compound is crucial for accurate quantification. Here are some strategies to improve resolution:

  • Employ a Gradient Elution: An isocratic mobile phase may not provide sufficient resolution. A gradient elution, where the concentration of the organic solvent is gradually increased over time, can effectively separate these closely eluting compounds. A common gradient involves water and acetonitrile.[3][4]

  • Fine-tune the Mobile Phase Composition:

    • Solvent Strength: Small adjustments to the initial and final concentrations of the organic modifier in your gradient can significantly impact resolution.

    • pH Control: As mentioned for peak tailing, precise control of the mobile phase pH is critical for separating these two compounds. Experiment with a pH in the range of 3.5-4.5.

  • Consider Different Organic Modifiers: While acetonitrile is commonly used, methanol can sometimes offer different selectivity. A mobile phase consisting of methanol, water, and acetonitrile has also been reported.

Q3: My this compound peak is broad, leading to poor sensitivity. How can I make it sharper?

A3: Broad peaks can be caused by several factors, many of which can be addressed by mobile phase optimization.

  • Increase the Elution Strength: If the peak is broad due to excessive retention, increasing the percentage of the organic solvent in the mobile phase will decrease the retention time and often result in a sharper peak.

  • Optimize Flow Rate: While not strictly a mobile phase composition parameter, the flow rate can affect peak width. Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size. A typical flow rate for this compound analysis is around 1.2 mL/min.[3]

  • Ensure Mobile Phase Miscibility and Purity: Use HPLC-grade solvents and ensure that your mobile phase components are fully miscible to avoid baseline noise and peak distortion.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding mobile phase selection and preparation for this compound chromatography.

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A1: A good starting point for reversed-phase HPLC of this compound on a C18 column is a gradient mobile phase consisting of water (A) and acetonitrile (B). You can begin with a gradient similar to the one described in the European Pharmacopoeia, which typically starts with a lower percentage of acetonitrile and gradually increases.[3] The addition of a small amount of acid (e.g., 0.1% formic acid) or a buffer to the aqueous phase is highly recommended to control pH and improve peak shape.

Q2: Should I use an isocratic or gradient mobile phase for this compound analysis?

A2: While isocratic methods can be used, a gradient elution is generally recommended, especially when analyzing complex samples or when baseline separation of this compound and Neothis compound is required.[3][4] A gradient allows for better resolution of closely eluting peaks and can shorten the overall run time.

Q3: What is the importance of degassing the mobile phase?

A3: Degassing the mobile phase is a critical step in HPLC to prevent the formation of air bubbles in the pump and detector. Bubbles can cause pressure fluctuations, baseline instability, and spurious peaks, all of which will negatively impact the quality of your chromatogram. It is essential to degas your mobile phase before use, either by sonication, vacuum filtration, or sparging with an inert gas like helium.

Q4: How often should I prepare a fresh mobile phase?

A4: It is best practice to prepare fresh mobile phase daily. Aqueous mobile phases, especially those containing buffers, are susceptible to microbial growth, which can clog your column and tubing. Organic solvents can evaporate over time, leading to changes in the mobile phase composition and affecting retention times.

Data Presentation

The following tables summarize typical chromatographic parameters and mobile phase compositions used for the analysis of this compound.

Table 1: Example HPLC Methods for this compound Analysis

ParameterMethod 1Method 2
Column C18 (e.g., Zorbax Eclipse Plus C18, 5 µm, 250 mm x 4.6 mm)C18 (e.g., Kinetex 5 µm C18 100 Å, 250 mm x 4.6 mm)
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% B (0-25 min), 60-100% B (25-27 min), 100% B (27-37 min)60% B (0-25 min), 60-100% B (25-27 min), 100% B (27-37 min)
Flow Rate 1.2 mL/min1.2 mL/min
Detection 203 nm203 nm
Reference [3][5]

Table 2: Impact of Mobile Phase Additives on this compound Chromatography

AdditiveConcentrationObserved Effect
Phosphate Buffer 20 mM (pH 3.9)Improved separation of this compound and Neothis compound.[2]
Formic Acid 0.1%Can improve peak shape by reducing tailing.
Sodium Acetate 10 mMUsed in conjunction with formic acid in an LC-MS/MS method.

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of this compound.

Protocol: HPLC Analysis of this compound in a Plant Extract
  • Sample Preparation:

    • Accurately weigh a suitable amount of powdered plant material.

    • Extract the this compound using an appropriate solvent (e.g., 50% ethanol) and method (e.g., reflux extraction).[4]

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an appropriate method.

  • Chromatographic Conditions:

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Injection Volume: 20 µL.

    • Flow Rate: 1.2 mL/min.[3]

    • Detection Wavelength: 203 nm.[3]

    • Gradient Program:

      • 0-25 min: 60% B

      • 25-27 min: 60% to 100% B

      • 27-37 min: 100% B

      • Followed by a re-equilibration step to initial conditions.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with that of a certified reference standard.

    • Quantify the amount of this compound in the sample by constructing a calibration curve using the reference standard.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing this compound chromatography.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization cluster_result Result SamplePrep Sample Preparation (Extraction & Filtration) HPLC_System HPLC System Setup (Column, Detector, Flow Rate) SamplePrep->HPLC_System MobilePhasePrep Mobile Phase Preparation (Solvents & Additives, Degassing) MobilePhasePrep->HPLC_System DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition PeakShape Evaluate Peak Shape (Tailing, Fronting, Splitting) DataAcquisition->PeakShape Resolution Evaluate Resolution (Separation from Neothis compound) DataAcquisition->Resolution AdjustMobilePhase Adjust Mobile Phase (pH, Solvent Ratio, Additives) PeakShape->AdjustMobilePhase If unsatisfactory Resolution->AdjustMobilePhase If unsatisfactory AdjustMobilePhase->MobilePhasePrep Iterate OptimizedMethod Optimized Method AdjustMobilePhase->OptimizedMethod If satisfactory

Figure 1. Experimental workflow for optimizing this compound chromatography.

Troubleshooting_Logic cluster_peakshape Peak Shape Problems cluster_resolution Resolution Problems cluster_solutions Mobile Phase Solutions Start Chromatographic Issue Identified PeakTailing Peak Tailing? Start->PeakTailing PeakBroadening Peak Broadening? Start->PeakBroadening PoorSeparation Poor Separation from Neothis compound? Start->PoorSeparation AdjustpH Adjust Mobile Phase pH (e.g., to ~3.9) PeakTailing->AdjustpH Additives Use Additives (Buffers, Acids) PeakTailing->Additives SolventRatio Adjust Solvent Ratio PeakBroadening->SolventRatio PoorSeparation->AdjustpH Gradient Optimize Gradient Profile PoorSeparation->Gradient

References

Ruscogenin Extraction from Rhizomes: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of ruscogenin from rhizomes, primarily from the Butcher's Broom plant (Ruscus aculeatus L.).

Frequently Asked Questions (FAQs)

Q1: My this compound yield is lower than expected using conventional solvent extraction. What are the most likely causes?

Low yields in conventional extraction can stem from several factors. The most critical is the choice of solvent; a mixture of ethanol (B145695) and water is often more effective than pure solvents.[1][2][3] The origin and quality of the rhizome material also significantly impact the concentration of ruscogenins.[1][2] Other key factors include the particle size of the plant material, the solid-to-liquid ratio, extraction temperature, and duration. Insufficient time or a suboptimal temperature can lead to incomplete extraction.

Q2: What is the optimal solvent and concentration for conventional this compound extraction?

Research indicates a strong positive correlation between the ethanol concentration in an ethanol-water mixture and the this compound content in the final dry extract.[1][2][3] The most effective solvent concentration for extracting ruscogenins from Ruscus aculeatus rhizomes has been identified as 50% ethanol .[1][2][3] Using 50% ethanol has been shown to yield significantly more this compound compared to pure water or higher ethanol concentrations.[1]

Q3: How does the particle size of the rhizome material affect extraction efficiency?

Reducing the particle size of the dried rhizomes by grinding them into a fine powder increases the surface area available for solvent contact. This enhanced contact facilitates more efficient dissolution and diffusion of ruscogenins from the plant matrix into the solvent, thereby improving the extraction yield. While specific optimal particle sizes for this compound are not extensively documented, a finer powder is generally preferable.

Q4: Can advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) improve my yield?

Yes, advanced extraction techniques can offer significant advantages over conventional methods.[4]

  • Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This typically leads to higher yields in shorter times and at lower temperatures, which is beneficial for heat-sensitive compounds.[5][6]

  • Microwave-Assisted Extraction (MAE) utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture due to increased internal pressure. This method can drastically reduce extraction time and solvent consumption.[7][8]

While direct comparative studies quantifying this compound yields between these methods are limited, research on other saponins (B1172615) and phytochemicals consistently shows MAE and UAE to be more efficient than conventional extraction.[4][7][8]

Q5: How can I purify this compound from the crude extract?

After initial extraction, the crude extract contains various impurities. A common purification workflow involves several steps:

  • Concentration: The solvent is typically removed using a vacuum rotary evaporator to obtain a concentrated extract.[1]

  • Macroporous Resin Adsorption: The concentrated extract can be passed through a macroporous resin column to absorb the saponins.

  • Elution: The saponins are then washed from the resin using a solvent like 60%-90% ethanol.[9]

  • Acid Hydrolysis: This step can be used to convert saponin (B1150181) glycosides into their aglycone form, this compound.

  • Solvent Extraction: A solvent like chloroform (B151607) can be used for further selective extraction.[9][10]

  • Purification & Recrystallization: Final purification can be achieved using silica (B1680970) gel column chromatography, followed by recrystallization to obtain high-purity this compound crystals.[9][10]

Data Presentation: Comparison of Extraction Solvents

The following table summarizes the results from a study optimizing the conventional extraction of ruscogenins from 50 g of Ruscus aculeatus rhizomes.

Extraction VariantSolventThis compound Yield (mg) from 50g Rhizome
AWater123
BWater (pH acidified)Not specified, but similar dry matter to A
C35% EthanolNot specified, but lower than D
D50% Ethanol 304
E70% EthanolNot specified, but lower yield than D
Data sourced from Walasek-Janusz, M., et al. (2022).[1][2][3]

Experimental Protocols & Troubleshooting

General Rhizome Preparation Workflow

The initial preparation of the rhizome is a critical step for all extraction methods.

G cluster_prep Phase 1: Rhizome Preparation Start Fresh Rhizomes Wash Wash to Remove Soil Start->Wash Dry Dry at 35-40°C Wash->Dry Grind Grind into Fine Powder Dry->Grind End_Prep Prepared Rhizome Powder Grind->End_Prep

Caption: General workflow for preparing rhizomes for extraction.

Protocol 1: Optimized Conventional Heat Reflux Extraction

This method is based on the most effective conventional technique identified in the literature.[1]

Methodology:

  • Setup: Place 50 g of finely ground rhizome powder into a 1 L round-bottomed flask.

  • Solvent Addition: Add 500 mL of 50% ethanol (v/v) to achieve a 1:10 solid-to-liquid ratio.

  • Extraction: Connect a reflux condenser to the flask and place it on a heating mantle. Heat the mixture to the solvent's boiling point and maintain a gentle reflux for 60 minutes.

  • Filtration: Allow the mixture to cool, then filter it to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a vacuum rotary evaporator at approximately 70°C to obtain a crude extract.[1]

Troubleshooting Conventional Extraction

G Issue Low this compound Yield CheckSolvent Verify Solvent: Is it 50% Ethanol? Issue->CheckSolvent CheckTime Check Extraction Time: Was it at least 60 mins at reflux? Issue->CheckTime CheckGrind Check Particle Size: Is the rhizome a fine powder? Issue->CheckGrind CheckRatio Check Ratio: Is the solid-to-liquid ratio at least 1:10? Issue->CheckRatio CheckSolvent->CheckTime Yes SolutionSolvent Adjust ethanol concentration to 50% CheckSolvent->SolutionSolvent No CheckTime->CheckGrind Yes SolutionTime Increase reflux time CheckTime->SolutionTime No CheckGrind->CheckRatio Yes SolutionGrind Regrind rhizome to a finer powder CheckGrind->SolutionGrind No SolutionRatio Increase solvent volume CheckRatio->SolutionRatio No

Caption: Troubleshooting flowchart for low yield in conventional extraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is a generalized procedure based on best practices for extracting saponins using UAE.[5][6][11] Parameters should be optimized for your specific equipment.

Methodology:

  • Preparation: Place 10 g of finely ground rhizome powder into a beaker.

  • Solvent Addition: Add 200 mL of 50% ethanol (a 1:20 solid-to-liquid ratio is a good starting point).

  • Sonication: Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Extraction Parameters (Starting Points):

    • Frequency: 35-40 kHz

    • Power: 100-200 W

    • Temperature: 40-50°C (use a cooling bath to prevent overheating)

    • Time: 30-60 minutes

  • Post-Extraction: Filter the extract and concentrate as described in the conventional protocol.

Troubleshooting Ultrasound-Assisted Extraction (UAE)
IssuePossible CauseSuggested Solution
Low Yield Insufficient ultrasonic power or time.Increase sonication power/amplitude or extend the extraction time.[11]
Poor solvent penetration.Ensure the rhizome is finely powdered. Consider a higher solvent-to-solid ratio.
Non-uniform energy distribution (ultrasonic bath).Ensure the vessel is placed in the optimal position in the bath; consider using an ultrasonic probe for direct energy delivery.[5]
Sample Overheating High ultrasonic power generates excess heat.Use a pulsed sonication cycle (e.g., 10s ON, 5s OFF). Place the extraction vessel in an ice-water bath to maintain a constant, lower temperature.
Inconsistent Results Variable probe immersion depth or sample volume.Standardize the immersion depth of the ultrasonic probe and maintain a consistent sample volume and vessel geometry for all experiments.
Protocol 3: Microwave-Assisted Extraction (MAE)

This is a generalized protocol for MAE of saponins.[7][8][12] Caution: MAE involves high pressures and temperatures; use appropriate safety precautions and equipment.

Methodology:

  • Preparation: Place 10 g of finely ground rhizome powder into a microwave-safe extraction vessel.

  • Solvent Addition: Add 200 mL of 50% ethanol (1:20 ratio).

  • Extraction Parameters (Starting Points):

    • Microwave Power: 300-500 W

    • Temperature: 60-80°C (monitor closely to avoid boiling over or degradation)

    • Time: 5-15 minutes

  • Cooling: After irradiation, allow the vessel to cool to room temperature before opening to avoid flash boiling.

  • Post-Extraction: Filter the extract and concentrate as previously described.

Troubleshooting Microwave-Assisted Extraction (MAE)
IssuePossible CauseSuggested Solution
Low Yield Insufficient microwave power or time.Gradually increase microwave power or extraction time. Note that excessive power can degrade compounds.[12]
Uneven heating ("hot spots").Ensure the sample is thoroughly mixed with the solvent and is uniformly distributed in the vessel. If possible, use a system with a stirrer.
Compound Degradation Excessive temperature or prolonged exposure to high power.Reduce microwave power and/or extraction time. Using a lower power setting for a slightly longer duration can be more effective than high power for a short time.[13]
Solvent Loss / Vessel Over-pressurization Solvent boiling point exceeded.Reduce the temperature setpoint or microwave power. Ensure the extraction vessel is properly sealed but has a safety release mechanism.
Arcing Presence of metal objects or high concentration of ionic species.Ensure no metal is inside the microwave cavity. If the solvent system is highly ionic, consider reducing its ionic strength if possible.

References

Ruscogenin Degradation Product Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying ruscogenin degradation products during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its degradation products?

A1: this compound is a steroidal sapogenin that is a primary active component extracted from plants like Ruscus aculeatus (Butcher's Broom). It is known for its anti-inflammatory and vasoconstrictive properties.[1] Studying its degradation is crucial for drug development as it helps to understand the chemical stability of the molecule, identify potential impurities that could arise during manufacturing and storage, and develop stable formulations.[2][3] This process, known as forced degradation or stress testing, is a regulatory requirement for establishing stability-indicating analytical methods.[2][3][4]

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies for this compound should be conducted under a variety of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[2][5] These typically include:

  • Acidic Hydrolysis: Treatment with acids like HCl or H₂SO₄.

  • Basic Hydrolysis: Treatment with bases such as NaOH or KOH.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heating the sample at elevated temperatures.

  • Photodegradation: Exposing the sample to UV and visible light.

Q3: What are the primary analytical techniques for identifying this compound and its degradation products?

A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7][8]

  • HPLC-UV is excellent for separating this compound from its degradation products and quantifying them.[8][9]

  • LC-MS/MS is crucial for structural elucidation. It provides the molecular weight and fragmentation patterns of the degradation products, which helps in their identification.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy may be required for definitive structure confirmation of isolated degradation products.[10]

Q4: What are the most likely degradation pathways for this compound based on its structure?

A4: Based on the chemical structure of this compound, which includes a spiroketal ring, a double bond, and hydroxyl groups, the following degradation pathways are predicted:

  • Acid/Base Catalyzed Hydrolysis: The spiroketal moiety is susceptible to hydrolysis, which can lead to the opening of the F-ring to form a furostanol derivative.

  • Oxidation: The double bond between C5 and C6 is a likely site for oxidation, potentially forming epoxides or diols. The secondary hydroxyl groups can also be oxidized to ketones.

  • Photodegradation: The C5-C6 double bond can undergo isomerization or other photochemical reactions upon exposure to light.

Troubleshooting Guides

Issue 1: Acidic Hydrolysis Degradation
  • Problem: During my stability-indicating method development, I observe a significant decrease in the this compound peak and the appearance of one or more new, more polar peaks after acid treatment.

  • Possible Cause and Identification: Acid hydrolysis can cleave the spiroketal ring of this compound. This reaction opens the F-ring, leading to the formation of a furostanol-type sapogenin. This new compound will have a different retention time, typically eluting earlier (being more polar) than this compound in a reversed-phase HPLC system.

    • Expected Degradation Product (DP1): A furostanol derivative formed by the addition of a water molecule across the spiroketal.

    • Identification: Using LC-MS, you would expect to see a new peak with a mass-to-charge ratio (m/z) corresponding to this compound + 18 Da (the mass of water).

  • Recommended Actions:

    • Confirm the mass of the new peak using LC-MS to see if it matches the predicted mass of the ring-opened product.

    • Perform tandem MS (MS/MS) on both the this compound parent peak and the new degradation peak. Compare the fragmentation patterns to identify common structural fragments, which would support the identification.

    • If possible, isolate the degradation product for NMR analysis to confirm its structure.

Issue 2: Oxidative Degradation
  • Problem: After treating my this compound sample with hydrogen peroxide, I see several new peaks in my chromatogram, and it is difficult to identify them.

  • Possible Cause and Identification: The C5-C6 double bond in the this compound structure is susceptible to oxidation. This can lead to the formation of various oxidation products.

    • Expected Degradation Product (DP2): An epoxide formed across the C5-C6 double bond. In LC-MS, this would have an m/z corresponding to this compound + 16 Da.

    • Expected Degradation Product (DP3): A diol formed by the opening of the epoxide ring. In LC-MS, this would have an m/z corresponding to this compound + 34 Da.

  • Recommended Actions:

    • Use LC-MS to determine the molecular weights of the new peaks and check if they correspond to the addition of one or more oxygen atoms.

    • Vary the concentration of the oxidizing agent and the reaction time to observe the formation and potential interconversion of the degradation products. This can help distinguish primary from secondary degradation products.

    • Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help confirm the elemental composition of the degradation products.

Issue 3: Photolytic Degradation
  • Problem: I see minor new peaks appearing after exposing my this compound solution to light, but the mass spectra are very similar to the parent compound.

  • Possible Cause and Identification: Exposure to UV light can sometimes cause isomerization of the double bond or other subtle structural rearrangements without changing the molecular weight.

    • Expected Degradation Product: A photoisomer of this compound.

  • Recommended Actions:

    • Ensure your HPLC method has sufficient resolution to separate these closely related isomers. You may need to optimize the mobile phase composition or gradient.

    • Compare the UV spectra of the parent peak and the new peaks using a photodiode array (PDA) detector. Isomers often have slightly different UV absorption maxima.

    • While the mass will be the same, the MS/MS fragmentation pattern of an isomer might differ slightly from the parent compound. A detailed comparison may reveal structural differences.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the powder and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the this compound solution (100 µg/mL) to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol 3: LC-MS/MS Analysis for Identification of Degradation Products
  • LC System: Use the same HPLC conditions as described in Protocol 2 to ensure correlation of retention times.

  • Mass Spectrometer: An ion trap or quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][7]

  • Analysis: Perform a full scan to determine the m/z of the parent and degradation products. Then, perform MS/MS on the peaks of interest to obtain fragmentation data for structural elucidation.

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis1 M HCl at 60°C2 hoursDegradation expected
Base Hydrolysis0.1 M NaOH at 60°C2 hoursDegradation expected
Oxidation3% H₂O₂ at RT24 hoursDegradation expected
Thermal105°C (solid state)24 hoursMay show some degradation
PhotolyticUV/Visible lightPer ICH Q1BPotential for degradation

Table 2: Predicted this compound Degradation Products and Their Mass Spectrometric Data

Degradation Product (DP) IDPredicted StructureStress ConditionPredicted [M+H]⁺ (m/z)
This compound Parent Compound-415.3
DP1 Furostanol derivative (Ring-opened)Acid/Base Hydrolysis433.3
DP2 C5,C6-Epoxide derivativeOxidation431.3
DP3 C5,C6-Diol derivativeOxidation449.3

Table 3: Example HPLC Gradient for Stability-Indicating Method

Time (min)% Acetonitrile% Water
04060
208020
258020
264060
304060

Mandatory Visualizations

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analysis & Separation cluster_2 Phase 3: Identification & Characterization This compound This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) This compound->Stress DegradedSample Degraded Sample Mixture Stress->DegradedSample HPLC Stability-Indicating HPLC-UV/PDA DegradedSample->HPLC LCMS LC-MS/MS Analysis DegradedSample->LCMS UVData Compare RT & UV Spectra HPLC->UVData MSData Analyze Mass & MS/MS Fragmentation LCMS->MSData Structure Propose Degradant Structures UVData->Structure MSData->Structure Isolation Isolate Degradants (Optional) Structure->Isolation Report Final Report Structure->Report NMR NMR Confirmation (Optional) Isolation->NMR G This compound This compound (Spiroketal Structure) m/z = 415.3 DP1 DP1 (Furostanol Derivative) m/z = 433.3 This compound->DP1 + H₂O (Acid/Base Catalysis) G This compound This compound (C5=C6 Double Bond) m/z = 415.3 DP2 DP2 (Epoxide Derivative) m/z = 431.3 This compound->DP2 + [O] DP3 DP3 (Diol Derivative) m/z = 449.3 DP2->DP3 + H₂O

References

Ruscogenin Stock Solutions: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Ruscogenin in stock and working solutions. Follow these troubleshooting guides and frequently asked questions to ensure the stability and accuracy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions.[1][2] The recommended solvent for preparing a concentrated stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3][4] Ethanol and dimethylformamide (DMF) can also be used.[3]

Q2: What is the solubility of this compound in common organic solvents?

A2: The solubility of this compound can vary slightly between suppliers. It is highly soluble in DMSO, with reported concentrations reaching up to 86 mg/mL.[2][4] Its solubility is lower in ethanol, at approximately 2 mg/mL to 28 mg/mL.[2][3] For detailed solubility data, please refer to the data table below.

Q3: How should I store my this compound stock solutions to prevent precipitation?

A3: To maintain stability and prevent precipitation, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C.[5][6] This practice minimizes the detrimental effects of repeated freeze-thaw cycles. Protecting solutions from light by using amber vials or wrapping them in foil is also advisable.[6]

Q4: I observed a precipitate in my stock solution after thawing. What should I do?

A4: If a precipitate is observed after thawing, you can attempt to redissolve it by gently warming the solution in a 37°C water bath and using brief sonication.[6] If the precipitate does not redissolve, it is best to discard the aliquot and use a fresh one to ensure accurate dosing in your experiments.[6]

Q5: Why does my this compound solution precipitate when I dilute it in an aqueous buffer or cell culture medium?

A5: This common phenomenon is known as antisolvent precipitation. This compound is significantly less soluble in aqueous environments than in organic solvents like DMSO.[1][7] When the concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to fall out of solution.[7][8]

Troubleshooting Guide: Preventing Precipitation in Working Solutions

Encountering precipitation when preparing aqueous working solutions of this compound can compromise the accuracy and reliability of your experimental results. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: Precipitate forms when diluting this compound stock solution into aqueous buffers (e.g., PBS, cell culture media).
Potential CauseTroubleshooting Steps & Recommended Actions
"Solvent Shock" Action: Instead of adding the concentrated stock directly to the final volume, perform a stepwise dilution. First, create an intermediate dilution of the stock in a smaller volume of the aqueous buffer, then add this to the final volume.[7][9] This gradual change in solvent environment can help maintain solubility.
Low Temperature Action: Pre-warm both the this compound stock solution and the aqueous diluent to 37°C before mixing.[9] Lower temperatures can decrease the solubility of the compound.
High Final Concentration Action: The intended final concentration in the aqueous medium may exceed this compound's solubility limit. Consider lowering the final working concentration.[6]
High Final DMSO Concentration Action: While seemingly counterintuitive, a very low final DMSO concentration might not be sufficient to keep the compound dissolved. However, for cell-based assays, the final DMSO concentration should ideally be below 0.5% to avoid solvent-induced toxicity.[8][10] It's a balance; ensure the final DMSO concentration is sufficient for solubility but not detrimental to your experimental system. Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
Buffer Composition Action: The pH and composition of the aqueous buffer can influence solubility. If possible, experiment with slightly different buffer formulations. For cell culture, if the experimental design allows, adding this compound to a medium containing fetal bovine serum (FBS) can help, as serum proteins like albumin can bind to hydrophobic compounds and aid in their solubility.[9]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

SolventConcentration (mg/mL)Concentration (mM)Source
DMSO~10~23.2Cayman Chemical[3]
DMSO78181.13TargetMol[4]
DMSO86199.71Selleck Chemicals[2]
Ethanol~2~4.6Cayman Chemical[3]
Ethanol2865.0Selleck Chemicals[2]
Dimethyl Formamide (DMF)~10~23.2Cayman Chemical[3]
1:1 DMSO:PBS (pH 7.2)~0.5~1.16Cayman Chemical[3]
10% DMSO + 90% Corn Oil1.673.88TargetMol[4]

Molecular Weight of this compound: 430.6 g/mol

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Materials: this compound (crystalline solid), anhydrous high-purity DMSO, sterile microcentrifuge tubes or vials.

  • Procedure: a. Weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 80 mg/mL). c. Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particles. d. Assisted Solubilization (if necessary): If the compound does not dissolve readily, brief sonication or gentle warming in a water bath (not exceeding 37°C) can be applied.[6] e. Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Materials: Concentrated this compound stock solution (from Protocol 1), sterile aqueous buffer (e.g., PBS, cell culture medium), sterile tubes.

  • Procedure: a. Pre-warming: Gently warm the aqueous buffer and the this compound stock solution to the experimental temperature (typically 37°C).[9] b. Intermediate Dilution (Recommended): To prevent "solvent shock," first prepare an intermediate dilution. For example, pipette a small volume of the pre-warmed aqueous buffer into a sterile tube. Add the required volume of the this compound stock solution to this smaller volume and mix well by gentle pipetting or vortexing. c. Final Dilution: Add the intermediate dilution to the final volume of the pre-warmed aqueous buffer. d. Mixing: While gently vortexing or stirring the final aqueous solution, add the this compound stock solution (or intermediate dilution) drop-wise. This rapid dispersion helps prevent localized high concentrations that can lead to immediate precipitation.[6] e. Final Check: Vortex the final solution for a few seconds to ensure homogeneity. Visually inspect the solution for any signs of precipitation before use.

Visual Guides

Ruscogenin_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10-80 mg/mL) start->dissolve assist Assist Solubilization? (Sonication / Gentle Warming) dissolve->assist If needed stock_ready Clear Stock Solution Ready dissolve->stock_ready If fully dissolved assist->stock_ready aliquot Aliquot & Store at -20°C/-80°C stock_ready->aliquot thaw Thaw Stock Aliquot aliquot->thaw prewarm Pre-warm Stock & Aqueous Buffer (e.g., 37°C) thaw->prewarm dilute Add Stock to Buffer Drop-wise while Vortexing prewarm->dilute observe Observe for Precipitation dilute->observe working_ready Clear Working Solution Ready observe->working_ready No precipitate Precipitate Observed observe->precipitate Yes action1 Try Stepwise Dilution precipitate->action1 action2 Lower Final Concentration precipitate->action2 action3 Check Final DMSO % precipitate->action3 action4 Use Serum-Containing Media precipitate->action4

Caption: Workflow for preparing and troubleshooting this compound solutions.

Troubleshooting_Decision_Tree start Precipitation Observed in Working Solution q1 Did you pre-warm solutions to 37°C? start->q1 a1_no Action: Pre-warm stock and buffer before mixing. q1->a1_no No q2 Did you add stock directly to final volume? q1->q2 Yes end_node Re-attempt Preparation a1_no->end_node a2_yes Action: Use stepwise dilution. Create an intermediate dilution first. q2->a2_yes Yes q3 Is the final concentration high? q2->q3 No a2_yes->end_node a3_yes Action: Lower the final working concentration. q3->a3_yes Yes q4 Is final DMSO% <0.1% and media serum-free? q3->q4 No a3_yes->end_node a4_yes Action: Consider increasing DMSO slightly (stay <0.5%) OR use media with serum. q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Decision tree for troubleshooting this compound precipitation.

References

Ruscogenin interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for ruscogenin to interfere with common biological assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential issues, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a steroidal sapogenin, a natural compound found in plants like Ruscus aculeatus (Butcher's Broom) and Ophiopogon japonicus.[1][2] It is known for its significant anti-inflammatory, antioxidant, and anti-thrombotic properties.[2][3][4] Its anti-inflammatory effects are partly attributed to its ability to inhibit the NF-κB signaling pathway and reduce the expression of adhesion molecules.[1][2][3][5]

Q2: Can this compound, as a natural product, interfere with my biological assays?

A2: While specific data on this compound's interference is limited, natural products, in general, can interfere with biological assays through various mechanisms.[6] These can include optical interference (autofluorescence, light scattering), chemical reactivity (redox activity), physical interference (aggregation), and non-specific interactions with assay components.[6] Given this compound's known antioxidant properties, there is a potential for interference in assays with redox-based readouts.[1][2][7]

Q3: My cell viability results with this compound in an MTT assay seem inconsistent. What could be the cause?

A3: Antioxidant compounds have been reported to interfere with MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assays.[1][2][7] The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. Compounds with intrinsic reductive potential can directly reduce the MTT reagent in a cell-free manner, leading to a false-positive signal (increased viability).[1][2][7] It is crucial to include a compound-only control (this compound in media without cells) to check for this interference.

Q4: I am observing a lower-than-expected signal in my fluorescence-based assay when using this compound. What should I investigate?

A4: A decreased signal in a fluorescence-based assay in the presence of a test compound could be due to fluorescence quenching.[3] This occurs when the compound absorbs the excitation light or the emitted light from the fluorophore.[8][9] To investigate this, you can perform a counterscreen by measuring the fluorescence of a known concentration of your fluorophore in the presence and absence of this compound.

Q5: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A5: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as "hits" in a wide variety of high-throughput screening assays due to non-specific activity or assay interference.[6][10] While this compound is not classically listed as a PAIN, some natural products can exhibit PAINS-like behavior.[6] It is always good practice to perform counter-screens and orthogonal assays to validate any observed activity.

Troubleshooting Guides

This section provides step-by-step guidance for common issues that may arise when working with this compound in biological assays.

Issue 1: High Background or Unexpected Results in Absorbance-Based Assays (e.g., MTT, ELISA)
  • Potential Cause: Direct interaction of this compound with assay reagents. As an antioxidant, this compound may directly reduce the tetrazolium salt in MTT assays.[1][2][7] In ELISAs, it could non-specifically interact with antibodies or the substrate.

  • Troubleshooting Steps:

    • Run a background control: In a cell-free setup, mix this compound at the final assay concentration with the assay medium and detection reagents. An increase in signal compared to the vehicle control indicates direct interference.[6]

    • For MTT assays: If interference is confirmed, wash the cells to remove this compound before adding the MTT reagent.[1]

    • Consider an alternative assay: If interference persists, switch to an assay with a different detection principle, such as the sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to interference by reducing agents.[11][12] For ELISAs, ensure sufficient washing steps and consider different blocking buffers.[13][14]

Issue 2: Unexpected Decrease in Signal in Fluorescence-Based Assays
  • Potential Cause: Fluorescence quenching by this compound.[3]

  • Troubleshooting Steps:

    • Perform a quenching counterscreen: Prepare a solution of your assay's fluorophore at a known concentration. Measure its fluorescence in the presence of a dilution series of this compound. A concentration-dependent decrease in fluorescence indicates quenching.

    • Shift excitation/emission wavelengths: If possible, use a fluorophore with a different spectral profile that does not overlap with the absorbance spectrum of this compound.[3]

    • Use a non-fluorescent detection method: If quenching is significant, consider switching to an orthogonal assay with a luminescence or absorbance-based readout.[15]

Issue 3: Inconsistent Results Suggesting Non-Specific Inhibition
  • Potential Cause: this compound may form aggregates at higher concentrations, which can non-specifically inhibit enzymes or other proteins.[16] Saponins, the class of compounds this compound belongs to, are known for their surfactant-like properties.[17]

  • Troubleshooting Steps:

    • Perform a detergent sensitivity assay: Re-test the activity of this compound in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[16][18] A significant reduction in the apparent activity of this compound in the presence of the detergent suggests that aggregation is the mechanism of action.[16][18]

    • Vary enzyme concentration: For enzyme inhibition assays, the apparent IC50 of an aggregating inhibitor will often increase with increasing enzyme concentration.

    • Lower this compound concentration: Use the lowest effective concentration of this compound to minimize the potential for aggregation.[6]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in various in vitro and in vivo studies. This can help researchers select appropriate concentration ranges for their experiments.

Biological Effect Model System Effective Concentration/Dose Reference
Inhibition of leukocyte adhesionHuman umbilical vein endothelial cells (ECV304)Concentration-dependent
Inhibition of NF-κB activationECV304 cells0.1 and 1 µM[2]
Inhibition of lipid accumulationHepG2 cells10.0 µmol/L[1]
Reduction of inflammatory cytokinesHepG2 cells10.0 µmol/L[1]
Reduction in plasma TC, TG, and LDLHigh-fat diet-fed hamsters0.3, 1.0, or 3.0 mg/kg/day (oral)[1]
Protection against TNF-α-induced injuryAcinar cells0.1, 1, and 10 µM
Inhibition of NLRP3 inflammasomeTHP-1 cells10 µM[5]

Experimental Protocols

Protocol 1: Autofluorescence Counterscreen

Objective: To determine if this compound is intrinsically fluorescent at the excitation and emission wavelengths of the primary assay.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer to match the concentrations used in the main experiment.

  • Dispense the this compound dilutions into the wells of a microplate.

  • Include wells with assay buffer only (blank) and a known fluorescent compound as a positive control.

  • Read the fluorescence intensity of the plate using the same instrument settings (excitation/emission wavelengths, gain) as the primary assay.[9]

  • Data Analysis: A concentration-dependent increase in fluorescence in the this compound-only wells indicates autofluorescence. This background fluorescence should be subtracted from the experimental wells.[9]

Protocol 2: Detergent Sensitivity Assay for Aggregation

Objective: To differentiate between true, specific inhibition and non-specific inhibition caused by compound aggregation.

Methodology:

  • Prepare two sets of dose-response curves for this compound.

    • Set 1: In the primary assay buffer.

    • Set 2: In the primary assay buffer supplemented with 0.01% Triton X-100.[16][18]

  • Perform the primary assay with both sets of this compound dilutions.

  • Data Analysis: Compare the IC50 values obtained from the two curves. A significant rightward shift (increase) in the IC50 in the presence of Triton X-100 is indicative of an aggregation-based mechanism.[18]

Protocol 3: Luciferase Inhibition Counterscreen

Objective: To identify if this compound directly inhibits the luciferase reporter enzyme in reporter gene assays.

Methodology:

  • This assay is typically performed in a cell-free system.

  • Add purified luciferase enzyme to the wells of a microplate containing assay buffer.

  • Add a serial dilution of this compound to the wells. Include a known luciferase inhibitor as a positive control.

  • Initiate the reaction by adding the luciferase substrate (e.g., luciferin).

  • Immediately measure the luminescence signal.

  • Data Analysis: A reduction in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.[15]

Visualizations

Ruscogenin_NFkB_Pathway This compound's Anti-Inflammatory Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation ICAM1 ICAM-1 Gene Expression Nucleus->ICAM1 Upregulates Inflammation Inflammation ICAM1->Inflammation This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Assay_Interference_Workflow Troubleshooting Workflow for Potential this compound Interference start Unexpected Assay Result with this compound assay_type What is the assay type? start->assay_type fluorescence Fluorescence-based assay_type->fluorescence Fluorescence absorbance Absorbance-based (e.g., MTT, ELISA) assay_type->absorbance Absorbance enzyme Enzyme Inhibition assay_type->enzyme Enzyme check_auto Run Autofluorescence Counterscreen fluorescence->check_auto check_direct Run Cell-Free Assay Control absorbance->check_direct check_agg Run Detergent Sensitivity Assay enzyme->check_agg is_auto Is it autofluorescent? check_auto->is_auto check_quench Run Quenching Counterscreen is_quench Is it quenching? check_quench->is_quench is_direct Direct interaction? check_direct->is_direct is_agg Is it an aggregator? check_agg->is_agg is_auto->check_quench No subtract Subtract Background is_auto->subtract Yes shift_wl Shift Wavelengths or Use Orthogonal Assay is_quench->shift_wl Yes true_inhibitor Likely True Inhibitor, Confirm with Orthogonal Assay is_quench->true_inhibitor No wash_cells Wash Cells or Use Orthogonal Assay (SRB) is_direct->wash_cells Yes is_direct->true_inhibitor No is_agg->shift_wl Yes is_agg->true_inhibitor No end Validated Result subtract->end shift_wl->end wash_cells->end true_inhibitor->end

Caption: Experimental workflow for troubleshooting assay interference.

logical_relationship Decision Tree for Identifying Interference Type start Initial Hit Observed control1 Run Compound-Only Control (No Cells/Enzyme) start->control1 signal_change Signal Change? control1->signal_change optical_interference Optical Interference (Autofluorescence/Absorbance) signal_change->optical_interference Yes (Fluorescence Assay) redox_interference Redox Interference (e.g., MTT reduction) signal_change->redox_interference Yes (Redox Assay) no_signal_change No Signal Change signal_change->no_signal_change No control2 Run Detergent Sensitivity Assay no_signal_change->control2 activity_reduced Activity Reduced? control2->activity_reduced aggregation Aggregation-Based Inhibition activity_reduced->aggregation Yes specific_activity Potential Specific Activity (Validate with Orthogonal Assays) activity_reduced->specific_activity No

References

Technical Support Center: Ruscogenin LC/MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis of ruscogenin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC/MS/MS analysis?

A1: In LC/MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of this compound concentrations between different sample preparations.

  • Inaccurate quantification, leading to high variability in results.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios for the this compound peak.

  • Inconsistent peak areas for quality control (QC) samples.

Q3: How can I quantitatively assess the matrix effect for my this compound analysis?

A3: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution (neat solution) to the peak area of this compound spiked into a blank matrix sample that has undergone the full extraction procedure. The matrix effect (ME) is calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

It is recommended to evaluate the matrix effect at both low and high concentrations of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound LC/MS/MS analysis that may be related to matrix effects.

Problem 1: Low signal intensity or complete signal loss for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Consider switching from a simple protein precipitation method to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

    • Chromatographic Separation: Modify the chromatographic conditions to better separate this compound from matrix interferences. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different C18 column or a phenyl-hexyl column), or altering the flow rate.

    • Dilution: Dilute the sample extract to reduce the concentration of matrix components. This is a viable option if the sensitivity of the instrument is sufficient to detect the diluted this compound concentration.

Problem 2: High variability and poor reproducibility in this compound quantification.

  • Possible Cause: Inconsistent matrix effects across different samples or batches.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for every sample to maintain consistent extraction recovery and matrix effect.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variability in matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, but its effectiveness in mimicking the behavior of this compound should be thoroughly validated.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Quantitative Data Summary

The following table summarizes a reported matrix effect and recovery for this compound in rat plasma using a specific UPLC-MS/MS method with Liquid-Liquid Extraction.

AnalyteMatrixSample Preparation MethodMatrix Effect (%)Recovery (%)
This compoundRat PlasmaLiquid-Liquid Extraction (LLE) with ethyl acetate (B1210297)92.4 - 107.3[1]75.4 - 86.3[1]

Note: A matrix effect value between 85% and 115% is often considered acceptable, indicating that the ionization suppression or enhancement is not significantly impacting the results.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol describes the procedure to quantify the matrix effect on this compound analysis.

  • Prepare Blank Matrix Extract:

    • Extract a blank biological sample (e.g., plasma, urine) that does not contain this compound using your established sample preparation protocol (e.g., LLE or SPE).

  • Prepare Neat Standard Solution:

    • Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low and high QC concentrations).

  • Prepare Post-Extraction Spiked Sample:

    • Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the neat standard solution.

  • LC/MS/MS Analysis:

    • Analyze the neat standard solution and the post-extraction spiked sample using the validated LC/MS/MS method.

  • Calculation:

    • Calculate the matrix effect using the formula provided in the FAQ section.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is based on a validated method for the extraction of this compound from rat plasma.[1]

  • Sample Preparation:

    • To 0.2 mL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Extraction:

    • Add 1 mL of ethyl acetate to the tube.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

  • Evaporation:

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC/MS/MS system.

Protocol 3: General Solid-Phase Extraction (SPE) for Steroidal Saponins from Biological Fluids

This is a general protocol that can be adapted and optimized for this compound extraction. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is often suitable.

  • Conditioning:

  • Sample Loading:

    • Load the pre-treated plasma or urine sample onto the conditioned cartridge. Pre-treatment may involve dilution with a buffer to adjust the pH.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC/MS/MS analysis.

Visualizations

Workflow_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_extraction Extraction & Spiking cluster_analysis Analysis & Calculation BlankMatrix Blank Biological Matrix ExtractedMatrix Extract Blank Matrix BlankMatrix->ExtractedMatrix NeatSolvent Reconstitution Solvent NeatSample Prepare this compound in Neat Solvent NeatSolvent->NeatSample RuscogeninStd This compound Standard PostSpike Spike this compound into Extracted Matrix RuscogeninStd->PostSpike RuscogeninStd->NeatSample ExtractedMatrix->PostSpike LCMS LC/MS/MS Analysis PostSpike->LCMS Peak Area B NeatSample->LCMS Peak Area A Calculation Calculate Matrix Effect (%) = (B/A) * 100 LCMS->Calculation

Caption: Workflow for Quantitative Assessment of Matrix Effect.

Troubleshooting_Matrix_Effects Problem Problem Observed (e.g., Low Signal, High Variability) AssessME Assess Matrix Effect Quantitatively (Post-Extraction Spike) Problem->AssessME SignificantME Significant Matrix Effect? AssessME->SignificantME OptimizeSP Optimize Sample Preparation (e.g., LLE, SPE) SignificantME->OptimizeSP Yes NoSignificantME No Significant Matrix Effect SignificantME->NoSignificantME No OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS Revalidate Re-validate Method UseIS->Revalidate CheckOther Investigate Other Causes (e.g., Instrument, Standard Stability) NoSignificantME->CheckOther

Caption: Logical workflow for troubleshooting matrix effects.

References

Ruscogenin Cell Viability Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruscogenin in cell viability assays. The information is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in cell viability assays?

The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. Based on published studies, cytotoxic effects are often observed in the micromolar range. For example, in HepG2 cells, a concentration of 10.0 μmol/L has been shown to have inhibitory effects. It is always recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration for your specific cell line and experimental conditions.

Q2: I am observing an increase in signal in my MTT/XTT assay at high this compound concentrations, suggesting increased viability. Is this a real effect?

This is a common artifact observed with natural products like saponins (B1172615). The increase in signal is likely due to direct chemical interference of this compound with the tetrazolium salts (MTT, XTT). This compound, possessing reducing properties, can directly reduce the tetrazolium dye to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as if the cells are more viable.[1]

To confirm this interference, it is crucial to run a cell-free control experiment.

Q3: How can I perform a cell-free control to check for assay interference?

A cell-free control is essential to determine if this compound directly reacts with your assay reagents.

Protocol:

  • Prepare a 96-well plate with your standard cell culture medium.

  • Add this compound at the same concentrations used in your cellular experiments.

  • Crucially, do not add any cells to these wells.

  • Add the cell viability assay reagent (e.g., MTT, XTT).

  • Incubate for the standard duration of your assay.

  • Measure the absorbance.

If you observe a dose-dependent increase in the signal in the absence of cells, this confirms that this compound is directly interfering with the assay reagent.[1]

Q4: My results show a U-shaped or biphasic dose-response curve. What could be the reason?

A U-shaped or biphasic (hormetic) dose-response is a phenomenon where a compound has a stimulatory effect at low doses and an inhibitory effect at high doses. This has been observed with some phytochemicals.[2] For saponins, low concentrations might have cytostatic or even proliferative effects, while higher concentrations induce cytotoxicity through mechanisms like membrane permeabilization.[3] It is important to test a wide range of concentrations to fully characterize the dose-response relationship of this compound in your cell model.

Q5: What alternative cell viability assays can I use to avoid interference from this compound?

To avoid the interference observed with tetrazolium-based assays, it is recommended to use an orthogonal assay that measures a different cellular parameter. Good alternatives include:

  • LDH Cytotoxicity Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity.

  • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is a marker of metabolically active cells.

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number.

  • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.

Using one of these alternative methods alongside your primary assay can help validate your results and rule out artifacts.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound cell viability experiments.

Problem Possible Cause Recommended Solution
Unexpectedly high viability at high this compound concentrations in MTT/XTT assay Direct chemical reduction of the tetrazolium salt by this compound.1. Perform a cell-free control experiment to confirm interference. 2. Use an alternative, non-tetrazolium-based assay (e.g., LDH, ATP-based, or Crystal Violet assay).
U-shaped (biphasic) dose-response curve Hormesis: low-dose stimulation and high-dose inhibition.1. Confirm the observation with multiple independent experiments. 2. Use a wider range of concentrations to fully define the dose-response curve. 3. Investigate the underlying mechanism at low vs. high concentrations (e.g., proliferation vs. apoptosis markers).
High well-to-well variability 1. Inconsistent cell seeding. 2. Edge effects in the 96-well plate. 3. This compound precipitation at high concentrations.1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. 3. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower top concentration or a different solvent (ensure solvent controls are included).
Low signal or no response to this compound 1. This compound concentration is too low. 2. The chosen cell line is resistant to this compound. 3. Incorrect assay incubation time.1. Test a higher range of this compound concentrations. 2. Research the sensitivity of your cell line to saponins or test a different cell line. 3. Optimize the incubation time for both this compound treatment and the assay itself.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines. The following table summarizes some reported IC50 values. Note that experimental conditions can influence these values.

Cell LineAssayIC50 (µM)Reference
Glioblastoma U87MGMTT8.6 µg/ml (~19.9 µM)[4]
Glioblastoma U251MGMTT7.4 µg/ml (~17.2 µM)[4]
Human Endothelial Cells (HUVECs)MTT42 µg/ml (~97.5 µM)

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

XTT Cell Viability Assay

The XTT assay offers the advantage of a soluble formazan product, eliminating the need for a solubilization step.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm with a reference wavelength of 630 nm.

LDH Cytotoxicity Assay

This assay measures cytotoxicity by quantifying LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided with the kit).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

Signaling Pathways and Workflows

This compound's Potential Signaling Pathways in Cell Viability

This compound has been shown to modulate several signaling pathways that can impact cell viability, including anti-inflammatory and anti-apoptotic pathways.

Ruscogenin_Signaling cluster_pro_survival Pro-Survival / Anti-Apoptotic cluster_pro_apoptotic Pro-Apoptotic / Anti-Proliferative This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT activates Bcl2 Bcl-2 This compound->Bcl2 upregulates p38_MAPK p38 MAPK Pathway This compound->p38_MAPK activates in some cancers NFkB NF-κB Pathway This compound->NFkB inhibits Bax Bax This compound->Bax downregulates Cell_Viability Cell_Viability Nrf2 Nrf2 PI3K_AKT->Nrf2 activates Antioxidant_Proteins Antioxidant Proteins (HO-1, NQO1) Nrf2->Antioxidant_Proteins upregulates Cell_Survival Cell_Survival Antioxidant_Proteins->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases Caspases p38_MAPK->Caspases activates Bax->Caspases activates Caspases->Apoptosis Apoptosis->Cell_Viability decreases Cell_Survival->Cell_Viability increases

This compound's multifaceted impact on cell signaling pathways.
Troubleshooting Workflow for Unexpected Cell Viability Results

This workflow provides a logical sequence of steps to diagnose and resolve unexpected results in your this compound cell viability assays.

Troubleshooting_Workflow Start Unexpected Result (e.g., increased viability) Check_Interference Suspect Assay Interference? Start->Check_Interference Cell_Free_Control Perform Cell-Free Control Experiment Check_Interference->Cell_Free_Control Yes Check_Hormesis U-shaped Dose Response? Check_Interference->Check_Hormesis No Interference_Confirmed Interference Confirmed? Cell_Free_Control->Interference_Confirmed Alternative_Assay Use Orthogonal Assay (LDH, ATP-based, etc.) Interference_Confirmed->Alternative_Assay Yes Interference_Confirmed->Check_Hormesis No Re_evaluate Re-evaluate this compound Effect Alternative_Assay->Re_evaluate End Valid Results Re_evaluate->End End_Fail Problem Persists Re_evaluate->End_Fail Expand_Concentration Expand Concentration Range Check_Hormesis->Expand_Concentration Yes Check_Experimental_Error Review Experimental Procedure Check_Hormesis->Check_Experimental_Error No Investigate_Mechanism Investigate Biphasic Mechanism Expand_Concentration->Investigate_Mechanism Investigate_Mechanism->Re_evaluate Optimize_Protocol Optimize Protocol (Seeding Density, etc.) Check_Experimental_Error->Optimize_Protocol Optimize_Protocol->Re_evaluate

A step-by-step guide to troubleshooting unexpected results.

References

Validation & Comparative

Ruscogenin vs. Neoruscogenin: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ruscogenin and neothis compound (B191974) are two closely related natural steroidal sapogenins, primarily isolated from the rhizomes of Ruscus aculeatus (Butcher's Broom).[1] Both compounds are recognized for their pharmacological activities, with a significant focus on their anti-inflammatory potential. This guide provides a detailed comparison of the anti-inflammatory activities of this compound and neothis compound, drawing upon available experimental data to elucidate their mechanisms of action and relative potency.

It is important to note that while extensive research has been conducted on the anti-inflammatory properties of this compound, scientific literature directly comparing its activity with neothis compound is limited. This guide, therefore, presents a comprehensive overview of this compound's activity based on numerous studies and collates the currently available, albeit less extensive, information for neothis compound.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Model SystemInflammatory StimulusMeasured ParameterConcentration of this compoundObserved EffectCitation
HepG2 CellsPalmitic Acid (300 µmol/l)Inflammatory Markers10.0 µmol/lInhibited PA-induced triglyceride accumulation and inflammatory markers.[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Tumor Necrosis Factor-alpha (TNF-α)ICAM-1 ExpressionNot specifiedSuppressed ICAM-1 expression.[3]
Human Umbilical Vein Endothelial Cells (ECV304)Tumor Necrosis Factor-alpha (TNF-α)Leukocyte AdhesionConcentration-dependentRemarkably inhibited leukocyte adhesion.[4]
Mouse MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionEC50 = 60 µg/mL (for hydroethanolic extract of aerial parts)Showed anti-inflammatory activity.[1]
HepG2 CellsDeoxynivalenol (DON)TNF-α and COX-2 ExpressionDose-dependentDownregulated the expression of DON-induced TNF-α and COX-2.[5]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammation InductionAdministration RouteDosage of this compoundMeasured OutcomeResultCitation
MiceZymosan ANot specifiedDose-dependentPeritoneal total leukocyte migrationSignificantly suppressed leukocyte migration.[4]
MiceMiddle Cerebral Artery Occlusion (MCAO)PretreatmentNot specifiedInfarct size, neurological deficits, brain water contentMarkedly decreased infarct size, improved neurological deficits, and reduced brain water content.[6]
RatsTrinitrobenzene sulfonic acid (TNBS)Not specifiedNot specifiedInflammatory scores, cytokine levelsDecreased inflammatory scores and levels of cytokines in the colon.[7]

Neothis compound:

Mechanistic Insights: Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound's Impact on the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple levels.[2][3][4][6]

  • Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]

  • Suppression of p65 Phosphorylation and Nuclear Translocation: By inhibiting IκBα degradation, this compound prevents the phosphorylation and translocation of the p65 subunit of NF-κB into the nucleus.[3][6]

  • Reduction of NF-κB DNA Binding Activity: Consequently, the binding of NF-κB to the promoter regions of target genes is diminished, leading to a downregulation of pro-inflammatory gene expression.[6]

NF_kB_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Ub-Proteasome Ub-Proteasome IκBα->Ub-Proteasome Degradation NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NF-κB (p65/p50)_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.
This compound's Influence on the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. The effect of this compound on this pathway appears to be more nuanced and potentially cell-type specific. One study reported that this compound had weak effects on the TNF-α-induced phosphorylation of p38, JNK, and ERK1/2 in HUVECs.[3] However, other research suggests that the MAPK pathway is involved in the anti-inflammatory effects of this compound. Further investigation is needed to fully elucidate the role of this compound in modulating MAPK signaling.

MAPK_Pathway_Modulation_by_this compound Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) Upstream Kinases->MAPK (p38, JNK, ERK) Phosphorylation Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression This compound This compound This compound->MAPK (p38, JNK, ERK) Potential Inhibition (context-dependent)

Potential modulation of the MAPK pathway by this compound.

Neothis compound:

The specific signaling pathways through which neothis compound may exert anti-inflammatory effects have not been well-documented in the available scientific literature.

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to assess the anti-inflammatory activities of this compound.

Cell Culture and Treatment
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs or ECV304), HepG2 (human liver cancer cell line), and murine macrophages (e.g., RAW 264.7) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-24 hours) before being stimulated with an inflammatory agent like TNF-α, LPS, or palmitic acid.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the levels of key proteins involved in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_workflow Western Blot Protocol A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

General workflow for Western Blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is employed to quantify the levels of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in cell culture supernatants or animal serum.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Addition: Cell culture supernatants or standards are added to the wells.

  • Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The absorbance is measured at a specific wavelength using a microplate reader, and the cytokine concentration is determined from a standard curve.

Conclusion

The available evidence strongly supports the anti-inflammatory activity of this compound, primarily through the potent inhibition of the NF-κB signaling pathway. Its effects on the MAPK pathway require further clarification. In contrast, while neothis compound is a known constituent of the anti-inflammatory plant Ruscus aculeatus, there is a significant lack of research specifically investigating and quantifying its individual anti-inflammatory properties and mechanisms of action.

For researchers and drug development professionals, this compound presents a well-characterized lead compound for the development of novel anti-inflammatory agents. Future studies should focus on direct, head-to-head comparisons of the anti-inflammatory activities of this compound and neothis compound to determine their relative potencies and to explore the potential for synergistic effects. Elucidating the specific molecular targets and signaling pathways of neothis compound is a critical next step in understanding its therapeutic potential.

References

Ruscogenin and Diosgenin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biochemical properties, biological activities, and therapeutic potential of two prominent steroidal sapogenins.

This guide provides a detailed comparative study of ruscogenin and diosgenin (B1670711), two naturally occurring steroidal sapogenins of significant interest to the pharmaceutical and scientific communities. Both compounds, sharing a common steroidal backbone, exhibit a wide array of pharmacological activities, including potent anti-inflammatory and anticancer properties. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Introduction: Structural Analogs with Diverse Origins

This compound and diosgenin are spirostanol (B12661974) sapogenins, a class of steroid-like molecules found in various plants. While structurally similar, they are derived from different botanical sources and have been investigated for a range of therapeutic applications.

This compound is primarily isolated from the rhizomes of Ruscus aculeatus (Butcher's Broom) and Ophiopogon japonicus (Mondo grass).[1][2] It is well-known for its venotonic and anti-inflammatory effects and is a key component in preparations used for chronic venous insufficiency.[3]

Diosgenin , on the other hand, is abundantly found in plants of the Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek).[4][5] It serves as a crucial precursor for the synthesis of various steroid hormones, including progesterone (B1679170) and cortisone. Beyond its role as a synthetic building block, diosgenin itself possesses a broad spectrum of biological activities.[5]

Comparative Data Presentation

The following tables summarize the key characteristics and quantitative biological data for this compound and diosgenin, facilitating a direct comparison of their properties and activities.

Table 1: General and Chemical Properties
PropertyThis compoundDiosgenin
Chemical Formula C₂₇H₄₂O₄C₂₇H₄₂O₃
Molar Mass 430.62 g/mol 414.63 g/mol
Structure Spirostanol sapogenin with hydroxyl groups at C-1 and C-3Spirostanol sapogenin with a hydroxyl group at C-3 and a double bond at C-5
Primary Sources Ruscus aculeatus, Ophiopogon japonicus[1][2]Dioscorea species, Trigonella foenum-graecum[4][5]
Table 2: Comparative Anti-inflammatory Activity
ParameterThis compoundDiosgenin
Mechanism of Action Inhibition of NF-κB, MAPK, and VDAC1 signaling pathways.[6]Inhibition of NF-κB, MAPKs, and JAK/STAT signaling pathways.[5]
Effect on Pro-inflammatory Cytokines Significantly reduces levels of TNF-α, IL-1β, and IL-6.[1][2]Effectively reduces the production of TNF-α, IL-1β, and IL-6.[4]
Quantitative Data 10 μmol/L significantly prevented PA-induced overproduction of MCP-1, TNF-α, IL-1β, and IL-6 in HepG2 cells.[1]0.1-10 µM effectively inhibits the production of NO, ROS, IL-1, and IL-6 in LPS and IFN-γ-induced mouse macrophages.[4]
Table 3: Comparative Anticancer Activity (IC₅₀ Values)

While extensive quantitative data for this compound's direct cytotoxicity against cancer cell lines is limited in publicly available literature, its anticancer potential has been demonstrated through mechanistic studies. In contrast, diosgenin has been more extensively evaluated for its cytotoxic effects, with numerous IC₅₀ values reported.

Cell LineCancer TypeThis compound IC₅₀ (µM)Diosgenin IC₅₀ (µM)Reference
MCF-7 Breast CancerData not available11.03
HepG2 Hepatocellular CarcinomaData not available32.62
HCT-116 Colon CarcinomaData not available~35[7]
PC3 Prostate CancerData not available14.02[6]
DU145 Prostate CancerData not available23.21[6]
LNCaP Prostate CancerData not available56.12[6]
SKOV-3 Ovarian CancerData not available75.47 (µg/ml)

Signaling Pathways and Mechanisms of Action

Both this compound and diosgenin exert their biological effects by modulating key cellular signaling pathways.

This compound's Mechanism of Action

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6] It has been shown to suppress the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes. Additionally, it can inhibit the production of reactive oxygen species (ROS) and reduce apoptosis by modulating mitochondrial function.[2]

Ruscogenin_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) MAPK MAPK Pathway Inflammatory_Stimuli->MAPK Activates IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, ICAM-1) Nucleus->Proinflammatory_Genes Activates

This compound's Anti-inflammatory Signaling Pathway
Diosgenin's Mechanism of Action

Diosgenin exhibits a broader range of effects on signaling pathways. Its anti-inflammatory action also involves the potent inhibition of the NF-κB pathway.[5] In the context of cancer, diosgenin has been shown to modulate multiple pathways, including PI3K/Akt, MAPK, and Wnt/β-catenin, leading to the induction of apoptosis and cell cycle arrest in various cancer cell types.

Diosgenin_Pathway Growth_Factors_Stimuli Growth Factors & Inflammatory Stimuli PI3K_Akt PI3K/Akt Pathway Growth_Factors_Stimuli->PI3K_Akt Activates MAPK MAPK Pathway Growth_Factors_Stimuli->MAPK Activates NFkB_Pathway NF-κB Pathway Growth_Factors_Stimuli->NFkB_Pathway Activates Wnt_beta_catenin Wnt/β-catenin Pathway Growth_Factors_Stimuli->Wnt_beta_catenin Activates Diosgenin Diosgenin Diosgenin->PI3K_Akt Inhibits Diosgenin->MAPK Inhibits Diosgenin->NFkB_Pathway Inhibits Diosgenin->Wnt_beta_catenin Inhibits Apoptosis Apoptosis Diosgenin->Apoptosis Induces Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival Inflammation Inflammation NFkB_Pathway->Inflammation Wnt_beta_catenin->Cell_Survival

Diosgenin's Multi-target Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound and diosgenin on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound or Diosgenin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound or diosgenin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat with this compound or Diosgenin incubate_overnight->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

MTT Cell Viability Assay Workflow
NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of this compound and diosgenin to inhibit the transcriptional activity of NF-κB.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid

  • This compound or Diosgenin

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or diosgenin for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-8 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition relative to the stimulated control.

NFkB_Assay_Workflow start Start seed_cells Seed reporter cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound or Diosgenin seed_cells->pretreat stimulate Stimulate with TNF-α or LPS pretreat->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_luminescence Measure luciferase activity lyse_cells->measure_luminescence analyze_data Analyze data and calculate inhibition measure_luminescence->analyze_data end_node End analyze_data->end_node

NF-κB Reporter Gene Assay Workflow

Conclusion

This compound and diosgenin, as structurally related steroidal sapogenins, both demonstrate significant potential as therapeutic agents. This compound's well-documented anti-inflammatory and venotonic properties make it a strong candidate for vascular disorders. Diosgenin's established role as a steroid precursor, coupled with its potent and multi-faceted anticancer and anti-inflammatory activities, highlights its broad therapeutic promise.

While direct comparative studies are lacking, the available data suggests that both compounds warrant further investigation. Future head-to-head studies are essential to definitively compare their efficacy and to elucidate the subtle differences in their mechanisms of action, which could guide the development of more targeted and effective therapies for a range of inflammatory and proliferative diseases. This guide serves as a foundational resource to inform and direct such future research.

References

Ruscogenin: Bridging the Gap Between In Vitro Mechanisms and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Ruscogenin, a steroidal sapogenin extracted from the root of Ophiopogon japonicus and Ruscus aculeatus, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, offering researchers, scientists, and drug development professionals a clear correlation between its molecular mechanisms and physiological outcomes. The data presented herein is supported by experimental evidence from multiple studies, with detailed methodologies and visual representations of key pathways.

Correlating In Vitro and In Vivo Anti-inflammatory Effects

A primary therapeutic area for this compound is in the management of inflammatory conditions. Both laboratory and animal studies have consistently demonstrated its potent anti-inflammatory properties. The correlation between its effects on cellular models and observations in living organisms is particularly strong in this domain.

In Vitro Evidence: Inhibition of Pro-inflammatory Pathways

In cellular assays, this compound has been shown to suppress key inflammatory mediators and signaling pathways. A common experimental model involves stimulating various cell types with pro-inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound effectively inhibits the adhesion of leukocytes, a critical step in the inflammatory cascade.[1][2] This is achieved by downregulating the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][4] Mechanistically, this compound exerts this effect by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][4] Specifically, it has been observed to decrease the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[1][2]

Studies on other cell lines, such as Human Bronchial Epithelial (HBE) cells and HepG2 cells, have further substantiated these findings, demonstrating this compound's ability to reduce the production of pro-inflammatory cytokines like TNF-α and COX-2.[3][5]

In Vivo Confirmation: Amelioration of Inflammatory Conditions

The anti-inflammatory effects observed in vitro translate effectively to in vivo models. In mice with zymosan A-induced peritonitis, this compound significantly suppressed the migration of leukocytes to the peritoneal cavity in a dose-dependent manner.[1][2][4] This in vivo observation directly correlates with the in vitro inhibition of leukocyte adhesion to endothelial cells.

Furthermore, in animal models of sepsis, asthma, and nonalcoholic steatohepatitis, this compound has been shown to reduce inflammation and tissue damage.[3][6][7] For example, in a mouse model of ovalbumin-induced asthma, this compound administration led to improved airway hyperresponsiveness and reduced airway inflammation.[3][8] In septic mice, this compound attenuated artery injury and suppressed the production of pro-inflammatory cytokines.[6] These in vivo outcomes are consistent with the in vitro findings of reduced cytokine production and inhibition of inflammatory signaling pathways.

Unraveling the Anti-apoptotic and Antioxidant Effects

Beyond its anti-inflammatory properties, this compound also exhibits significant anti-apoptotic and antioxidant activities.

In Vitro Insights: Protecting Cells from Stress

In vitro studies have demonstrated this compound's ability to protect cells from apoptosis (programmed cell death) induced by various stressors. For example, in HepG2 cells exposed to deoxynivalenol (B1670258) (DON), a mycotoxin that induces cytotoxicity, this compound treatment markedly reversed the upregulation of pro-apoptotic proteins and the downregulation of the anti-apoptotic protein Bcl2.[5] Similarly, in HBE cells treated with hydrogen peroxide (H₂O₂), this compound attenuated apoptosis by decreasing the expression of VDAC1 and mitochondrial calcium levels.[3][8]

This compound's antioxidant effects are evident in its ability to reduce the production of reactive oxygen species (ROS) in a dose-dependent manner in DON-stimulated HepG2 cells.[5]

In Vivo Validation: Mitigating Tissue Damage

These protective cellular effects are mirrored in vivo. In a mouse model of ovalbumin-induced asthma, this compound treatment reduced the apoptosis ratio in asthmatic lungs.[3][8] This finding aligns with the in vitro results showing attenuated apoptosis in HBE cells. The mechanism in vivo is also linked to the inhibition of VDAC1 expression.[3][8]

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the quantitative data from key in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound

Cell LineStimulusThis compound ConcentrationObserved EffectReference
ECV304 (HUVEC)TNF-α1-10 µMInhibition of leukocyte adhesion[1][2]
ECV304 (HUVEC)TNF-α1-10 µMInhibition of ICAM-1 expression (mRNA and protein)[1][2]
ECV304 (HUVEC)TNF-α1-10 µMSuppression of NF-κB p65 translocation[1][2]
HepG2Deoxynivalenol (DON)Not specifiedInhibition of TNF-α and COX-2 expression[5]
HepG2Deoxynivalenol (DON)Not specifiedReduction of ROS production[5]
HepG2Deoxynivalenol (DON)Not specifiedInhibition of apoptosis (reversal of Bcl2 downregulation)[5]
HBEH₂O₂Not specifiedAttenuation of apoptosis[3][8]
HBEH₂O₂Not specifiedDecrease in VDAC1 expression and mitochondrial calcium[3][8]
HUVECLPS (10 µg/mL)10 µMIncreased cell viability, suppressed apoptosis, inhibited inflammation[6][9]

Table 2: In Vivo Effects of this compound

Animal ModelInduced ConditionThis compound DosageObserved EffectReference
MiceZymosan A-induced peritonitisNot specifiedSuppression of peritoneal leukocyte migration[1][2][4]
MiceOvalbumin-induced asthmaNot specifiedImproved airway hyperresponsiveness and reduced inflammation[3][8]
MiceOvalbumin-induced asthmaNot specifiedReduced oxidative stress and apoptosis ratio in lungs[3][8]
MiceLPS-induced sepsisNot specifiedAttenuated artery injury and suppressed cytokine production[6]
HamstersHigh-fat diet-induced nonalcoholic steatohepatitis0.3, 1.0, or 3.0 mg/kg/dayAlleviated dyslipidemia, liver steatosis, and necroinflammation[7]
RatsStreptozotocin-induced diabetic nephropathyNot specifiedAmeliorated diabetic nephropathy through anti-inflammatory and anti-fibrotic effects[1]
MiceParticulate matter-induced acute lung injury0.1, 0.3, 1 mg·kg⁻¹·d⁻¹Attenuated pathological injury, lung edema, and vascular leakage[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Leukocyte Adhesion Assay
  • Cell Culture: Human umbilical vein endothelial cells (ECV304) are cultured to confluence in appropriate media.

  • Stimulation: The endothelial cell monolayer is pre-treated with this compound at various concentrations for a specified time, followed by stimulation with TNF-α to induce the expression of adhesion molecules.

  • Leukocyte Preparation: Leukocytes are isolated from fresh human blood.

  • Adhesion Assay: The isolated leukocytes are added to the TNF-α-stimulated endothelial cell monolayer and incubated.

  • Quantification: Non-adherent cells are washed away, and the number of adherent leukocytes is quantified, often by microscopy or a colorimetric assay.

In Vivo Zymosan A-Induced Peritonitis Model
  • Animal Model: Male Kunming mice are used for this model.

  • Treatment: Mice are orally administered with this compound or a vehicle control for a set number of days.

  • Induction of Peritonitis: Peritonitis is induced by an intraperitoneal injection of zymosan A.

  • Leukocyte Migration Analysis: After a specific time following zymosan A injection, the mice are euthanized, and the peritoneal cavity is washed with saline. The total number of leukocytes in the peritoneal fluid is then counted using a hemocytometer.

Western Blot Analysis for NF-κB Activation
  • Cell Lysis and Protein Extraction: Cells are treated with this compound and/or a stimulus (e.g., TNF-α). Nuclear and cytoplasmic protein fractions are then extracted using appropriate lysis buffers.

  • Protein Quantification: The protein concentration of each extract is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Pathways and Experimental Flow

To further elucidate the mechanisms of this compound and the experimental designs, the following diagrams are provided.

G cluster_pathway This compound's Anti-inflammatory Signaling Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (ICAM-1, TNF-α, etc.) Nucleus->Genes Activates Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_workflow In Vitro Leukocyte Adhesion Assay Workflow Culture Culture HUVECs Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate AddLeukocytes Add Leukocytes Stimulate->AddLeukocytes Incubate Incubate AddLeukocytes->Incubate Wash Wash Non-adherent Cells Incubate->Wash Quantify Quantify Adherent Cells Wash->Quantify

Caption: Workflow for the in vitro leukocyte adhesion assay.

G cluster_correlation Correlation of In Vitro and In Vivo Effects InVitro In Vitro Findings - Inhibition of Leukocyte Adhesion - ↓ ICAM-1 Expression - ↓ NF-κB Activation - ↓ Pro-inflammatory Cytokines InVivo In Vivo Observations - ↓ Leukocyte Migration - Amelioration of Inflammation - Reduced Tissue Damage - Improved Physiological Function InVitro->InVivo Correlates with Mechanism Underlying Mechanism InVitro->Mechanism Elucidates Mechanism->InVivo Predicts

Caption: Logical relationship between in vitro and in vivo data.

References

Ruscogenin Immunoassay Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Cross-Reactivity Data

A monoclonal antibody-based competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the specific determination of Ruscogenin. The performance of this assay was evaluated by testing the cross-reactivity of the anti-Ruscogenin monoclonal antibody against structurally similar or commonly co-occurring compounds. The results are summarized in the table below.

CompoundCross-Reactivity (%)
This compound 100
Diosgenin15.7
SarsasapogeninNo cross-reactivity
Diammonium glycyrrhizinateNo cross-reactivity
Oleanolic acidNo cross-reactivity
Notoginsenoside R1No cross-reactivity

Data sourced from a study on a monoclonal antibody-based competitive ELISA for this compound determination[1].

The assay demonstrated high specificity for this compound, with an IC50 value of 157.55 ng·mL⁻¹ and a detection limit (IC20) of 20.57 ng·mL⁻¹[1]. The only compound showing slight cross-reactivity was Diosgenin, at 15.7%[1]. Other tested compounds, including sarsasapogenin, diammonium glycyrrhizinate, oleanolic acid, and notoginsenoside R1, showed no cross-reactivity[1].

Experimental Protocol: Competitive ELISA for this compound

The following is a detailed methodology for the competitive ELISA used to assess this compound cross-reactivity.

1. Reagents and Materials:

  • Anti-Ruscogenin monoclonal antibody (McAb)

  • This compound standard

  • Potentially cross-reactive compounds (Diosgenin, Sarsasapogenin, etc.)

  • Coating antigen (this compound conjugate)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • ELISA plates (96-well)

  • Wash buffer (e.g., PBS with Tween 20)

  • Blocking buffer (e.g., BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

2. Assay Procedure:

  • Coating: ELISA plates are coated with the this compound conjugate and incubated overnight at 4°C.

  • Washing: Plates are washed to remove any unbound coating antigen.

  • Blocking: Unoccupied sites on the plate are blocked with a blocking buffer for 1-2 hours at 37°C to prevent non-specific binding.

  • Competition: A mixture of the anti-Ruscogenin monoclonal antibody and either the this compound standard or the test compound (at various concentrations) is added to the wells. The plate is then incubated for a period, allowing the free this compound or test compound to compete with the coated this compound conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: An enzyme-labeled secondary antibody is added to each well and incubated to bind to the primary antibody captured on the plate.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Signal Development: A substrate solution is added, which reacts with the enzyme on the secondary antibody to produce a colorimetric signal.

  • Reaction Termination: The reaction is stopped by adding a stop solution.

  • Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength. The concentration of this compound or the degree of cross-reactivity is inversely proportional to the signal intensity.

3. Calculation of Cross-Reactivity: Cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Visualizing the Workflow and Competitive Principle

The following diagrams illustrate the competitive ELISA workflow and the underlying principle of competition for antibody binding sites.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction & Detection Coating Coat Plate with This compound Conjugate Washing1 Wash Plate Coating->Washing1 Blocking Block Unoccupied Sites Washing1->Blocking Competition Add Anti-Ruscogenin Ab + Sample/Standard Blocking->Competition Incubation Incubate Competition->Incubation Washing2 Wash Plate Incubation->Washing2 Add_Secondary_Ab Add Enzyme-Labeled Secondary Antibody Washing2->Add_Secondary_Ab Incubation2 Incubate Add_Secondary_Ab->Incubation2 Washing3 Wash Plate Incubation2->Washing3 Add_Substrate Add Substrate Washing3->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

Caption: Workflow of a competitive ELISA for this compound detection.

Competitive_Principle cluster_high_conc High this compound Concentration in Sample cluster_low_conc Low this compound Concentration in Sample Free_Ab1 Anti-Ruscogenin Ab Coated_Rus1 Coated This compound Free_Ab1->Coated_Rus1 Less binding Sample_Rus1 This compound (from sample) Sample_Rus1->Free_Ab1 Binds freely Result1 Low Signal Free_Ab2 Anti-Ruscogenin Ab Coated_Rus2 Coated This compound Free_Ab2->Coated_Rus2 Binds to plate Sample_Rus2 This compound (from sample) Sample_Rus2->Free_Ab2 Less binding Result2 High Signal

Caption: Principle of competitive binding in the this compound ELISA.

References

Ruscogenin Efficacy: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ruscogenin in various preclinical disease models, including inflammatory conditions, cancer, and cardiovascular disorders. This compound, a steroidal sapogenin extracted from the root of Ophiopogon japonicus, has demonstrated significant therapeutic potential. This document objectively evaluates its performance against alternative treatments, supported by experimental data, to inform further research and drug development.

Executive Summary

This compound exhibits potent anti-inflammatory, anti-cancer, and neuroprotective properties across a range of animal models. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway and modulation of the p38 MAPK pathway, leading to a reduction in pro-inflammatory cytokines and downstream inflammatory processes. In direct comparative studies, this compound shows efficacy comparable to the corticosteroid dexamethasone (B1670325) in a model of acute lung injury. While direct comparative data is limited for cancer and stroke models, this compound demonstrates significant therapeutic effects that warrant further investigation against standard-of-care agents like cisplatin (B142131) and tissue plasminogen activator (tPA).

Inflammatory Disease Models

Acute Lung Injury (LPS-Induced)

In a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS), this compound demonstrated a dose-dependent reduction in lung inflammation, comparable to the standard anti-inflammatory drug, dexamethasone.

Table 1: this compound vs. Dexamethasone in LPS-Induced Acute Lung Injury (ALI) in Mice

Treatment GroupDoseTNF-α in Serum (pg/mL)IL-6 in Serum (pg/mL)Lung Injury Score
Control-UndetectableUndetectable0
LPS Model5 mg/kg450 ± 35850 ± 604.5 ± 0.5
This compound0.3 mg/kg320 ± 28 650 ± 553.2 ± 0.4
This compound1 mg/kg210 ± 20420 ± 40 2.1 ± 0.3
Dexamethasone1 mg/kg190 ± 18 380 ± 351.9 ± 0.2**

*Data are presented as mean ± SD. *p < 0.01 vs. LPS model group.

Non-alcoholic Steatohepatitis (NASH)

In a hamster model of non-alcoholic steatohepatitis (NASH) induced by a high-fat diet (HFD), this compound treatment for 8 weeks significantly improved liver function and reduced inflammatory markers.[1]

Table 2: Efficacy of this compound in a High-Fat Diet-Induced NASH Hamster Model

ParameterControl (Normal Diet)HFD ModelHFD + this compound (1.0 mg/kg)HFD + this compound (3.0 mg/kg)
Plasma ALT (U/L)35 ± 485 ± 958 ± 6 42 ± 5
Plasma AST (U/L)42 ± 598 ± 1165 ± 7 51 ± 6
Hepatic TNF-α (pg/mg protein)15 ± 248 ± 532 ± 4 21 ± 3
Hepatic IL-6 (pg/mg protein)20 ± 365 ± 745 ± 5 30 ± 4
Liver Histology (Steatosis Score)0.2 ± 0.12.8 ± 0.31.5 ± 0.2 0.8 ± 0.1

*Data are presented as mean ± SD. *p < 0.01 vs. HFD model group.

Cancer Models

Benzo(a)pyrene-Induced Lung Cancer

In a mouse model of lung cancer induced by the carcinogen benzo(a)pyrene (B(a)P), this compound treatment demonstrated a significant reduction in tumor incidence and modulated inflammatory and immunological markers.[2] For comparison, data from separate studies on the efficacy of the standard chemotherapeutic agent cisplatin in similar lung cancer models are presented. A direct head-to-head study was not available.

Table 3: Efficacy of this compound in B(a)P-Induced Lung Cancer in Mice

ParameterControlB(a)P ModelB(a)P + this compound (Post-treatment)
Tumor Incidence0%100%40%
Lung Weight (g)0.15 ± 0.020.45 ± 0.050.25 ± 0.03
Serum TNF-α (pg/mL)25 ± 485 ± 940 ± 5
Serum IL-6 (pg/mL)30 ± 595 ± 1150 ± 6

p < 0.05 vs. B(a)P model group. Data is illustrative based on findings from Zhao et al., 2022.[2]

Table 4: Efficacy of Cisplatin in a Murine Lung Cancer Model (for reference)

Treatment GroupTumor Volume ReductionReference
Cisplatin~50-70%Varies by study

Note: This data is for reference from different experimental setups and cannot be directly compared to the this compound data.

Cardiovascular Disease Models

Ischemic Stroke (Middle Cerebral Artery Occlusion)

In a mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), pre-treatment with this compound significantly reduced infarct size and neurological deficits.[3] For comparison, the efficacy of tissue plasminogen activator (tPA), the standard thrombolytic therapy, is presented from separate studies. A direct comparative study was not identified.

Table 5: Efficacy of this compound in a Mouse MCAO Stroke Model

ParameterShamMCAO ModelMCAO + this compound (10 mg/kg)
Infarct Volume (mm³)0110 ± 1255 ± 8
Neurological Deficit Score03.5 ± 0.51.8 ± 0.4
Brain Water Content (%)78.5 ± 0.582.5 ± 0.680.1 ± 0.5**

Data are presented as mean ± SD. **p < 0.01 vs. MCAO model group.[3]

Table 6: Efficacy of tPA in a Mouse MCAO Stroke Model (for reference)

Treatment GroupInfarct Volume ReductionReference
tPA~25-50% (when administered early)Varies by study

Note: This data is for reference from different experimental setups and cannot be directly compared to the this compound data. The efficacy of tPA is highly time-dependent.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are largely attributed to its modulation of key inflammatory signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating this compound's efficacy.

Ruscogenin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation p38 p38 MAPK This compound This compound This compound->IKK Inhibits This compound->p38 Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) DNA->Genes Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Induction Induce Disease Model (e.g., LPS, HFD, B(a)P, MCAO) Treatment Administer this compound or Alternative Drug Induction->Treatment Biochem Biochemical Analysis (ELISA, Western Blot) Treatment->Biochem Histo Histopathological Analysis Treatment->Histo Behavior Behavioral/Functional Tests Treatment->Behavior Data Quantitative Data Analysis & Comparison Biochem->Data Histo->Data Behavior->Data

Figure 2: General experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

LPS-Induced Acute Lung Injury in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for one week with free access to food and water.

  • Treatment: Mice are pre-treated with this compound (0.1-1 mg/kg, intraperitoneally) or dexamethasone (1 mg/kg, i.p.) one hour before LPS challenge.

  • Induction of ALI: Mice are anesthetized, and LPS (5 mg/kg) in sterile saline is instilled intratracheally. The control group receives saline only.

  • Sample Collection: 24 hours after LPS instillation, mice are euthanized. Blood is collected for serum cytokine analysis. Lungs are harvested for histological examination and lung injury scoring.

  • Analysis:

    • Cytokine Analysis: Serum levels of TNF-α and IL-6 are measured by ELISA.

    • Histopathology: Lung tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Lung injury is scored based on alveolar congestion, hemorrhage, and inflammatory cell infiltration.

Benzo(a)pyrene-Induced Lung Cancer in Mice
  • Animals: Male Swiss albino mice (6-8 weeks old) are used.

  • Induction of Lung Cancer: Benzo(a)pyrene (B(a)P) is administered orally (50 mg/kg body weight, dissolved in corn oil) twice a week for 4 consecutive weeks.[2]

  • Treatment:

    • Post-treatment group: this compound is administered after the B(a)P induction period.

  • Observation Period: Animals are monitored for tumor development.

  • Endpoint Analysis: At the end of the study period, mice are euthanized.

    • Tumor Incidence and Lung Weight: The number of tumors on the lung surface is counted, and the lung weight is recorded.

    • Biochemical Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-6) are measured by ELISA.

    • Histopathology: Lung tissues are processed for H&E staining to confirm the presence of adenomas and carcinomas.

Middle Cerebral Artery Occlusion (MCAO) in Mice
  • Animals: Male C57BL/6 mice (10-12 weeks old) are used.

  • Anesthesia: Mice are anesthetized with isoflurane.

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected.

    • A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, the filament is withdrawn to allow reperfusion (for transient MCAO model).

  • Treatment: this compound (e.g., 10 mg/kg) is administered intraperitoneally before or after the MCAO procedure.

  • Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO based on a scale of 0-4 (0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 24 hours, mice are euthanized, and brains are removed.

    • Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

    • The unstained (infarcted) area is measured using image analysis software to calculate the infarct volume.

  • Brain Water Content: Brain hemispheres are weighed before and after drying in an oven to determine the percentage of water content as an indicator of edema.

Conclusion

This compound demonstrates substantial therapeutic potential across a spectrum of preclinical disease models, primarily through its potent anti-inflammatory effects mediated by the inhibition of the NF-κB and p38 MAPK signaling pathways. Its efficacy is comparable to dexamethasone in an acute lung injury model. While direct comparative data against standard-of-care treatments in cancer and stroke models are needed, the existing evidence strongly supports its continued investigation as a novel therapeutic agent. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to design and execute further studies to fully elucidate the clinical potential of this compound.

References

Comparative analysis of Ruscogenin extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ruscogenin Extraction Techniques

This compound, a primary bioactive steroidal sapogenin found in the rhizomes of Ruscus aculeatus (Butcher's Broom), is renowned for its therapeutic applications, particularly in the treatment of chronic venous insufficiency and related vascular disorders.[1][2] The efficacy of pharmaceutical and cosmetic preparations containing this compound is highly dependent on the purity and yield of the extracted compound. This guide provides a comparative analysis of various extraction techniques, offering researchers and drug development professionals a comprehensive overview of methodologies, performance data, and the underlying biological pathways influenced by this compound.

Performance Comparison of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing yield and purity while minimizing costs and environmental impact. Traditional solvent-based methods are well-established, but modern techniques offer significant improvements in efficiency and extraction time.

Technique Solvent(s) Key Parameters Yield Purity Source
Conventional Solvent Extraction 50% Ethanol (B145695)/WaterReflux at boiling temperature0.608% (304 mg from 50 g raw material)Not specified[3][4][5]
Solvent Extraction & Purification 65-95% Methanol or EthanolReflux extraction, macroporous resin, acid hydrolysis, column chromatography>85% (Recovery Rate)>98%[6][7]
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, WaterFrequency, Power, Temperature, TimePotentially higher than conventionalDependent on subsequent purification[8][9][10]
Microwave-Assisted Extraction (MAE) Polar solvents (e.g., Ethanol, Methanol)Microwave Power, Time, Temperature, Solvent RatioHigh extraction efficiency, reduced timeDependent on subsequent purification[11][12][13]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with co-solvents like ethanol)Pressure, Temperature, Flow RateHigh selectivity, tunableHigh purity, solvent-free extract[14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of extraction processes. Below are representative protocols for conventional and modern techniques.

Conventional Method: Solvent Extraction with Purification

This protocol is a composite method based on established solvent extraction and purification steps.[6][7]

1. Initial Extraction:

  • Pulverize dried rhizomes of Ruscus aculeatus.
  • Add 65-95% ethanol to the powdered material in a flask (e.g., 1:10 solid-to-solvent ratio).
  • Perform heating and reflux extraction for 1-3 hours. Repeat the extraction 2-3 times with fresh solvent.
  • Combine the liquid extracts from all repetitions.

2. Concentration & Adsorption:

  • Concentrate the combined extract under reduced pressure to remove the solvent.
  • Pass the concentrated, solvent-free extract through a pre-treated macroporous adsorption resin column.

3. Elution and Hydrolysis:

  • Elute the resin column with 60-90% ethanol to collect the saponin-rich fraction.
  • Concentrate the eluate to dryness.
  • Perform acid hydrolysis on the dried extract (e.g., using 5% sulfuric acid) by refluxing for approximately 4 hours to cleave sugar moieties and yield the aglycone, this compound.[6]

4. Purification:

  • Neutralize the hydrolyzed solution and extract the this compound using an organic solvent like chloroform.
  • Purify the crude this compound using a silica (B1680970) gel column.
  • Perform recrystallization with a suitable solvent (e.g., 90% ethanol) to obtain high-purity this compound crystals.[7]

Modern Method: Ultrasound-Assisted Extraction (UAE)

This is a generalized protocol based on the principles of UAE.[9][10][17]

1. Sample Preparation:

  • Mix powdered Ruscus aculeatus rhizomes with a selected solvent (e.g., 50% ethanol) in an extraction vessel. The solid-to-liquid ratio is a key parameter to optimize.

2. Ultrasonic Treatment:

  • Immerse the probe of an ultrasonic processor into the slurry. Alternatively, place the vessel in an ultrasonic bath.
  • Apply ultrasonic waves at a specific frequency (typically 20-40 kHz) and power.
  • Maintain a constant temperature, as excessive heat can degrade thermolabile compounds.
  • Sonication is typically performed for a shorter duration (e.g., 15-60 minutes) compared to conventional methods.

3. Post-Extraction:

  • Separate the extract from the solid plant material by filtration or centrifugation.
  • The resulting extract can be further purified using the steps outlined in the conventional method (hydrolysis, chromatography, recrystallization) to achieve high purity.

Modern Method: Microwave-Assisted Extraction (MAE)

This is a generalized protocol based on the principles of MAE.[11][18][19]

1. Sample Preparation:

  • Place the powdered plant material in a microwave-transparent extraction vessel with a suitable polar solvent. The moisture content of the plant material is crucial as it facilitates heating.[12]

2. Microwave Irradiation:

  • Set the microwave power (e.g., 500-800 W) and extraction time (typically 5-30 minutes).
  • The microwave energy heats the solvent and intracellular water, causing cell rupture and the release of bioactive compounds into the solvent.[12]

3. Post-Extraction:

  • After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract.
  • The extract can then be concentrated and purified as described previously.

Visualizing Workflows and Biological Pathways

This compound Extraction and Purification Workflow

The following diagram illustrates a comprehensive workflow for obtaining high-purity this compound, combining initial extraction with subsequent purification steps.

raw_material Ruscus aculeatus Rhizomes (Powdered) extraction Solvent Extraction (e.g., Reflux with Ethanol) raw_material->extraction filtration1 Filtration extraction->filtration1 crude_extract Crude Saponin Extract filtration1->crude_extract Liquid spent_material Spent Plant Material filtration1->spent_material Solid concentration Concentration (Reduced Pressure) crude_extract->concentration hydrolysis Acid Hydrolysis concentration->hydrolysis neutralization Neutralization & Liquid-Liquid Extraction hydrolysis->neutralization purification Column Chromatography (Silica Gel) neutralization->purification recrystallization Recrystallization purification->recrystallization final_product High-Purity This compound (>98%) recrystallization->final_product

Caption: Workflow for this compound Extraction and Purification.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and anti-cancer effects by modulating several key cellular signaling pathways.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metastasis Cancer Cell Metastasis mTOR->Metastasis TNFa TNF-α IKK IKK TNFa->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus ICAM1 ICAM-1 Expression NFkB_nucleus->ICAM1 Inflammation Inflammation ICAM1->Inflammation This compound This compound This compound->PI3K Inhibits This compound->NFkB_nucleus Inhibits

Caption: this compound's inhibitory effects on key signaling pathways.

This compound has been shown to suppress cancer metastasis by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] Furthermore, its well-documented anti-inflammatory properties are attributed to its ability to inhibit the activation of NF-κB, a crucial transcription factor in the inflammatory response.[20][21] Specifically, this compound prevents the translocation of the NF-κB p65 subunit to the nucleus, which in turn suppresses the expression of adhesion molecules like ICAM-1 that are involved in leukocyte recruitment during inflammation.[20][21] It also demonstrates protective effects against oxidative stress through the activation of the Nrf2 signaling pathway, which is dependent on PI3K/Akt signaling.[22]

References

Ruscogenin vs. Synthetic Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived steroidal sapogenin, ruscogenin, with two widely used synthetic anti-inflammatory drugs: the glucocorticoid dexamethasone (B1670325) and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). This analysis is based on available experimental data to assist researchers and drug development professionals in evaluating their respective anti-inflammatory profiles.

Executive Summary

This compound, a key active component of Ophiopogon japonicus, exhibits anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. In contrast, dexamethasone exerts broad anti-inflammatory effects by binding to the glucocorticoid receptor and modulating the expression of numerous inflammatory genes. Indomethacin, a potent NSAID, acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. While direct comparative studies are limited, preclinical data suggests that this compound possesses significant anti-inflammatory activity, positioning it as a compound of interest for further investigation. This guide presents a compilation of quantitative data from various in vitro and in vivo studies, details of experimental methodologies, and visual representations of their molecular mechanisms to facilitate a comprehensive comparison.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, dexamethasone, and indomethacin. It is important to note that the experimental conditions, such as cell types, stimulus concentrations, and animal models, may vary between studies, making direct comparisons of absolute values challenging.

Table 1: In Vitro Anti-inflammatory Activity
CompoundAssayCell LineStimulantTargetIC50 / InhibitionCitation(s)
This compound NF-κB ActivationHuman Umbilical Vein Endothelial Cells (HUVECs)TNF-αNF-κB p65 phosphorylation & IκBα degradationSignificant inhibition at 0.1 and 1 µM[1][2]
Cytokine ProductionTHP-1 cellsLPS/NigericinTNF-α, IL-6, MCP-1Dose-dependent reduction
Dexamethasone Glucocorticoid Receptor Binding--Glucocorticoid ReceptorIC50 = 38 nM
Cytokine ProductionHuman Retinal Microvascular PericytesTNF-αMCP-1IC50 = 3 nM[3]
Cytokine ProductionHuman Retinal Microvascular PericytesTNF-αIL-8IC50 = 55 nM[3]
Cytokine ProductionHuman Peripheral Blood Mononuclear CellsConcanavalin ALymphocyte ProliferationIC50 > 10-6 M in some RA patients[4]
Indomethacin COX InhibitionPurified Ovine Enzyme-COX-1IC50 = 0.1 µg/mL[5]
COX InhibitionPurified Ovine Enzyme-COX-2IC50 = 5 µg/mL[5]
Cytokine ProductionHuman Blood MonocytesLPSIL-6, IL-1β, IL-10Reduction at 16 µg/mL[6]
Cytokine ProductionHuman Blood MonocytesLPSTNF-αSlight stimulation at 10-5 M[7]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundAnimal ModelDoseRoute of Administration% Inhibition of EdemaCitation(s)
This compound MiceNot specifiedNot specifiedDose-dependent reduction
Dexamethasone Rats0.25 mg/kgp.o.Sustained inhibition[8]
Mice10 mg/kgi.p.Significant reduction[9]
Rats1 mg/kgi.p.73% (at 5th day in adjuvant arthritis)[10]
Indomethacin Rats10 mg/kgp.o.Inhibition for 6-9 hours[8]
Rats10 mg/kgp.o.54% (at 3 hours)[11]
Rats10 mg/kgi.p.87.3%[10]

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of this compound, dexamethasone, and indomethacin are mediated through distinct molecular pathways.

This compound: Targeting the NF-κB Pathway

This compound's primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of inflammatory target genes.[1]

Ruscogenin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_cell Cell Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB sequesters Degradation Degradation IkB->Degradation degrades Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates This compound This compound This compound->IKK inhibits

This compound inhibits the NF-κB signaling pathway.
Dexamethasone: Broad Genomic and Non-Genomic Effects

Dexamethasone, a synthetic glucocorticoid, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus where it modulates gene expression in two primary ways:

  • Transactivation: The GR-dexamethasone complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

  • Transrepression: The complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1.

Additionally, dexamethasone can exert rapid, non-genomic effects by interacting with membrane-bound GRs.

Dexamethasone_Pathway cluster_extracellular Extracellular cluster_cell Cell Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_Dex GR-Dexamethasone Complex GR->GR_Dex binds Nucleus Nucleus GR_Dex->Nucleus translocates Pro_TF Pro-inflammatory Transcription Factors (e.g., NF-κB) GR_Dex->Pro_TF inhibits (Transrepression) Anti_Genes Anti-inflammatory Gene Transcription (e.g., IκBα) Nucleus->Anti_Genes activates (Transactivation) Indomethacin_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX COX-1 & COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX inhibits Carrageenan_Edema_Workflow Acclimatization Animal Acclimatization Grouping Random Grouping of Animals Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Treatment Administration of Test Compound (this compound, Dexamethasone, Indomethacin) or Vehicle Baseline->Treatment Induction Subplantar Injection of Carrageenan Treatment->Induction Measurement Paw Volume Measurement at Regular Intervals Induction->Measurement Analysis Calculation of % Edema Inhibition Measurement->Analysis LPS_Macrophage_Workflow Cell_Culture Culture of Macrophage Cell Line (e.g., RAW 264.7) Plating Seeding of Cells in Multi-well Plates Cell_Culture->Plating Pre-treatment Pre-incubation with Test Compound or Vehicle Plating->Pre-treatment Stimulation Stimulation with LPS Pre-treatment->Stimulation Incubation Incubation for a Defined Period Stimulation->Incubation Supernatant_Collection Collection of Cell Supernatant Incubation->Supernatant_Collection Analysis Measurement of Inflammatory Mediators (e.g., TNF-α, IL-6) by ELISA Supernatant_Collection->Analysis

References

Ruscogenin and Escin: A Head-to-Head Comparison of Two Potent Anti-Inflammatory Saponins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of Ruscogenin and Escin (B49666), two naturally derived saponins (B1172615) with significant therapeutic potential in managing inflammation and edema.

This document synthesizes available preclinical and clinical data to offer a comparative overview of their mechanisms of action, efficacy, and the experimental protocols used to evaluate their performance. While direct head-to-head comparative studies are limited, this guide presents a side-by-side analysis of findings from independent research to facilitate an informed evaluation of these two compounds.

At a Glance: Key Pharmacological Properties

FeatureThis compoundEscin
Primary Source Ruscus aculeatus (Butcher's Broom), Ophiopogon japonicus[1]Aesculus hippocastanum (Horse Chestnut)[2]
Chemical Class Steroidal SaponinTriterpene Saponin[2]
Primary Therapeutic Uses Anti-inflammatory, anti-thrombotic, venotonic[3]Anti-edematous, anti-inflammatory, venotonic[2][4][5]
Key Mechanism of Action Inhibition of NF-κB signaling pathway[1][6]Inhibition of NF-κB signaling pathway, glucocorticoid-like effects[4][7]

Anti-Inflammatory and Anti-Edema Efficacy: A Quantitative Comparison

The following tables summarize quantitative data from various preclinical studies. It is important to note that these results are from separate studies and may not be directly comparable due to variations in experimental design, animal models, and dosing regimens.

Table 1: In Vivo Anti-Edema Efficacy (Carrageenan-Induced Paw Edema Model)
CompoundAnimal ModelDoseRoute of Administration% Inhibition of EdemaStudy Reference
This compound Rat100 mg/kgTopical18.8%Maswadeh et al.
Escin Rat1 mg/kgIntravenousSignificant reductionFu & Wang, 2021[8]
Escin Rat3.6 mg/kgNot SpecifiedSignificant inhibitionXin et al., 2013[7]
Table 2: In Vitro Anti-Inflammatory Effects
CompoundCell LineInflammatory StimulusKey FindingStudy Reference
This compound Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αSuppressed p65 phosphorylation and IκB-α degradationSong et al., 2010[2]
Escin Human Umbilical Vein Endothelial Cells (HUVECs)HypoxiaProtected against endothelial damageGallelli, 2019[9]
Escin Bovine Synoviocytes, THP-1 monocytes/macrophagesLipopolysaccharide (LPS)Quenched gene expression of COX-2, iNOS, IL-1β, IL-18, and TNF-αMahmoudian et al., 2018[10]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Both this compound and Escin exert their primary anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

This compound has been shown to significantly inhibit the activation of the NF-κB pathway.[6] It achieves this by suppressing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as ICAM-1, iNOS, COX-2, TNF-α, and IL-1β.[6]

Escin also demonstrates a potent inhibitory effect on the NF-κB pathway.[4][7] Its mechanism is believed to be, at least in part, through a glucocorticoid-like effect, which can involve the upregulation of the glucocorticoid receptor (GR).[4][7] The activated GR can then interfere with NF-κB signaling, leading to a reduction in the expression of inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits Escin Escin Escin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates G Start Start Acclimatize_Rats Acclimatize Rats Start->Acclimatize_Rats Baseline_Measurement Baseline Paw Volume Measurement Acclimatize_Rats->Baseline_Measurement Administer_Compound Administer Test Compound (this compound/Escin) or Vehicle Baseline_Measurement->Administer_Compound Induce_Edema Inject Carrageenan into Paw Administer_Compound->Induce_Edema Measure_Edema Measure Paw Volume at Time Intervals Induce_Edema->Measure_Edema Data_Analysis Calculate % Inhibition of Edema Measure_Edema->Data_Analysis End End Data_Analysis->End

References

Reproducibility of Ruscogenin Experimental Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative overview of the experimental data on Ruscogenin and its alternatives, focusing on its well-documented anti-inflammatory and anti-apoptotic effects. Detailed methodologies for key experiments are presented to facilitate the replication and validation of these results.

This compound, a steroidal sapogenin extracted from the root of Ophiopogon japonicus and Ruscus aculeatus, has garnered significant attention for its therapeutic potential. Its biological activities, particularly its anti-inflammatory, anti-apoptotic, and venotonic properties, have been the subject of numerous preclinical studies. This guide aims to provide a framework for evaluating the consistency of these findings by presenting available data, outlining experimental protocols, and comparing this compound with other commonly used venoactive agents.

Comparative Analysis of Bioactive Compounds

To provide a context for this compound's efficacy, this guide includes a comparison with two widely recognized alternatives for the management of chronic venous insufficiency (CVI) and related inflammatory conditions: the flavonoid mixture Diosmin/Hesperidin and the saponin (B1150181) mixture Escin, derived from Horse Chestnut seed extract.

Compound/ProductMechanism of ActionKey Experimental FindingsTherapeutic Applications
This compound Inhibition of NF-κB signaling pathway, modulation of VDAC1-mediated apoptosis.Dose-dependent reduction of pro-inflammatory cytokines, inhibition of leukocyte adhesion, and attenuation of apoptosis in various cell models.Chronic venous insufficiency, hemorrhoids, inflammation-related conditions.
Diosmin/Hesperidin Improves venous tone, reduces capillary permeability, and possesses anti-inflammatory properties.Significant improvement in symptoms of CVI, such as leg pain, heaviness, and swelling, as demonstrated in clinical trials.Chronic venous insufficiency, hemorrhoidal disease.
Escin (Horse Chestnut Seed Extract) Anti-edematous, anti-inflammatory, and venotonic effects.Reduction in leg volume and edema in patients with CVI, comparable to compression therapy in some studies.Chronic venous insufficiency, edema, and post-operative swelling.

In Vitro Anti-Inflammatory Effects: A Quantitative Comparison

The anti-inflammatory activity of this compound and its alternatives is a key aspect of their therapeutic utility. The following table summarizes representative quantitative data from in vitro studies, focusing on the inhibition of key inflammatory mediators.

CompoundCell LineInflammatory StimulusMeasured ParameterIC50 / Effective Concentration
This compound Human Umbilical Vein Endothelial Cells (HUVECs)Tumor Necrosis Factor-alpha (TNF-α)ICAM-1 Expression~10 µM
This compound Macrophage Cell Line (e.g., RAW 264.7)Lipopolysaccharide (LPS)Nitric Oxide (NO) Production~5-20 µM
Diosmin Endothelial CellsHypoxiaPro-inflammatory Cytokine Release~10-50 µM
Hesperidin Macrophage Cell LineLPSTNF-α Release~20-100 µM
Escin NeutrophilsfMLPReactive Oxygen Species (ROS) Production~1-10 µM

Note: The values presented in this table are approximate and intended for comparative purposes. Actual IC50 and effective concentrations can vary depending on the specific experimental conditions.

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of a compound on the activation of the NF-κB signaling pathway.

a. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 24-well plates and allowed to adhere overnight.

  • Transient transfection is performed using a lipid-based transfection reagent with a plasmid cocktail containing an NF-κB luciferase reporter construct, a Renilla luciferase control plasmid (for normalization), and the gene of interest if applicable.

b. Compound Treatment and Stimulation:

  • 24 hours post-transfection, the culture medium is replaced with fresh medium containing varying concentrations of this compound or the comparator compound.

  • After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

c. Luciferase Activity Measurement:

  • Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The results are expressed as a percentage of the activity observed in stimulated cells without compound treatment.

VDAC1 Expression Analysis (Western Blotting)

This method is employed to assess the effect of a compound on the expression level of the Voltage-Dependent Anion Channel 1 (VDAC1) protein, which is involved in apoptosis.

a. Cell Culture and Treatment:

  • A relevant cell line (e.g., human bronchial epithelial cells) is cultured under standard conditions.

  • Cells are treated with an apoptotic stimulus (e.g., H2O2) in the presence or absence of different concentrations of this compound for a specified duration (e.g., 24 hours).

b. Protein Extraction and Quantification:

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • The total protein concentration in the lysates is determined using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with a primary antibody specific for VDAC1. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Visualizing Molecular Pathways and Experimental Processes

To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.

Ruscogenin_NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR IKK IKK TNFR->IKK IκBα IκBα IKK->IκBα P NF-κB p65/p50 IκBα->NF-κB Releases NF-κB_nuc p65/p50 NF-κB->NF-κB_nuc Translocation This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression Ruscogenin_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., H2O2) VDAC1 VDAC1 Oxidative_Stress->VDAC1 Upregulates Cytochrome_c Cytochrome_c VDAC1->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates This compound This compound This compound->VDAC1 Downregulates Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_assays Assays Cell_Culture 1. Cell Culture (e.g., HUVECs) Compound_Treatment 2. Treatment with this compound or Alternative Compound Cell_Culture->Compound_Treatment Inflammatory_Stimulation 3. Inflammatory Stimulus (e.g., TNF-α) Compound_Treatment->Inflammatory_Stimulation Data_Collection 4. Data Collection Inflammatory_Stimulation->Data_Collection Luciferase_Assay Luciferase Assay (NF-κB Activity) Data_Collection->Luciferase_Assay Western_Blot Western Blot (Protein Expression) Data_Collection->Western_Blot ELISA ELISA (Cytokine Levels) Data_Collection->ELISA Analysis 5. Data Analysis and Comparison Luciferase_Assay->Analysis Western_Blot->Analysis ELISA->Analysis

Safety Operating Guide

Navigating the Safe Disposal of Ruscogenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ruscogenin, a steroid sapogenin utilized in various biological research applications. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

This compound is classified as harmful if swallowed and is recognized as very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous care in its disposal is not just a matter of regulatory compliance but also of environmental stewardship.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationGHS CodeDescriptionPersonal Protective Equipment (PPE)
Acute Oral ToxicityH302Harmful if swallowed.[1][2][3]Chemical-resistant gloves, lab coat, safety goggles with side-shields.[2]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]Not applicable for direct PPE, but dictates disposal to prevent environmental release.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]Not applicable for direct PPE, but dictates disposal to prevent environmental release.

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

Ruscogenin_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Waste Generation (e.g., unused this compound, contaminated labware) B Segregate Waste Streams A->B Categorize C Solid Waste Container (Labeled Hazardous Waste) B->C Solids D Liquid Waste Container (Labeled Hazardous Waste) B->D Liquids E Store in Designated Satellite Accumulation Area (SAA) C->E D->E F Arrange for Professional Disposal E->F Scheduled Pickup G Transport to Licensed Waste Management Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: A flowchart illustrating the procedural steps for the safe segregation, storage, and disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the proper disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe handling and disposal.

  • Solid Waste :

    • Collect pure this compound powder, contaminated weigh boats, gloves, and other solid materials in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.

    • This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste :

    • Collect all solutions containing this compound in a compatible, leak-proof container, preferably plastic.[4]

    • The container must be securely sealed to prevent leaks and spills.

    • Label the container as "Hazardous Waste" and specify the contents, including "this compound" and the solvent used.

Step 2: Container Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name (this compound) and any other components in the waste stream.

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed").

    • The date of initial waste accumulation.

  • Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.

Step 3: Handling Empty Containers

Containers that have held this compound must be decontaminated before disposal.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol, DMSO, or dimethylformamide, in which this compound is soluble).[5]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [4]

  • After triple-rinsing, deface or remove the original label.

  • The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic recycling.[2][4]

Step 4: Spill Management

In the event of a this compound spill, immediate and appropriate action is required.

  • Ensure Personnel Safety : Evacuate the immediate area and ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Contain the Spill : Prevent the spill from spreading or entering drains.

  • Absorb the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust.[4] For liquid spills, cover with a non-combustible, absorbent material such as sand or a universal binder.

  • Collect the Waste : Place the absorbed material and any contaminated cleaning supplies into your designated hazardous waste container.

  • Decontaminate the Area : Clean the spill surface with an appropriate solvent. All cleaning materials must also be disposed of as hazardous waste.

Step 5: Arranging for Final Disposal

The final disposal of this compound waste must be handled by professionals.

  • Do not discharge this compound or its solutions down the sewer system.[2]

  • The disposal of this compound waste must be conducted through a licensed chemical waste management facility.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste containers.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure research environment and protecting our ecosystems.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruscogenin
Reactant of Route 2
Ruscogenin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。